molecular formula C12H18O2 B042146 5-Benzyloxy-1-pentanol CAS No. 4541-15-5

5-Benzyloxy-1-pentanol

Cat. No.: B042146
CAS No.: 4541-15-5
M. Wt: 194.27 g/mol
InChI Key: RZVDPWSEPVHOPU-UHFFFAOYSA-N
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Description

5-Benzyloxy-1-pentanol is a valuable bifunctional organic building block of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound features a hydroxyl group at one terminus and a benzyl-protected hydroxyl group (benzyl ether) at the other, making it an ideal linear spacer or linker for the synthesis of more complex molecules. Its primary research value lies in its application as a key intermediate in the construction of pharmacologically active compounds, including potential antiviral and anticancer agents, where the pentanol chain serves as a critical scaffold. The benzyloxy (BnO) group acts as a robust protecting group for the alcohol, stable under a wide range of reaction conditions, yet readily removable via catalytic hydrogenation, providing strategic flexibility in multi-step syntheses. Furthermore, this compound is utilized in the development of fragrance compounds, polymers, and novel materials science applications. Researchers leverage its well-defined chemical reactivity—where the free primary alcohol can be selectively oxidized, esterified, or converted to a halide—to introduce functional diversity into target structures. This compound enables the precise elongation of molecular frameworks and facilitates the study of structure-activity relationships (SAR) in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylmethoxypentan-1-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVDPWSEPVHOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277966
Record name 5-Benzyloxy-1-pentanol
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4541-15-5
Record name 4541-15-5
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Record name 5-Benzyloxy-1-pentanol
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Record name 5-(Benzyloxy)pentan-1-ol
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Foundational & Exploratory

5-Benzyloxy-1-pentanol CAS number 4541-15-5 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Benzyloxy-1-pentanol (CAS Number: 4541-15-5)

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a pentanol backbone with a benzyloxy group at the C-5 position.[1] It typically presents as a colorless to pale yellow liquid.[1] Due to the hydrophobic nature of the benzyl group, its solubility in water is limited, though it is soluble in organic solvents.[1][2] The presence of a terminal hydroxyl group allows it to act as a hydrogen bond donor, influencing its reactivity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4541-15-5[3][4][5]
Molecular Formula C₁₂H₁₈O₂[1][3][5][6]
Molecular Weight 194.27 g/mol [3][5][6][7]
Boiling Point 140 °C @ 0.4 mmHg[3][4][8][9]
Density 1.008 g/mL at 25 °C[3][4][8][9]
Refractive Index (n20/D) 1.505[3][4][8]
Flash Point 113 °C (235.4 °F) - closed cup[3][9]
Water Solubility 1729 mg/L at 25 °C (estimated)[2]
Appearance Colorless to pale yellow liquid[1]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

Table 2: Spectroscopic Data for this compound

Spectrum TypeDataReference
¹H NMR (200 MHz, CDCl₃)δ (ppm): 1.47-1.70 (m, 6H), 3.47 (t, J = 6.3 Hz, 2H), 3.62 (t, J = 6.1 Hz, 2H), 4.49 (s, 2H), 7.31 (s, 5H)[4]
¹³C NMR (50 MHz, CDCl₃)δ (ppm): 22.3, 29.3, 32.3, 62.2, 70.2, 72.8, 127.5, 128.2, 138.3[4]
Infrared (IR) (CHCl₃)νₘₐₓ (cm⁻¹): 3332, 3064, 2938, 2865, 1453, 1388, 1316, 1278, 1177, 1116, 1072, 1028, 714, 700[4]
High-Resolution Mass Spectrometry (HRMS-ESI) Calculated for [C₁₂H₁₈O₂ + H]⁺ (M+H): 195.1385, Found: 195.1390[4]
GC-MS Top m/z peaks at 91 and 107[7]

Experimental Protocols

Synthesis of this compound from 1,5-Pentanediol

A common and high-yielding synthesis involves the Williamson ether synthesis.[4]

Reagents and Materials:

  • 1,5-Pentanediol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Ethyl acetate

  • Petroleum ether

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A suspension of 60% sodium hydride (2.30 g, 57.69 mmol) in anhydrous DMF (150 mL) is prepared in a flask and cooled to 0 °C with stirring.[4]

  • A solution of 1,5-pentanediol (5.0 g, 48.07 mmol) in anhydrous DMF is added dropwise to the NaH suspension over 15 minutes at 0 °C.[4]

  • The reaction mixture is then stirred at room temperature for 1 hour.[4]

  • Benzyl bromide (5.75 mL, 48.07 mmol) is added slowly over 15 minutes, and the mixture is stirred at room temperature for an additional 2 hours.[4]

  • Upon completion, the reaction is quenched by the addition of ice-cold water.[4]

  • The crude product is extracted with ethyl acetate (2 x 30 mL).[4]

  • The combined organic layers are washed three times with saturated brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[4]

  • The resulting residue is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (7:3, v/v) as the eluent to yield this compound as a colorless oily liquid (Yield: 89%).[4]

Synthesis_Workflow cluster_prep Preparation of Alkoxide cluster_reaction Williamson Ether Synthesis cluster_workup Workup & Purification NaH NaH in DMF Alkoxide Sodium Pentanolate Intermediate NaH->Alkoxide Pentanediol 1,5-Pentanediol in DMF Pentanediol->Alkoxide  0 °C to RT, 1 hr CrudeProduct Crude this compound Alkoxide->CrudeProduct BenzylBromide Benzyl Bromide BenzylBromide->CrudeProduct  RT, 2 hrs Quench Quench with H₂O CrudeProduct->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify PureProduct Pure Product Purify->PureProduct

Diagram 1: Synthesis workflow for this compound.

Applications in Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly for the introduction of a five-carbon chain with a protected hydroxyl group.

  • Precursor for Bioactive Molecules: It is a documented starting material for the synthesis of (±)-tanikolide, a naturally occurring lactone.[4]

  • Intermediate for Functional Group Transformation: The terminal alcohol can be oxidized to the corresponding aldehyde, 5-benzyloxypentanal, or further to 5-(benzyloxy)pentanoic acid, providing access to a range of functionalized building blocks.[4][10]

  • Use in Protecting Group Strategies: The benzyl ether serves as a robust protecting group for one of the hydroxyls in 1,5-pentanediol, allowing for selective reaction at the free alcohol. This protecting group can be removed under various conditions, such as hydrogenolysis.

Logical_Relationships Start This compound Aldehyde 5-Benzyloxypentanal Start->Aldehyde Oxidation Acid 5-(Benzyloxy)pentanoic Acid Start->Acid Oxidation Complex Other Complex Molecules Start->Complex Intermediate Tanikolide (±)-Tanikolide Aldehyde->Tanikolide Further Synthesis

Diagram 2: Role as a synthetic intermediate.

Safety and Handling

Proper safety precautions are essential when handling this compound.

Table 3: Hazard and Safety Information

CategoryInformationReference
Signal Word Warning[3][7][11]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][7][11]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6][11]
Personal Protective Equipment (PPE) Eyeshields, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.[3]
Storage Store in a cool, well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as strong oxidizing agents.[6][9][11][12]
Stability Stable under recommended storage conditions. Hazardous decomposition products include carbon oxides.[9]

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and established synthetic protocols. Its utility in the synthesis of complex molecules makes it a relevant compound for professionals in drug discovery and organic synthesis. The data presented in this guide, from physicochemical properties to detailed experimental procedures and safety information, provides a solid foundation for its effective and safe use in a laboratory setting.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Benzyloxy-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Benzyloxy-1-pentanol (CAS No: 4541-15-5). It includes a detailed summary of its physical and chemical characteristics, spectroscopic data, and established experimental protocols for their determination. The information is intended to serve as a foundational resource for professionals in research and development who are utilizing this compound in chemical synthesis and other scientific applications.

Physicochemical Properties

This compound is an organic compound featuring a pentanol backbone with a benzyloxy group at the C5 position. It typically presents as a colorless to pale yellow liquid.[1] The presence of both a hydroxyl group and an ether linkage influences its reactivity and physical properties.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₂H₁₈O₂[1][2][3][4]
Molecular Weight 194.27 g/mol [2][3][4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 140 °C @ 0.4 mmHg[5][6]
Density 1.008 g/mL at 25 °C[5][6]
Refractive Index (n20/D) 1.505[5][6]
Flash Point 113 °C (235.4 °F) - closed cup
Water Solubility 1729 mg/L at 25 °C (estimated)[7]
Solubility Soluble in organic solvents.[1]
CAS Number 4541-15-5[1][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

  • ¹H NMR (200 MHz, CDCl₃): δ (ppm) 7.31 (s, 5H, Ar-H), 4.49 (s, 2H, -OCH₂-Ph), 3.62 (t, J = 6.1 Hz, 2H, -CH₂-OH), 3.47 (t, J = 6.3 Hz, 2H, -CH₂-O-), 1.47-1.70 (m, 6H, -CH₂-CH₂-CH₂-).[6]

  • ¹³C NMR (50 MHz, CDCl₃): δ (ppm) 138.3, 128.2, 127.5, 72.8, 70.2, 62.2, 32.3, 29.3, 22.3.[6]

  • Infrared (IR) Spectrum (CHCl₃, cm⁻¹): Key peaks include υmax 3332 (O-H stretch, broad), 3064, 2938, 2865 (C-H stretch), 1453 (C=C aromatic stretch), 1116, 1072, 1028 (C-O stretch).[6]

  • Mass Spectrometry (ESI): High-resolution mass spectrometry shows a calculated value for [C₁₂H₁₈O₂ + H]⁺ (M+H) of 195.1385, with a measured value of 195.1390.[6]

Experimental Protocols & Methodologies

This section details the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

A general method for synthesizing this compound involves the reaction of 1,5-pentanediol with benzyl chloride or benzyl bromide.[6]

Protocol:

  • A 60% sodium hydride (NaH) dispersion in mineral oil (1.2 equivalents) is suspended in anhydrous N,N-dimethylformamide (DMF).

  • A solution of 1,5-pentanediol (1.0 equivalent) in anhydrous DMF is added dropwise to the NaH suspension at 0°C over 15 minutes.

  • The mixture is stirred at room temperature for 1 hour to allow for the formation of the alkoxide.

  • Benzyl bromide (1.0 equivalent) is then added slowly to the reaction mixture over 15 minutes.

  • Stirring is continued at room temperature for an additional 2 hours.

  • Upon completion, the reaction is quenched by adding ice-cold water.

  • The crude product is extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • The final product is purified by silica gel column chromatography.[6]

G cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Workup & Purification cluster_product Product R1 1,5-Pentanediol S1 1. Alkoxide Formation (0°C to RT, 1 hr) R1->S1 R2 Sodium Hydride (NaH) in DMF R2->S1 R3 Benzyl Bromide S2 2. Benzylation (RT, 2 hr) R3->S2 S1->S2 S3 3. Aqueous Quench S2->S3 W1 Extraction (Ethyl Acetate) S3->W1 W2 Wash & Dry W1->W2 W3 Purification (Chromatography) W2->W3 P1 This compound W3->P1

Caption: Synthesis workflow for this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point is a critical physical constant for characterizing liquids. The Thiele tube method is a common and efficient technique requiring a small sample volume.[8]

Protocol:

  • Fill a small test tube (e.g., a fusion tube) with a few milliliters of this compound.

  • Seal one end of a capillary tube using a flame. Place the capillary tube into the liquid with the sealed end pointing upwards.[9]

  • Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8]

  • Place the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or paraffin) so the sample is fully immersed.[8][9]

  • Gently heat the side arm of the Thiele tube. This design promotes convection currents that ensure uniform heating.[9]

  • Observe the capillary tube. As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[8][9]

Density Determination

The density of a liquid can be determined by measuring the mass of a known volume.[10]

Protocol:

  • Using an analytical balance, measure and record the mass of a clean, dry measuring cylinder or pycnometer.[10][11]

  • Add a precise volume (e.g., 10.0 mL) of this compound to the measuring cylinder. Record the exact volume.

  • Re-weigh the measuring cylinder containing the liquid and record the combined mass.[10]

  • Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.

  • Calculate the density using the formula: Density = Mass / Volume. The result is typically expressed in g/mL.[10]

Solubility Determination

This protocol provides a qualitative and semi-quantitative assessment of a compound's solubility in a given solvent.

Protocol:

  • Place a small, measured amount of this compound (e.g., 25 mg or 0.05 mL) into a small test tube.[12]

  • Add a specific volume of the chosen solvent (e.g., 0.75 mL of water) in small portions.[12]

  • After each addition, cap and vigorously shake or vortex the test tube to facilitate dissolution.[12][13]

  • Observe the mixture. Classify the solubility based on whether the compound dissolves completely. For a more quantitative measure, continue adding the solute to a known volume of solvent until saturation is reached (i.e., solid or oil droplets persist).[13]

  • The temperature should be kept constant and recorded, as solubility is temperature-dependent.[13]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a liquid compound such as this compound.

G start Obtain Sample: This compound purity Assess Purity (e.g., GC, HPLC) start->purity structure Structural Confirmation purity->structure phys_props Determine Physical Properties purity->phys_props sub_nmr NMR (¹H, ¹³C) structure->sub_nmr sub_ms Mass Spectrometry structure->sub_ms sub_ir IR Spectroscopy structure->sub_ir sub_bp Boiling Point phys_props->sub_bp sub_density Density phys_props->sub_density sub_solubility Solubility phys_props->sub_solubility sub_ri Refractive Index phys_props->sub_ri report Compile Data & Report sub_nmr->report sub_ms->report sub_ir->report sub_bp->report sub_density->report sub_solubility->report sub_ri->report

Caption: General workflow for physicochemical characterization.

References

5-Benzyloxy-1-pentanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the fundamental molecular data for 5-Benzyloxy-1-pentanol, a compound utilized in various chemical syntheses. It is an organic compound featuring a pentanol backbone with a benzyloxy group at the fifth carbon. This structure makes it a useful intermediate in the creation of more complex molecules.

The essential quantitative data for this compound is summarized below.

IdentifierValueSource
Molecular Formula C12H18O2[1][2][3][4]
Molecular Weight 194.27 g/mol [1][2][4][5]
CAS Number 4541-15-5[1][2][4]

The information presented is intended for researchers, scientists, and professionals in drug development who require accurate and readily available data on this chemical entity. The linear formula for this compound is C6H5CH2O(CH2)5OH. It typically appears as a colorless to pale yellow liquid and is soluble in organic solvents[3].

Note: The user's request for detailed experimental protocols and signaling pathway diagrams is not applicable to the presentation of basic molecular data for a single chemical compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Benzyloxy-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-benzyloxy-1-pentanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the detailed spectral data, experimental protocols for data acquisition, and a logical workflow for spectral interpretation.

Introduction

This compound is a chemical compound that serves as a versatile starting material in organic synthesis. Its structural elucidation is crucial for confirming its identity and purity. NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the carbon-hydrogen framework of the molecule. This guide presents the complete ¹H and ¹³C NMR spectral data and assignments for this compound.

Data Presentation

The quantitative ¹H and ¹³C NMR data for this compound, acquired in deuterated chloroform (CDCl₃), are summarized in the tables below.

Table 1: ¹H NMR Data for this compound (200 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.31s5H-Ar-H
4.49s2H-Ph-CH ₂-O
3.62t2H6.1H O-CH
3.47t2H6.3O-CH ₂-(CH₂)₃
1.47-1.70m6H-HO-CH₂-(CH ₂)₃-CH₂-O

s = singlet, t = triplet, m = multiplet

Table 2: ¹³C NMR Data for this compound (50 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmAssignment
138.3Ar-C (quaternary)
128.2Ar-C H
127.5Ar-C H
72.8Ph-C H₂-O
70.2O-C H₂-(CH₂)₃
62.2HO-C H₂
32.3HO-CH₂-C H₂
29.3HO-CH₂-CH₂-C H₂
22.3O-CH₂-C H₂-CH₂

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard laboratory practices.[2][3][4]

3.1. Sample Preparation

  • Sample Weighing: Approximately 10-20 mg of this compound was accurately weighed for ¹H NMR, and 50-75 mg for ¹³C NMR.

  • Solvent Selection: Deuterated chloroform (CDCl₃) was chosen as the solvent due to its ability to dissolve the analyte and its minimal interference in the spectral regions of interest.[2]

  • Dissolution: The weighed sample was dissolved in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. The solution was gently agitated to ensure complete dissolution.[2][3]

  • Transfer to NMR Tube: The resulting solution was carefully transferred into a standard 5 mm NMR tube using a Pasteur pipette. The liquid column height was adjusted to approximately 4-5 cm.

  • Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2. NMR Data Acquisition

  • Instrumentation: Spectra were recorded on a 200 MHz NMR spectrometer for ¹H NMR and a 50 MHz spectrometer for ¹³C NMR.[1]

  • Locking and Shimming: The spectrometer's field frequency was locked onto the deuterium signal of the CDCl₃ solvent. The magnetic field homogeneity was then optimized by shimming to achieve high-resolution spectra.[2]

  • Tuning and Matching: The NMR probe was tuned and matched to the appropriate frequency for ¹H or ¹³C nuclei to ensure optimal signal detection.

  • Acquisition Parameters:

    • ¹H NMR: A standard single-pulse experiment was performed. Key parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled experiment was conducted to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay were typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) was processed using a Fourier transform. Phase correction and baseline correction were applied to the resulting spectrum.

Logical Workflow and Signal Assignment

The interpretation of the NMR spectra involves assigning the observed signals to the specific protons and carbons in the this compound molecule.

Caption: Workflow for NMR Signal Assignment.

The workflow begins with analyzing the chemical shifts, integration, and multiplicity in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum. This information is then correlated with the known structure of this compound to assign each signal to its corresponding nucleus. The distinct chemical environments of the aromatic, benzylic, and aliphatic protons and carbons allow for a complete and unambiguous assignment.

References

IR spectroscopy and functional groups of 5-Benzyloxy-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectroscopy and Functional Groups of 5-Benzyloxy-1-pentanol

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of molecular structure is paramount. Infrared (IR) spectroscopy serves as a powerful analytical technique for the identification of functional groups within a molecule, providing critical insights into its chemical identity and purity. This guide provides a detailed analysis of the IR spectrum of this compound, correlating its structural features with characteristic vibrational frequencies.

Molecular Structure of this compound

This compound is an organic compound featuring a pentanol backbone with a benzyloxy group attached to the fifth carbon. Its structure incorporates a primary alcohol, an ether linkage, and an aromatic ring. These functional groups give rise to a unique IR spectrum that can be used for its identification and characterization.

Analysis of Functional Groups by IR Spectroscopy

The infrared spectrum of this compound reveals distinct absorption bands corresponding to the vibrations of its specific functional groups. An analysis of a reported IR spectrum for this compound provides the following key peaks.[1]

Data Presentation: IR Absorption Bands

The quantitative data from the IR spectrum of this compound is summarized in the table below. The table correlates the observed vibrational frequencies with the corresponding functional groups and vibrational modes.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
3332Alcohol (O-H)StretchingStrong, Broad
3064Aromatic (C-H)StretchingMedium
2938, 2865Aliphatic (C-H)StretchingStrong
1453Aromatic (C=C)StretchingMedium
1116, 1028Ether (C-O-C)Asymmetric StretchStrong
1072Alcohol (C-O)StretchingStrong

Visualization of Structure-Spectra Correlations

The following diagram illustrates the logical relationship between the functional groups present in this compound and their characteristic absorption regions in the infrared spectrum.

G cluster_molecule This compound cluster_groups Functional Groups cluster_ir Characteristic IR Absorption (cm⁻¹) mol Structure: Ph-CH₂-O-(CH₂)₅-OH OH Primary Alcohol (-OH) CH_aliphatic Aliphatic C-H COC Ether (C-O-C) Aromatic Aromatic Ring CO_alcohol Primary Alcohol (C-O) ir_OH ~3332 (Broad) OH->ir_OH ir_CH_aliphatic 2850-3000 CH_aliphatic->ir_CH_aliphatic ir_COC ~1116, 1028 COC->ir_COC ir_Aromatic ~3064 (C-H) ~1453 (C=C) Aromatic->ir_Aromatic ir_CO_alcohol ~1072 CO_alcohol->ir_CO_alcohol

Caption: Correlation of functional groups in this compound with IR peaks.

Detailed Interpretation of the IR Spectrum

  • O-H Stretching: The prominent broad absorption band observed at 3332 cm⁻¹ is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[2][3][4] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules.

  • C-H Stretching:

    • The peak at 3064 cm⁻¹ is attributed to the stretching vibrations of the C-H bonds on the aromatic (phenyl) ring.[5] Aromatic C-H stretches typically appear at wavenumbers greater than 3000 cm⁻¹.

    • The strong absorptions at 2938 cm⁻¹ and 2865 cm⁻¹ are due to the asymmetric and symmetric stretching vibrations of the C-H bonds in the aliphatic (pentyl) chain.[6][7]

  • Aromatic C=C Stretching: The absorption at 1453 cm⁻¹ corresponds to the C=C stretching vibrations within the aromatic ring.[5]

  • C-O Stretching:

    • The spectrum displays strong peaks in the fingerprint region that can be attributed to C-O stretching. The peak at 1072 cm⁻¹ is consistent with the C-O stretch of a primary alcohol.[2][8]

    • The peaks at 1116 cm⁻¹ and 1028 cm⁻¹ are characteristic of the asymmetric C-O-C stretching of the ether linkage.[9]

Experimental Protocol for Acquiring the IR Spectrum

The following is a generalized protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment:
  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound sample

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the computer with the control software are turned on and have stabilized.

    • Open the sample compartment.

  • Background Spectrum Collection:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Lower the ATR press to ensure no sample is present.

    • Using the software, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Lift the ATR press.

    • Using a clean dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Sample Spectrum Collection:

    • Carefully lower the ATR press to ensure good contact between the sample and the crystal.

    • Using the software, collect the sample spectrum. The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • If necessary, perform a baseline correction and normalize the spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • Lift the ATR press and clean the sample from the crystal surface using a lint-free wipe and an appropriate solvent. Ensure the crystal is clean and dry for the next user.

This comprehensive guide provides the foundational knowledge for understanding and interpreting the IR spectrum of this compound, which is essential for its use in research and development.

References

Synthesis of 5-Benzyloxy-1-pentanol from pentane-1,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-Benzyloxy-1-pentanol from Pentane-1,5-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the production of more complex organic compounds such as 5-benzyloxypentanal and (±)-tanikolide.[1] The primary focus of this document is the selective monobenzylation of pentane-1,5-diol via the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[2]

The selective protection of one hydroxyl group in a symmetric diol is a common challenge in organic synthesis. This guide details a reliable procedure using sodium hydride as a base and benzyl bromide as the benzylating agent in a polar aprotic solvent. While other methods for selective mono-etherification of diols exist, such as those employing organotin intermediates, the Williamson synthesis remains a straightforward and high-yielding approach.[3]

I. Data Presentation: Reactant and Product Properties

A summary of the key physical and chemical properties of the primary reactant and the final product is presented below for easy reference and comparison.

PropertyPentane-1,5-diol (Starting Material)This compound (Product)
Molecular Formula C₅H₁₂O₂C₁₂H₁₈O₂
Molecular Weight 104.15 g/mol [4]194.27 g/mol
Appearance Colorless, viscous, oily liquid[4][5]Colorless oily liquid[1]
Boiling Point 242 °C @ 760 mmHg[6]140 °C @ 0.4 mmHg[1]
Density 0.994 g/mL @ 20 °C[4]1.008 g/mL @ 25 °C[1]
Refractive Index (n₂₀/D) 1.4499[4]1.505[1]
CAS Number 111-29-54541-15-5

II. Reaction Scheme and Mechanism

The synthesis proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[2] In the first step, the strong base, sodium hydride (NaH), deprotonates one of the hydroxyl groups of pentane-1,5-diol to form a sodium alkoxide intermediate. This alkoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This concerted, one-step mechanism results in the displacement of the bromide leaving group and the formation of the C-O ether bond.

III. Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound from pentane-1,5-diol.[1]

Reagents and Materials:

  • Pentane-1,5-diol (5.0 g, 48.07 mmol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.30 g, 57.69 mmol)

  • Benzyl bromide (5.75 mL, 48.07 mmol)

  • Anhydrous N,N-dimethylformamide (DMF, 150 mL)

  • Ethyl acetate

  • Petroleum ether

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ice-water bath

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Alkoxide Formation: To a stirred suspension of 60% sodium hydride (2.30 g, 57.69 mmol) in a round-bottom flask, add a solution of pentane-1,5-diol (5.0 g, 48.07 mmol) in anhydrous N,N-dimethylformamide (150 mL). The addition should be performed dropwise at 0 °C (using an ice-water bath) over approximately 15 minutes under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Stirring: After the complete addition of the diol solution, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[1]

  • Benzylation: Cool the reaction mixture back to 0 °C. Slowly add benzyl bromide (5.75 mL, 48.07 mmol) dropwise over 15 minutes. After the addition, allow the reaction to continue stirring at room temperature for 2 hours.[1]

  • Quenching: Upon completion of the reaction (which can be monitored by TLC), carefully quench the reaction by pouring the mixture into ice-cold water.[1]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the crude product with ethyl acetate (2 x 30 mL).[1]

  • Washing and Drying: Combine the organic layers and wash them three times with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (7:3, v/v) as the eluent. This will yield the target product, this compound, as a colorless oily liquid.[1]

Expected Yield: 89% (approximately 7.87 g).[1]

IV. Product Characterization

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques. The expected data are as follows:[1]

  • ¹H NMR (200 MHz, CDCl₃): δ 7.31 (s, 5H, Ar-H), 4.49 (s, 2H, Ar-CH₂), 3.62 (t, J = 6.1 Hz, 2H, CH₂-OH), 3.47 (t, J = 6.3 Hz, 2H, CH₂-O-Bn), 1.47-1.70 (m, 6H, internal CH₂ groups).[1]

  • ¹³C NMR (50 MHz, CDCl₃): δ 138.3, 128.2, 127.5, 72.8, 70.2, 62.2, 32.3, 29.3, 22.3.[1]

  • Infrared (IR) (CHCl₃, cm⁻¹): νₘₐₓ 3332 (O-H stretch, broad), 3064, 2938, 2865 (C-H stretch), 1453, 1388, 1116 (C-O stretch).[1]

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for [C₁₂H₁₈O₂ + H]⁺ (M+H)⁺: 195.1385; Found: 195.1390.[1]

V. Safety and Handling Considerations

The reagents used in this synthesis possess significant hazards and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water, releasing flammable hydrogen gas which may ignite spontaneously.[7] It is corrosive and can cause severe skin burns and eye damage. It must be handled under an inert atmosphere.

  • N,N-Dimethylformamide (DMF): A combustible liquid. Mixtures of NaH and DMF are known to have thermal instability and can undergo runaway decomposition, especially with heating.[8]

  • Benzyl Bromide: A lachrymator (induces tearing) and is corrosive. It is a toxic and harmful alkylating agent. Handle with extreme care, avoiding inhalation and skin contact.

Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.

VI. Visualized Workflow

The logical flow of the synthesis, from starting materials to the final purified product, is depicted in the diagram below.

Synthesis_Workflow cluster_prep Step 1: Alkoxide Formation cluster_reaction Step 2: Benzylation (SN2) cluster_workup Step 3: Work-up & Extraction cluster_purification Step 4: Purification A Pentane-1,5-diol + NaH in DMF B Stir at 0 °C, then RT for 1h A->B Deprotonation C Add Benzyl Bromide at 0 °C B->C D Stir at RT for 2h C->D Ether Formation E Quench with ice-water D->E F Extract with Ethyl Acetate E->F G Wash with Brine & Dry (Na2SO4) F->G H Concentrate under reduced pressure G->H I Silica Gel Column Chromatography H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 5-Benzyloxy-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reaction mechanism for the synthesis of 5-benzyloxy-1-pentanol, a valuable intermediate in organic synthesis. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1] This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents relevant quantitative data.

Reaction Mechanism: Williamson Ether Synthesis

The synthesis of this compound from 1,5-pentanediol and a benzyl halide proceeds via the Williamson ether synthesis. This reaction follows a bimolecular nucleophilic substitution (S_N_2) mechanism.[1] The reaction is initiated by the deprotonation of one of the hydroxyl groups of 1,5-pentanediol by a strong base, typically sodium hydride (NaH) or a hydroxide such as potassium hydroxide (KOH), to form a nucleophilic alkoxide ion.[1]

This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., benzyl chloride or benzyl bromide) in a concerted step.[1] The halide is displaced as a leaving group, resulting in the formation of the ether bond. Due to the S_N_2 nature of the reaction, it is most efficient with primary alkyl halides like benzyl halides.[1]

The logical progression of the synthesis is depicted in the following diagram:

Williamson_Ether_Synthesis cluster_products Products Pentanediol 1,5-Pentanediol Alkoxide Monosodium Salt of 1,5-Pentanediol (Alkoxide Intermediate) Pentanediol->Alkoxide Deprotonation BenzylHalide Benzyl Halide (e.g., Benzyl Chloride) Product This compound BenzylHalide->Product Base Base (e.g., NaH, KOH) Base->Alkoxide Alkoxide->Product SN2 Attack Salt Salt (e.g., NaCl)

Caption: Williamson Ether Synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Yield89%[2]
Boiling Point140 °C at 0.4 mmHg[2][3]
Density1.008 g/mL at 25 °C[2][3]
Refractive Index (n20/D)1.505[2][3]

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound.

Materials:

  • 1,5-Pentanediol

  • Benzyl chloride

  • Potassium hydroxide (KOH) or Sodium hydride (NaH)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,5-pentanediol in a suitable solvent.

  • Base Addition: Add a strong base such as potassium hydroxide or sodium hydride to the solution to form the alkoxide.

  • Addition of Benzyl Chloride: Slowly add benzyl chloride to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction mixture with ice-cold water.[2]

  • Extraction: Extract the crude product with ethyl acetate (2 x 30 mL).[2]

  • Washing: Combine the organic layers and wash with saturated brine solution three times.[2]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[2]

  • Concentration: Concentrate the solution under reduced pressure.[2]

  • Purification: Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (7:3, v/v) as the eluent to obtain the final product, this compound.[2]

This in-depth guide provides the essential information for the successful synthesis of this compound, tailored for professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of 5-Benzyloxy-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyloxy-1-pentanol is a bifunctional organic molecule featuring a primary alcohol and a benzyl ether. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules such as the natural product (±)-tanikolide. This technical guide provides a comprehensive overview of the chemical reactivity and stability of this compound, presenting key data in a structured format, detailing experimental protocols, and illustrating reaction pathways.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid that is soluble in many organic solvents. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Boiling Point 140 °C at 0.4 mmHg
Density 1.008 g/mL at 25 °C
Refractive Index (n20/D) 1.505
pKa (Predicted) 15.15 ± 0.10
Flash Point 113 °C (235.4 °F) - closed cup
Storage Temperature Room Temperature (Sealed in dry conditions)

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the primary alcohol and the benzyl ether. These groups can undergo reactions independently, allowing for selective transformations at either end of the molecule.

Reactions of the Alcohol Group

The primary alcohol is susceptible to oxidation. Depending on the choice of oxidizing agent, it can be converted to either an aldehyde or a carboxylic acid.

  • Oxidation to Aldehyde: Mild oxidizing agents, such as pyridinium chlorochromate (PCC), are used to selectively oxidize the primary alcohol to 5-benzyloxypentanal. This transformation is a key step in the synthesis of (±)-tanikolide.

  • Oxidation to Carboxylic Acid: Stronger oxidizing agents, like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄), will oxidize the primary alcohol to 5-(benzyloxy)pentanoic acid.

Reactions of the Benzyl Ether Group

The benzyl ether group is a common protecting group for alcohols in organic synthesis due to its general stability under a range of conditions. However, it can be cleaved under specific reductive or strongly acidic conditions.

  • Catalytic Hydrogenolysis: The most common and mild method for cleaving the benzyl ether is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere, yielding 1,5-pentanediol and toluene. The rate of this reaction can be influenced by pH, with lower pH values generally leading to faster reaction rates.

  • Acid-Catalyzed Cleavage: Strong acids can also cleave the benzyl ether, although this method is less common due to its harshness and potential to affect other acid-sensitive functional groups.

Chemical Stability

The stability of this compound is a critical consideration in its application in multi-step syntheses.

Stability Under Acidic and Basic Conditions

The benzyl ether linkage in this compound is generally stable to a wide range of mildly acidic and basic conditions, making it a robust protecting group. This stability allows for chemical manipulations at other parts of a molecule without affecting the protected alcohol.

Thermal Stability
Stability Towards Oxidizing and Reducing Agents

The stability of the benzyl ether group towards a variety of oxidizing and reducing agents is a key feature. It is generally stable to many common oxidants that react with the primary alcohol. Conversely, the conditions for catalytic hydrogenolysis to cleave the benzyl ether are mild enough not to affect many other functional groups.

Experimental Protocols

Synthesis of this compound[1]

This protocol describes the synthesis of this compound from 1,5-pentanediol and benzyl bromide.

Materials:

  • 1,5-Pentanediol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Benzyl bromide

  • Ice-cold water

  • Ethyl acetate

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • A suspension of sodium hydride in anhydrous DMF is prepared and cooled to 0 °C.

  • A solution of 1,5-pentanediol in anhydrous DMF is added dropwise to the sodium hydride suspension.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Benzyl bromide is added dropwise, and the mixture is stirred for an additional 2 hours at room temperature.

  • The reaction is quenched with ice-cold water.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps 1_5_Pentanediol 1,5-Pentanediol Mixing 1. Mix at 0°C 1_5_Pentanediol->Mixing Benzyl_Bromide Benzyl Bromide Addition 3. Add Benzyl Bromide Benzyl_Bromide->Addition NaH_DMF NaH in DMF NaH_DMF->Mixing Stirring_1 2. Stir at RT (1h) Mixing->Stirring_1 Stirring_1->Addition Stirring_2 4. Stir at RT (2h) Addition->Stirring_2 Quenching 5. Quench with H₂O Stirring_2->Quenching Extraction 6. Extract with EtOAc Quenching->Extraction Purification 7. Purify Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Oxidation to 5-Benzyloxypentanal

This is a general protocol for the selective oxidation of a primary alcohol to an aldehyde using PCC.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • PCC is added to a solution of this compound in anhydrous DCM.

  • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts.

  • The filtrate is concentrated under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.

Application in Multi-Step Synthesis: The Synthesis of (±)-Tanikolide

This compound serves as a key starting material in the total synthesis of the natural product (±)-tanikolide, a δ-lactone with antifungal and toxic properties. The synthesis involves the oxidation of the primary alcohol of this compound to the corresponding aldehyde, followed by a series of transformations to construct the lactone ring.

Conceptual Pathway for Tanikolide Synthesis:

Tanikolide_Synthesis Start This compound Oxidation Oxidation (e.g., PCC) Start->Oxidation Step 1 Aldehyde 5-Benzyloxypentanal Oxidation->Aldehyde Chain_Elongation Chain Elongation & Functionalization Aldehyde->Chain_Elongation Multiple Steps Intermediate Key Intermediate Chain_Elongation->Intermediate Deprotection_Cyclization Deprotection & Cyclization Intermediate->Deprotection_Cyclization Final Steps Product (±)-Tanikolide Deprotection_Cyclization->Product

Caption: Conceptual pathway for the synthesis of (±)-tanikolide.

Conclusion

This compound is a versatile synthetic intermediate with well-defined reactivity and stability profiles. The presence of both a primary alcohol and a stable benzyl ether allows for selective chemical transformations, making it a valuable building block in the synthesis of complex organic molecules. Its application in the total synthesis of (±)-tanikolide highlights its utility in modern organic chemistry. A thorough understanding of its properties, as outlined in this guide, is essential for its effective use in research and development.

Solubility of 5-Benzyloxy-1-pentanol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Benzyloxy-1-pentanol, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in public literature, this document offers a detailed analysis based on the compound's structural features and the solubility of analogous molecules. It includes a predictive assessment of its solubility in a range of common organic solvents, quantitative data for structurally similar compounds, and a detailed experimental protocol for researchers to determine precise solubility values. This guide is intended to be an essential resource for scientists and professionals working with this compound in research and development.

Introduction

This compound is an organic compound featuring a pentanol backbone with a benzyloxy group at the fifth carbon position. Its structure, comprising both a polar hydroxyl (-OH) group and a significant non-polar region (the benzyl ether moiety and the pentyl chain), imparts a versatile solubility profile. This dual characteristic allows it to be soluble in a variety of organic solvents, a critical consideration for its use in chemical reactions, purification processes, and formulation development. Understanding its solubility is paramount for optimizing experimental conditions and ensuring the successful application of this compound in synthetic chemistry and drug discovery.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₂H₁₈O₂
Molecular Weight 194.27 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 140 °C at 0.4 mmHg
Density 1.008 g/mL at 25 °C
Refractive Index n20/D 1.505

Solubility Profile of this compound

Predicted Solubility in Common Organic Solvents

While specific, experimentally determined quantitative solubility data for this compound is not widely available, a qualitative solubility profile can be predicted based on the principle of "like dissolves like." The molecule's structure contains a polar hydroxyl group, capable of hydrogen bonding, and a large, non-polar benzyl ether and pentyl hydrocarbon tail. This amphiphilic nature suggests it will be soluble in a range of organic solvents.

The following table provides a predicted solubility profile.

SolventPolarityPredicted SolubilityRationale
Hexane Non-polarSparingly SolubleThe large non-polar benzyl and pentyl groups will have favorable van der Waals interactions, but the polar hydroxyl group will be disfavored.
Toluene Non-polar (aromatic)SolubleThe aromatic ring of toluene will interact favorably with the benzyl group of the solute.
Diethyl Ether Slightly PolarSolubleThe ether can act as a hydrogen bond acceptor for the hydroxyl group, and the ethyl groups can interact with the hydrocarbon portions.
Chloroform Slightly PolarSolubleChloroform can act as a hydrogen bond donor to the ether and hydroxyl oxygens.
Acetone Polar AproticSolubleThe polar carbonyl group can interact with the hydroxyl group, and the methyl groups with the non-polar parts of the molecule.
Ethyl Acetate Polar AproticSolubleThe ester group provides polarity to interact with the hydroxyl group, while the ethyl and acetyl groups interact with the non-polar regions.
Ethanol Polar ProticMiscibleBoth solute and solvent have hydroxyl groups and are capable of extensive hydrogen bonding. The non-polar regions are also compatible.
Methanol Polar ProticMiscibleSimilar to ethanol, the extensive hydrogen bonding capability and polar nature will lead to high solubility.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleA highly polar solvent that should effectively solvate the hydroxyl group.
Water Very PolarSparingly SolubleThe large non-polar benzyl and pentyl groups are hydrophobic, limiting solubility despite the presence of the hydrophilic hydroxyl group.
Quantitative Solubility Data for Structurally Similar Compounds

To provide a quantitative context, the following tables summarize the solubility of structurally related compounds: 1-pentanol, benzyl alcohol, and dibenzyl ether. This data can serve as a valuable proxy for estimating the solubility of this compound.

Table 1: Solubility of 1-Pentanol (C₅H₁₂O)

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water252.2[1]
Acetone-Miscible[1]
Ethanol-Miscible[1]
Diethyl Ether-Miscible[1]

Table 2: Solubility of Benzyl Alcohol (C₇H₈O)

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water203.5[2]
Water254.29[2][3]
Ethanol-Miscible[3][4]
Diethyl Ether-Miscible[3][4]
Chloroform-Soluble[3]
Acetone-Soluble[3]
Benzene-Soluble[3]

Table 3: Solubility of Dibenzyl Ether ((C₆H₅CH₂)₂O)

SolventTemperature (°C)SolubilityReference
Water-Practically Insoluble[5]
Ethanol-Miscible[5]
Diethyl Ether-Miscible[5]
Chloroform-Miscible[5]
Acetone-Miscible[5]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol, based on the isothermal equilibrium method, is recommended.

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the selected organic solvent. A visible excess of the liquid solute should be present to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the phases to separate. Centrifugation can be used to facilitate separation if an emulsion has formed.

    • Carefully withdraw an aliquot of the supernatant (the solvent layer saturated with the solute) using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved micro-droplets.

  • Quantitative Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a calibrated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Visualizations

Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial B->C D Place in thermostatic shaker bath C->D Start Equilibration E Agitate for 24-48 hours at constant temperature D->E F Centrifuge to separate phases E->F End Equilibration G Withdraw aliquot of supernatant F->G H Filter through syringe filter G->H I Dilute sample to known concentration H->I Prepare for Analysis J Analyze via calibrated HPLC I->J K Calculate solubility J->K

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing the Solubility of this compound

G cluster_polar Polar Solvents (e.g., Ethanol, Methanol) cluster_nonpolar Non-polar Solvents (e.g., Hexane, Toluene) compound This compound Polar Head: -OH Non-polar Tail: Benzyl Ether & Pentyl Chain polar_interaction Hydrogen Bonding with -OH group compound:f0->polar_interaction nonpolar_interaction Van der Waals forces with non-polar tail compound:f1->nonpolar_interaction polar_solubility High Solubility / Miscible polar_interaction->polar_solubility nonpolar_solubility Good to Moderate Solubility nonpolar_interaction->nonpolar_solubility

Caption: Molecular features of this compound and their influence on solubility.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented, a strong predictive understanding of its behavior in various organic solvents can be derived from its molecular structure and by comparison with analogous compounds. It is anticipated to be highly soluble in polar protic and aprotic solvents, with good solubility in aromatic and slightly polar solvents, and limited solubility in non-polar alkanes and water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology for their determination. This technical guide serves as a foundational resource for researchers and professionals, enabling more informed decisions in the handling and application of this compound.

References

An In-Depth Technical Guide to the Safety, Handling, and Chemistry of 5-Benzyloxy-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, handling protocols, and a review of the chemical applications of 5-Benzyloxy-1-pentanol. The information is intended to support laboratory safety, experimental design, and the synthesis of downstream products for research and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid organic compound. Its structure, featuring a pentanol backbone with a benzyloxy group at the fifth carbon, makes it soluble in organic solvents with limited solubility in water.[1] The presence of a hydroxyl group allows it to act as a hydrogen bond donor, influencing its reactivity.[1]

Table 1: Physicochemical Data of this compound

PropertyValueReferences
CAS Number 4541-15-5[2][3]
Molecular Formula C₁₂H₁₈O₂[2][3]
Molecular Weight 194.27 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 140 °C at 0.4 mmHg[2]
Density 1.008 g/mL at 25 °C[2]
Flash Point 113 °C (235.4 °F) - closed cup[2]
Refractive Index n20/D 1.505[2]

Safety and Hazard Information

This compound is classified as a hazardous substance. Proper handling and personal protective equipment are essential to ensure laboratory safety.

Table 2: GHS Hazard and Precautionary Statements for this compound

GHS ClassificationCodeStatementReferences
Hazard Class Skin Irrit. 2H315Causes skin irritation.
Eye Irrit. 2H319Causes serious eye irritation.
STOT SE 3H335May cause respiratory irritation.
Signal Word Warning[2][4]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.[4]
P264Wash skin thoroughly after handling.[4]
P271Use only outdoors or in a well-ventilated area.[4]
P280Wear protective gloves/eye protection/face protection.[4]
P302 + P352IF ON SKIN: Wash with plenty of water.[4]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
P312Call a POISON CENTER/doctor if you feel unwell.[4]
P332 + P313If skin irritation occurs: Get medical advice/attention.[4]
P337 + P313If eye irritation persists: Get medical advice/attention.[4]
P362 + P364Take off contaminated clothing and wash it before reuse.[4]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[4]
P405Store locked up.[4]
P501Dispose of contents/container to an approved waste disposal plant.[5]

Handling, Storage, and First-Aid

Handling:

  • Avoid contact with skin and eyes.[6]

  • Avoid formation of dust and aerosols.[6]

  • Use only in a well-ventilated area, such as a fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures:

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[6]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Experimental Protocols

This compound is a key starting material in the synthesis of 5-benzyloxypentanal and the natural product (±)-tanikolide.[7]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1,5-pentanediol with benzyl bromide.[7]

Procedure:

  • To a stirred suspension of 60% sodium hydride (NaH) dispersion in mineral oil (2.30 g, 57.69 mmol) in anhydrous N,N-dimethylformamide (DMF, 150 mL) at 0°C, a solution of 1,5-pentanediol (5.0 g, 48.07 mmol) in anhydrous DMF is added dropwise over 15 minutes.[7]

  • The reaction mixture is then stirred at room temperature for 1 hour.[7]

  • Benzyl bromide (5.75 mL, 48.07 mmol) is added slowly over 15 minutes, and stirring is continued at room temperature for 2 hours.[7]

  • The reaction is quenched with ice-cold water.[7]

  • The crude product is extracted with ethyl acetate (2 x 30 mL).[7]

  • The combined organic layers are washed with saturated brine (3 times), dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.[7]

  • The residue is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (7:3, v/v) as the eluent to yield this compound as a colorless oily liquid.[7]

G cluster_0 Reaction Conditions 1,5-Pentanediol 1,5-Pentanediol Deprotonation Deprotonation 1,5-Pentanediol->Deprotonation 1. NaH NaH NaH->Deprotonation Benzyl_Bromide Benzyl_Bromide SN2_Reaction SN2_Reaction Benzyl_Bromide->SN2_Reaction This compound This compound DMF DMF 0C_to_RT 0°C to Room Temp Alkoxide_Intermediate Alkoxide_Intermediate Deprotonation->Alkoxide_Intermediate forms Alkoxide_Intermediate->SN2_Reaction 2. SN2_Reaction->this compound

Caption: Synthesis of this compound.
Oxidation to 5-Benzyloxypentanal

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 5-benzyloxypentanal, using various mild oxidizing agents to avoid over-oxidation to the carboxylic acid. The Swern oxidation is a suitable method.

Hypothetical Swern Oxidation Protocol:

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • To the cooled DCM, add oxalyl chloride (1.2 equivalents) dropwise, followed by the slow addition of dimethyl sulfoxide (DMSO) (2.2 equivalents). Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in DCM dropwise to the activated DMSO mixture. Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise, and stir the reaction mixture for an additional 30 minutes at -78 °C before allowing it to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by silica gel column chromatography.

G cluster_0 Swern Oxidation Workflow This compound This compound Oxidation Oxidation This compound->Oxidation Oxalyl_Chloride Oxalyl_Chloride Activation Activation Oxalyl_Chloride->Activation DMSO DMSO DMSO->Activation Triethylamine Triethylamine Intermediate Intermediate Triethylamine->Intermediate Base 5-Benzyloxypentanal 5-Benzyloxypentanal Workup Workup 5-Benzyloxypentanal->Workup Crude Product Activation->Oxidation Activation->Oxidation Activated DMSO Oxidation->Workup Oxidation->Intermediate Purification Purification Workup->Purification Intermediate->5-Benzyloxypentanal Final_Product Final_Product Purification->Final_Product Pure Aldehyde

Caption: Swern oxidation of this compound.

Potential Biological Signaling Pathway of Irritation

While specific toxicological studies on this compound are limited, its structural similarity to benzyl alcohol and its classification as a skin, eye, and respiratory irritant suggest a potential mechanism of action involving sensory nerve activation. Chemical irritants often activate members of the Transient Receptor Potential (TRP) channel family, such as TRPV1, which are expressed in nociceptive sensory neurons.

Benzyl alcohol has been shown to block voltage-gated sodium channels, a mechanism that contributes to its local anesthetic effect.[8][9] However, at lower concentrations or upon initial contact, it and similar compounds can act as irritants. The irritation is likely mediated by the activation of sensory neurons.

The proposed signaling pathway for irritation involves the activation of TRPV1 channels on sensory neurons. This leads to an influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of irritation or pain. The influx of calcium can also trigger the release of pro-inflammatory neuropeptides, such as Substance P and CGRP, from the sensory nerve endings, contributing to a local inflammatory response.

G This compound This compound TRPV1_Receptor TRPV1 Receptor (on Sensory Neuron) This compound->TRPV1_Receptor Activates Cation_Influx Na⁺ / Ca²⁺ Influx TRPV1_Receptor->Cation_Influx Opens Depolarization Membrane Depolarization Cation_Influx->Depolarization Neuropeptide_Release Release of Substance P and CGRP Cation_Influx->Neuropeptide_Release Triggers Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_to_CNS Signal to CNS (Sensation of Irritation) Action_Potential->Signal_to_CNS Inflammation Local Inflammation Neuropeptide_Release->Inflammation

Caption: Proposed irritation signaling pathway.

Conclusion

This compound is a valuable intermediate in organic synthesis but requires careful handling due to its hazardous properties. Adherence to the safety guidelines and protocols outlined in this document is crucial for its safe use in research and development. Further studies are warranted to fully elucidate its toxicological profile and specific biological mechanisms of action.

References

Methodological & Application

Application Notes and Protocols: 5-Benzyloxy-1-pentanol as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 5-benzyloxy-1-pentanol as a protecting group for alcohols in organic synthesis. The 5-benzyloxypentyl (BOP) ether protecting group offers a valuable alternative to standard benzyl ethers, with potential advantages in terms of handling and purification due to its increased molecular weight and different polarity.

Introduction

In multi-step organic synthesis, the temporary protection of reactive functional groups is a critical strategy to prevent undesired side reactions.[1][2] Alcohols, with their nucleophilic and mildly acidic nature, often require protection to ensure the chemoselectivity of subsequent transformations.[2] Benzyl ethers are a widely used protecting group for alcohols due to their stability under a broad range of reaction conditions and their facile removal by catalytic hydrogenolysis.[3]

The 5-benzyloxypentyl (BOP) group, derived from this compound, functions as a modified benzyl ether protecting group. The introduction of a five-carbon chain terminated by a benzyloxy group can influence the physical properties of the protected molecule, such as solubility and chromatographic behavior, which can be advantageous in certain synthetic routes.

Synthesis of the Protecting Group Reagent

The key precursor, this compound, can be synthesized from 1,5-pentanediol and benzyl bromide. For its application as a protecting group, it is typically converted to a more reactive species, such as 5-benzyloxypentyl bromide.

Protocol: Synthesis of this compound

This protocol is adapted from standard Williamson ether synthesis procedures.

Reaction Scheme:

Materials:

  • 1,5-Pentanediol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Benzyl bromide

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, slowly add a solution of 1,5-pentanediol (1.0 equivalent) in anhydrous DMF at 0 °C over 15 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and slowly add benzyl bromide (1.0 equivalent) over 15 minutes.

  • Continue stirring at room temperature for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with ice-cold water.

  • Extract the crude product with ethyl acetate (2 x volume of the reaction mixture).

  • Combine the organic layers, wash with saturated brine (3 x), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 7:3 v/v) as the eluent to afford this compound.

Quantitative Data:

ParameterValue
Typical Yield~89%
AppearanceColorless oily liquid

Protection of Alcohols using the 5-Benzyloxypentyl (BOP) Group

The protection of a target alcohol with the BOP group is achieved through a Williamson ether synthesis, typically using the activated form, 5-benzyloxypentyl bromide.

Protocol: General Procedure for the Protection of a Primary Alcohol

Reaction Scheme:

Materials:

  • Target primary alcohol

  • 5-Benzyloxypentyl bromide (prepared from this compound)

  • A suitable base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., DMF, THF)

  • Appropriate work-up and purification reagents

Procedure:

  • Dissolve the primary alcohol (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C and add the base (1.1-1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to an hour to form the alkoxide.

  • Add a solution of 5-benzyloxypentyl bromide (1.1 equivalents) in the anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting alcohol.

  • Perform an aqueous work-up, extract the product with a suitable organic solvent, and dry the combined organic layers.

  • Purify the crude product by flash column chromatography.

Deprotection of 5-Benzyloxypentyl (BOP) Ethers

The BOP group can be cleaved under standard conditions used for benzyl ether deprotection. The two primary methods are catalytic hydrogenolysis and oxidative cleavage.

Protocol 1: Deprotection by Catalytic Hydrogenolysis

This method is widely applicable and proceeds under neutral conditions, making it compatible with many other functional groups.[4]

Reaction Scheme:

Materials:

  • BOP-protected alcohol

  • Palladium on carbon (Pd/C), 10% w/w

  • Solvent (e.g., methanol, ethanol, ethyl acetate)

  • Hydrogen source (hydrogen gas balloon or Parr apparatus)

  • Celite® for filtration

Procedure:

  • Dissolve the BOP-protected alcohol (1.0 equivalent) in the chosen solvent.

  • Add a catalytic amount of 10% Pd/C (e.g., 10 mol%).

  • Stir the suspension under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol, which can be further purified if necessary.

Quantitative Data for Catalytic Hydrogenolysis (General):

Substrate TypeCatalystSolventTemperature (°C)Time (h)Yield (%)
Benzyl Ethers10% Pd/CMethanol252-24>90
Protocol 2: Deprotection by Oxidative Cleavage with DDQ

This method is useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups.[4]

Reaction Scheme:

Materials:

  • BOP-protected alcohol

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the BOP-protected alcohol (1.0 equivalent) in a mixture of dichloromethane and water (e.g., 18:1 v/v).

  • Add DDQ (1.5-2.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Oxidative Cleavage of Benzyl Ethers with DDQ:

Substrate TypeReagentSolventTemperature (°C)Time (h)Yield (%)
Benzyl EthersDDQ (1.5-2.5 eq)CH₂Cl₂/H₂O251-870-95

Diagrams

Protection_Deprotection_Workflow cluster_synthesis Protecting Group Preparation cluster_protection Protection cluster_deprotection Deprotection 1,5-Pentanediol 1,5-Pentanediol This compound This compound 1,5-Pentanediol->this compound  Benzyl bromide,  NaH, DMF 5-Benzyloxypentyl_bromide 5-Benzyloxypentyl bromide This compound->5-Benzyloxypentyl_bromide  PBr₃ or  NBS, PPh₃ Alcohol R-OH Protected_Alcohol R-O-(CH₂)₅-OCH₂C₆H₅ Alcohol->Protected_Alcohol  5-Benzyloxypentyl bromide,  Base (e.g., NaH) Deprotected_Alcohol R-OH Protected_Alcohol->Deprotected_Alcohol  Method A: H₂, Pd/C  Method B: DDQ Experimental_Workflow cluster_protection_steps Protection Protocol cluster_deprotection_steps Deprotection Protocol (Hydrogenolysis) p1 Dissolve alcohol in anhydrous solvent p2 Add base at 0 °C p1->p2 p3 Stir for 30-60 min p2->p3 p4 Add 5-benzyloxypentyl bromide p3->p4 p5 Warm to RT and stir p4->p5 p6 Aqueous work-up and extraction p5->p6 p7 Purify by column chromatography p6->p7 d1 Dissolve protected alcohol in solvent d2 Add 10% Pd/C d1->d2 d3 Stir under H₂ atmosphere d2->d3 d4 Filter through Celite® d3->d4 d5 Concentrate filtrate d4->d5

References

Application Notes and Protocols: Deprotection of 5-Benzyloxy-1-pentanol under Hydrogenolysis Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl ether is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its ease of installation and general stability under a variety of reaction conditions. Its removal, typically achieved through catalytic hydrogenolysis, is a critical step in the final stages of synthesizing complex molecules. This document provides detailed application notes and protocols for the deprotection of 5-benzyloxy-1-pentanol to yield 1,5-pentanediol, a valuable building block in various chemical industries. The protocols outlined below utilize palladium on carbon (Pd/C) as the catalyst with hydrogen gas, a standard and highly effective method for this transformation.

Reaction Overview

The deprotection of this compound via hydrogenolysis involves the cleavage of the benzylic C-O bond by catalytic hydrogenation. This reaction is typically clean and high-yielding, producing 1,5-pentanediol and toluene as the sole byproduct, which is easily removed due to its volatility.

Reaction Scheme:

Data Presentation

The efficiency of the hydrogenolysis of this compound is influenced by several factors, including the choice of catalyst, solvent, hydrogen pressure, and reaction time. Below is a summary of typical conditions and expected outcomes.

Catalyst (mol%)Hydrogen SourceSolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Reference
10% Pd/C (5 mol%)H₂ (balloon)MethanolRoom Temperature12-24>9590-98General Procedure
10% Pd/C (10 mol%)H₂ (balloon)EthanolRoom Temperature8-16>9992-99General Procedure
5% Pd/C (10 mol%)H₂ (1 atm)Ethyl AcetateRoom Temperature12-24>9588-95General Procedure

Experimental Protocols

Protocol 1: Standard Hydrogenolysis using Hydrogen Balloon

This protocol describes a standard laboratory procedure for the deprotection of this compound using 10% palladium on carbon and a hydrogen balloon.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or Ethanol)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas supply (balloon)

  • Round-bottom flask with a stir bar

  • Three-way stopcock

  • Vacuum/inert gas line

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq). Dissolve the substrate in a suitable solvent, such as methanol or ethanol (approximately 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution. The catalyst is often handled as a slurry in the reaction solvent to prevent it from becoming airborne.

  • Inerting the Atmosphere: Seal the flask with a septum and a three-way stopcock. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of all oxygen.

  • Introducing Hydrogen: Connect a balloon filled with hydrogen gas to the three-way stopcock. Evacuate the flask one final time and then open the flask to the hydrogen balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material.

  • Work-up: Upon completion, carefully purge the reaction flask with an inert gas to remove any residual hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product, 1,5-pentanediol, is often of high purity. If necessary, further purification can be achieved by flash column chromatography or distillation.

Mandatory Visualizations

Signaling Pathway of Benzyl Ether Hydrogenolysis

The diagram below illustrates the generally accepted mechanism for the hydrogenolysis of a benzyl ether on a palladium surface.

Hydrogenolysis_Mechanism cluster_surface Palladium Catalyst Surface Pd_Surface Pd(0) Surface H_ads Adsorbed H atoms H2 H₂ H2->Pd_Surface Adsorption & Dissociation Cleavage C-O Bond Cleavage H_ads->Cleavage BnOR R-O-CH₂-Ph BnOR_ads Adsorbed Benzyl Ether BnOR->BnOR_ads Adsorption BnOR_ads->Cleavage Hydrogenolysis ROH R-OH Cleavage->ROH Product 1 Toluene Toluene Cleavage->Toluene Product 2

Mechanism of Catalytic Hydrogenolysis.
Experimental Workflow for Deprotection

The following diagram outlines the key steps in the experimental procedure for the deprotection of this compound.

Experimental_Workflow Start Start: this compound Setup Dissolve in Solvent Add Pd/C Catalyst Start->Setup Inert Evacuate and backfill with N₂/Ar (3x) Setup->Inert Hydrogenate Introduce H₂ (balloon) Stir at Room Temperature Inert->Hydrogenate Monitor Monitor reaction by TLC/GC-MS Hydrogenate->Monitor Monitor->Hydrogenate Incomplete Workup Purge with N₂/Ar Filter through Celite® Monitor->Workup Reaction Complete Isolate Concentrate Filtrate (Purify if necessary) Workup->Isolate End End: 1,5-Pentanediol Isolate->End

Experimental Workflow Diagram.

Application Notes and Protocols for the Oxidation of 5-Benzyloxy-1-pentanol to 5-benzyloxypentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective oxidation of 5-benzyloxy-1-pentanol to its corresponding aldehyde, 5-benzyloxypentanal. This transformation is a key step in the synthesis of various pharmaceutical intermediates and complex organic molecules where a terminal aldehyde functionality is required while preserving the benzyl ether protecting group.

The mild oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Care must be taken to avoid over-oxidation to the corresponding carboxylic acid. This note explores two robust and widely used methods for this conversion: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation. Both methods are known for their high yields, mild reaction conditions, and compatibility with a wide range of functional groups, including the acid-sensitive benzyl ether present in the substrate.

Comparative Data of Oxidation Methods

The selection of an appropriate oxidation method depends on factors such as substrate sensitivity, desired scale, and reagent availability and toxicity. The following table summarizes typical quantitative data for the Swern and Dess-Martin oxidations of primary alcohols, providing a basis for methodological selection.

Oxidation MethodOxidizing AgentTypical Yield (%)Reaction Temperature (°C)Reaction Time (hours)Key AdvantagesKey Disadvantages
Swern Oxidation Dimethyl sulfoxide (DMSO), Oxalyl chloride, Triethylamine85-95-78 to room temp.1-3High yields, minimal over-oxidation, compatible with many functional groups.Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct, evolves toxic CO gas.
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)90-98Room temperature1-4Mild conditions, high yields, easy workup, commercially available reagent.DMP is relatively expensive and can be explosive under certain conditions.

Experimental Protocols

The following are detailed protocols for the synthesis of the starting material, this compound, and its subsequent oxidation to 5-benzyloxypentanal via Swern and Dess-Martin oxidation.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material from 1,5-pentanediol.

Reaction Scheme:

HO-(CH₂)₅-OH + BnBr --(NaH, DMF)--> C₆H₅CH₂O-(CH₂)₅-OH

Materials:

  • 1,5-pentanediol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Benzyl bromide (BnBr)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • To a stirred suspension of a 60% sodium hydride dispersion in mineral oil (2.30 g, 57.69 mmol) in anhydrous N,N-dimethylformamide (150 mL), a solution of 1,5-pentanediol (5.0 g, 48.07 mmol) is slowly added dropwise at 0°C over 15 minutes.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

  • Benzyl bromide (5.75 mL, 48.07 mmol) is then added slowly over 15 minutes, and stirring is continued at the same temperature for 2 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is quenched with ice-cold water.

  • The crude product is extracted with ethyl acetate (2 x 30 mL).

  • The combined organic layers are washed with saturated brine (3 times), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography (petroleum ether:ethyl acetate = 7:3, v/v) to yield this compound as a colorless oily liquid.[1]

    • Yield: 89% (7.87 g)[1]

Protocol 2: Swern Oxidation of this compound

This protocol details the oxidation of this compound to 5-benzyloxypentanal using Swern conditions.

Reaction Scheme:

C₆H₅CH₂O-(CH₂)₅-OH --(DMSO, (COCl)₂, Et₃N, CH₂Cl₂)--> C₆H₅CH₂O-(CH₂)₄-CHO

Materials:

  • This compound

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (Et₃N)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dry ice-acetone bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice-acetone bath.

  • To this cooled solution, add a solution of anhydrous DMSO (2.4 equivalents) in anhydrous dichloromethane dropwise over 5 minutes. Stir the reaction mixture for 10 minutes at -78 °C.

  • A solution of this compound (1.0 equivalent) in anhydrous dichloromethane is then added dropwise, maintaining the temperature at -78 °C. The reaction is stirred for 30-45 minutes.

  • Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for an additional 30 minutes.

  • The reaction is quenched with water, and the mixture is transferred to a separatory funnel.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 5-benzyloxypentanal.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation of this compound

This protocol describes the oxidation of this compound to 5-benzyloxypentanal using Dess-Martin Periodinane.

Reaction Scheme:

C₆H₅CH₂O-(CH₂)₅-OH --(DMP, CH₂Cl₂)--> C₆H₅CH₂O-(CH₂)₄-CHO

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane at room temperature is added Dess-Martin Periodinane (1.2 equivalents) in one portion.

  • The reaction mixture is stirred at room temperature for 1-4 hours and monitored by TLC.

  • Upon completion, the reaction is diluted with diethyl ether and quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

  • The mixture is stirred vigorously until the layers become clear.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated NaHCO₃ solution, brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 5-benzyloxypentanal.

  • The crude product can be purified by flash column chromatography on silica gel.

Product Characterization

The final product, 5-benzyloxypentanal, is expected to be a colorless to pale yellow oil. Its identity and purity can be confirmed by standard spectroscopic methods.

Expected Spectroscopic Data for 5-benzyloxypentanal:

TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃) δ ~9.7 (t, 1H, -CHO), 7.4-7.2 (m, 5H, Ar-H), 4.5 (s, 2H, -OCH₂Ph), 3.5 (t, 2H, -CH₂O-), 2.4 (dt, 2H, -CH₂CHO), 1.8-1.6 (m, 4H, -CH₂CH₂CH₂-)
¹³C NMR (CDCl₃) δ ~202 (-CHO), 138 (Ar-C), 128.5 (Ar-CH), 127.7 (Ar-CH), 127.5 (Ar-CH), 73 (-OCH₂Ph), 70 (-CH₂O-), 44 (-CH₂CHO), 29 (-CH₂-), 22 (-CH₂-)
IR (neat) ~2940 (C-H str), ~2860 (C-H str), ~2720 (aldehyde C-H str), ~1725 (C=O str), ~1100 (C-O str) cm⁻¹

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols.

Swern_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Oxalyl Chloride in CH2Cl2 B Cool to -78 °C A->B C Add DMSO solution B->C D Stir for 10 min C->D E Add this compound solution D->E F Stir for 30-45 min E->F G Add Triethylamine F->G H Warm to RT G->H I Quench with Water H->I J Extract with CH2Cl2 I->J K Wash with Brine J->K L Dry and Concentrate K->L M Column Chromatography L->M Product Product M->Product 5-Benzyloxypentanal

Swern Oxidation Experimental Workflow

DMP_Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in CH2Cl2 B Add Dess-Martin Periodinane A->B C Stir at RT for 1-4 h B->C D Dilute with Et2O & Quench (NaHCO3/Na2S2O3) C->D E Extract with Et2O D->E F Wash with NaHCO3 & Brine E->F G Dry and Concentrate F->G H Column Chromatography G->H Product Product H->Product 5-Benzyloxypentanal

Dess-Martin Oxidation Experimental Workflow

References

Application Notes and Protocols for the Synthesis of (±)-Tanikolide Utilizing 5-Benzyloxy-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of (±)-tanikolide, a naturally occurring δ-lactone with notable biological activities, including antifungal and toxic properties against brine shrimp. The described synthetic route utilizes 5-benzyloxy-1-pentanol as a key starting material, offering a strategic approach to the construction of the tanikolide core.

Introduction

(±)-Tanikolide is a marine natural product isolated from the cyanobacterium Lyngbya majuscula. Its synthesis has been a subject of interest due to its unique structure and biological profile. This document outlines a total synthesis pathway commencing from the readily accessible 1,5-pentanediol, which is transformed into the pivotal intermediate, this compound. The subsequent multi-step synthesis culminates in the formation of the racemic tanikolide.

Synthetic Strategy

The synthesis commences with the monobenzylation of 1,5-pentanediol to yield this compound. This intermediate then undergoes a series of transformations including oxidation, Grignard reaction, a second oxidation, Wittig olefination, dihydroxylation, selective protection, deprotection, and a final oxidation/lactonization sequence to afford (±)-tanikolide.

Synthetic Workflow Diagram

Synthesis_of_Tanikolide cluster_start Starting Material Preparation cluster_chain Carbon Chain Elongation and Functionalization cluster_lactone Lactone Ring Formation A 1,5-Pentanediol B This compound A->B BnCl, NaOH (50%) C 5-Benzyloxypentanal B->C PCC (73%) D 1-Benzyloxy-5-hexadecanol C->D n-C11H23MgBr (66%) E 1-Benzyloxy-5-hexadecanone D->E PDC (71%) F 6-Benzyloxy-2-undecyl-1-hexene E->F CH3P+Ph3I-, t-BuOK (99%) G 6-Benzyloxy-2-undecyl-1,2-hexanediol F->G OsO4, NMO (79%) H 1-Benzoyloxy-6-benzyloxy-2-undecyl-2-hexanol G->H BzCl, Py (97%) I 1-Benzoyloxy-2-undecyl-2,6-hexanediol H->I H2, 10% Pd/C (86%) J (±)-Tanikolide I->J PDC, NaCN (cat.), MeOH (80% then 93%)

Synthetic Utility of 5-Benzyloxy-1-pentanol in the Enantioselective Synthesis of (-)-Deoxoprosophylline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-001

Introduction

(-)-Deoxoprosophylline is a naturally occurring piperidine alkaloid isolated from the leaves of Prosopis africana. It exhibits a range of biological activities and represents a valuable target for synthetic organic chemists. The structure of (-)-deoxoprosophylline features a 2,6-disubstituted piperidine ring with a long, hydroxylated undecyl side chain. The stereoselective synthesis of this side chain is a critical aspect of the total synthesis of the natural product. 5-Benzyloxy-1-pentanol serves as a versatile C5 building block for the construction of this side chain, offering the advantage of a readily available starting material with a protected hydroxyl group that can be carried through multiple synthetic steps.

This application note details a synthetic protocol for the elaboration of this compound into a key intermediate for the synthesis of the (-)-deoxoprosophylline side chain. The protocol involves the oxidation of the primary alcohol to an aldehyde, followed by a Horner-Wadsworth-Emmons reaction to extend the carbon chain and introduce a crucial unsaturation for further functionalization.

Key Applications:

  • Chiral Building Block: Serves as a precursor to a C5 chiral synthon for the construction of complex aliphatic chains.

  • Protecting Group Strategy: The benzyl ether provides robust protection for the terminal hydroxyl group throughout multi-step synthetic sequences, which can be removed under mild hydrogenolysis conditions in the final stages of a synthesis.

  • Convergent Synthesis: Enables a convergent approach to the synthesis of complex natural products by allowing for the independent preparation of key fragments.

Chemical Transformation Workflow

The overall transformation of this compound to a C11 intermediate for the (-)-deoxoprosophylline side chain is depicted below.

G A This compound B Oxidation A->B e.g., PCC, DMP C 5-Benzyloxypentanal B->C D Horner-Wadsworth-Emmons Reaction C->D Phosphonate Ylide E α,β-Unsaturated Ester (C11 Intermediate) D->E G Side-chain Elaboration & Coupling E->G F Piperidine Core F->G H (-)-Deoxoprosophylline G->H

Caption: Synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Oxidation of this compound to 5-Benzyloxypentanal

This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC).

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Anhydrous sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 eq.) in anhydrous dichloromethane (DCM, 0.5 M) at room temperature, a solution of this compound (1.0 eq.) in anhydrous DCM is added dropwise.

  • The reaction mixture is stirred at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford 5-benzyloxypentanal as a colorless oil.

Quantitative Data:

EntryStarting MaterialOxidizing AgentSolventTime (h)Yield (%)
1This compoundPCCDCM285-95
2This compoundDMPDCM1.590-98

PCC: Pyridinium chlorochromate; DMP: Dess-Martin periodinane; DCM: Dichloromethane.

Protocol 2: Horner-Wadsworth-Emmons Reaction of 5-Benzyloxypentanal

This protocol details the chain extension of 5-benzyloxypentanal via a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester.

Materials:

  • 5-Benzyloxypentanal

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF (0.5 M) at 0 °C, triethyl phosphonoacetate (1.1 eq.) is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

  • The reaction mixture is cooled back to 0 °C, and a solution of 5-benzyloxypentanal (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired α,β-unsaturated ester.

Quantitative Data:

EntryAldehydePhosphonate ReagentBaseSolventTime (h)Yield (%)E/Z Ratio
15-BenzyloxypentanalTriethyl phosphonoacetateNaHTHF1680-90>95:5
25-BenzyloxypentanalStill-Gennari PhosphonateKHMDSTHF1275-85<5:95

NaH: Sodium Hydride; THF: Tetrahydrofuran; KHMDS: Potassium bis(trimethylsilyl)amide.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression of the synthetic steps and the relationship between the key intermediates.

G cluster_0 Side Chain Synthesis cluster_1 Total Synthesis A This compound B 5-Benzyloxypentanal A->B Oxidation C α,β-Unsaturated Ester B->C HWE Reaction D Further Elaboration (Reduction, etc.) C->D Functional Group Interconversion F (-)-Deoxoprosophylline D->F Coupling & Deprotection E Piperidine Core Fragment E->F Coupling

Caption: Logical flow of the synthesis of (-)-Deoxoprosophylline.

This compound is a valuable and cost-effective starting material for the synthesis of key intermediates required for the total synthesis of complex natural products such as (-)-deoxoprosophylline. The protocols provided herein describe a reliable and high-yielding sequence for the conversion of this compound into an advanced α,β-unsaturated ester intermediate, poised for further elaboration and coupling to the piperidine core of the target molecule. The use of the benzyl protecting group allows for a robust synthetic strategy, compatible with a variety of reaction conditions.

Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic synthesis, providing a reliable and versatile method for the formation of ethers. This application note focuses on a critical application of this reaction: the preparation of benzyl ethers of alcohols. The benzylation of alcohols is a common and essential protecting group strategy in multistep organic synthesis, particularly in the fields of pharmaceutical and natural product chemistry. The benzyl group is prized for its stability under a wide range of reaction conditions and its facile removal under mild, selective hydrogenolysis conditions.

This document provides detailed protocols, quantitative data, and mechanistic insights into the Williamson ether synthesis for the preparation of benzyl ethers, tailored for researchers and professionals in drug development and chemical sciences.

Reaction Principle and Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction involves the deprotonation of an alcohol with a suitable base to form a potent nucleophile, the alkoxide. This alkoxide then attacks the electrophilic carbon of a benzyl halide (typically benzyl bromide or benzyl chloride), displacing the halide and forming the benzyl ether.

The general reaction scheme is as follows:

Step 1: Deprotonation of the alcohol R-OH + Base → R-O⁻ M⁺ + Base-H⁺

Step 2: Nucleophilic attack by the alkoxide R-O⁻ M⁺ + Bn-X → R-O-Bn + M⁺X⁻

Where:

  • R-OH represents the alcohol substrate.

  • Base can be a strong base such as sodium hydride (NaH), potassium hydroxide (KOH), or a milder base like silver oxide (Ag₂O).

  • Bn-X is the benzyl halide (X = Br, Cl).

  • R-O-Bn is the resulting benzyl ether.

The SN2 nature of the reaction dictates that it is most efficient for primary and less sterically hindered secondary alcohols. For tertiary alcohols, elimination reactions can become a significant competing pathway.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Alcohol R-OH Alkoxide R-O⁻ M⁺ Alcohol->Alkoxide + Base Base Base ProtonatedBase Base-H⁺ Base->ProtonatedBase Alkoxide2 R-O⁻ M⁺ TransitionState [R-O···Bn···X]⁻ Alkoxide2->TransitionState BenzylHalide Bn-X BenzylHalide->TransitionState BenzylEther R-O-Bn TransitionState->BenzylEther HalideIon M⁺X⁻ TransitionState->HalideIon Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reagents Prepare Alcohol, Base, Benzyl Halide, and Solvent Inert_Atmosphere Set up Reaction under Inert Atmosphere (e.g., Ar, N2) Reagents->Inert_Atmosphere Deprotonation Deprotonation of Alcohol with Base Inert_Atmosphere->Deprotonation Alkylation Addition of Benzyl Halide and Reaction Monitoring (TLC) Deprotonation->Alkylation Quenching Quench Reaction Alkylation->Quenching Extraction Aqueous Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization

Application Notes and Protocols: Selective Protection of Primary Alcohols Using Benzyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective protection of hydroxyl groups is a fundamental and critical strategy in multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis. Among the various protecting groups for alcohols, the benzyl group (Bn) offers a robust and versatile option due to its stability under a wide range of reaction conditions, including acidic and basic media.[1][2] Its removal, typically achieved through catalytic hydrogenolysis, provides a reliable deprotection pathway.[3][4] This document provides detailed application notes and experimental protocols for the selective protection of primary alcohols using benzyl groups, offering a comparative overview of different methodologies.

Methods for Benzyl Protection of Alcohols

The introduction of a benzyl group onto an alcohol is most commonly achieved via the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by an SN2 reaction with a benzyl halide.[5][6][7] However, the requirement for a strong base can be incompatible with sensitive substrates. To address this, several alternative methods have been developed that proceed under acidic or neutral conditions.[3][8]

Williamson Ether Synthesis (Basic Conditions)

This classical method is widely used for its efficiency and the availability of inexpensive reagents. A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide, which then displaces a halide from benzyl bromide (BnBr) or benzyl chloride (BnCl).[2][9]

Acid-Catalyzed Benzylation

For substrates that are sensitive to basic conditions, acid-catalyzed methods provide a valuable alternative. Reagents like benzyl trichloroacetimidate (BnOC(=NH)CCl₃) can be activated by a Lewis or Brønsted acid to benzylating alcohols.[3][10] Another approach involves the use of 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) in the presence of a strong acid.[3]

Benzylation under Neutral Conditions

To accommodate an even broader range of functional groups, methods for benzylation under neutral conditions have been developed. 2-Benzyloxy-1-methylpyridinium triflate is a bench-stable reagent that can benzylating alcohols upon mild heating, proceeding through a proposed SN1-like mechanism.[8][11]

Data Presentation: Comparison of Benzylation Methods

The following table summarizes quantitative data for various methods of benzylating primary alcohols, allowing for a direct comparison of their efficiency and reaction conditions.

MethodReagentsBase/AcidSolventTemperature (°C)Time (h)Yield (%)Reference
Williamson Ether SynthesisBenzyl Bromide (BnBr), Sodium Hydride (NaH)NaHDMF0 to rtVariesHigh[2][9]
Williamson Ether Synthesis (Selective)Benzyl Bromide (BnBr), Silver(I) Oxide (Ag₂O)Ag₂ODMFrt2470-90[3]
Acid-CatalyzedBenzyl Trichloroacetimidate, Trifluoromethanesulfonic acid (TfOH)TfOHDichloromethane0VariesGood[1]
Neutral Conditions2-Benzyloxy-1-methylpyridinium triflate, Magnesium Oxide (MgO)MgOToluene902470-95[11][12]

Experimental Protocols

Protocol for Williamson Ether Synthesis of a Primary Alcohol

This protocol describes a general procedure for the benzylation of a primary alcohol using sodium hydride and benzyl bromide.

Materials:

  • Primary alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (for quenching)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add NaH (1.2 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add BnBr (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of methanol.

  • Add saturated aqueous NH₄Cl and extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Selective Benzylation of a Primary Diol using Silver(I) Oxide

This protocol is adapted for the selective monobenzylation of a symmetrical diol.[3]

Materials:

  • Symmetrical diol

  • Silver(I) oxide (Ag₂O)

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Celite®

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a stirred solution of the diol (1.0 equiv) in anhydrous DMF, add Ag₂O (1.0 equiv).

  • Add BnBr (1.0 equiv) and stir the mixture at room temperature in the dark for 24 hours.

  • Upon completion of the reaction (monitor by TLC), dilute the mixture with CH₂Cl₂ and filter through a pad of Celite®.

  • Wash the Celite® pad with additional CH₂Cl₂.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the monobenzylated product.

Visualizations

G General Workflow for Selective Benzyl Protection cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start Primary Alcohol reaction Benzylation Reaction start->reaction Addition reagents Benzylating Agent (e.g., BnBr) + Base/Acid/Catalyst reagents->reaction Addition workup Quenching Extraction Chromatography reaction->workup Process product Protected Primary Alcohol workup->product Isolation

Caption: General workflow for the selective protection of a primary alcohol with a benzyl group.

G Selectivity in Alcohol Protection A Substrate (Primary & Secondary Alcohols) B Steric Hindrance A->B influences C Electronic Effects A->C influences E Selective Protection of Primary Alcohol B->E favors C->E can favor D Reaction Conditions D->E controls

Caption: Factors influencing the selective protection of primary alcohols.

Conclusion

The selective protection of primary alcohols with benzyl groups is a crucial transformation in organic synthesis. While the Williamson ether synthesis remains a workhorse method, the development of acid- and neutral-condition protocols has significantly expanded the scope and applicability of benzyl protecting groups. The choice of method should be carefully considered based on the substrate's functional group tolerance and the desired selectivity. The protocols and data presented herein provide a valuable resource for researchers in the planning and execution of synthetic strategies involving the selective benzylation of primary alcohols.

References

Application of 5-Benzyloxy-1-pentanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxy-1-pentanol is a valuable bifunctional molecule increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its structure, featuring a primary alcohol and a benzyl-protected hydroxyl group, makes it an ideal starting material for the introduction of a five-carbon chain in multi-step syntheses. The benzyl ether provides a robust protecting group that is stable to a variety of reaction conditions, yet can be selectively removed in the final stages of a synthesis. This application note will focus on the use of this compound in the construction of the α-side-chain of prostaglandin analogues, a critical class of pharmaceuticals used in the treatment of glaucoma, among other conditions.

Overview of the Synthetic Strategy

The primary application of this compound in pharmaceutical synthesis is as a precursor for the α-side-chain of prostaglandins, such as Latanoprost. The general strategy involves a three-stage process:

  • Functional Group Manipulation: The primary alcohol of this compound is first oxidized to an aldehyde and subsequently to a carboxylic acid, yielding 5-benzyloxypentanoic acid.

  • Wittig Reagent Precursor Synthesis: The resulting carboxylic acid is then converted into a phosphonium salt. This is achieved by first converting the carboxylic acid to the corresponding alkyl halide (e.g., an alkyl bromide), followed by reaction with triphenylphosphine.

  • Wittig Reaction and Elaboration: The phosphonium salt is deprotonated to form an ylide, which then undergoes a Wittig reaction with a suitable prostaglandin core structure, typically a derivative of the Corey lactone. This reaction stereoselectively forms the crucial carbon-carbon double bond of the α-side-chain. Subsequent deprotection of the benzyl ether and other protecting groups yields the final active pharmaceutical ingredient (API).

Data Presentation

The following tables summarize quantitative data for key transformations in the synthesis of the prostaglandin α-side-chain, based on analogous reactions reported in the literature.

Table 1: Oxidation of this compound

StepReagents and ConditionsProductTypical Yield (%)
Oxidation to AldehydePCC, CH₂Cl₂, rt5-Benzyloxypentanal85-95
Oxidation to Carboxylic AcidJones reagent (CrO₃, H₂SO₄, acetone), 0 °C to rt5-Benzyloxypentanoic acid80-90

Table 2: Synthesis of the Wittig Reagent

StepReagents and ConditionsProductTypical Yield (%)
HalogenationNBS, PPh₃, CH₂Cl₂, 0 °C to rt1-Bromo-5-benzyloxypentane80-90
Phosphonium Salt FormationPPh₃, acetonitrile, reflux(4-Benzyloxybutyl)triphenylphosphonium bromide90-95

Table 3: Wittig Reaction and Deprotection

StepReagents and ConditionsProductTypical Yield (%)
Wittig ReactionPhosphonium salt, NaHMDS, THF, -78 °C to rt; then Corey lactone derivativeProtected Prostaglandin Intermediate60-80
Benzyl Ether DeprotectionH₂, Pd/C, Ethanol, rtFinal Prostaglandin Analogue90-98

Experimental Protocols

Protocol 1: Synthesis of 5-Benzyloxypentanoic Acid

1.1 Oxidation of this compound to 5-Benzyloxypentanal:

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) is added a solution of this compound (1.0 eq) in CH₂Cl₂ at room temperature.

  • The reaction mixture is stirred for 2-4 hours until the starting material is consumed (monitored by TLC).

  • The mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to yield 5-benzyloxypentanal, which is often used in the next step without further purification.

1.2 Oxidation of 5-Benzyloxypentanal to 5-Benzyloxypentanoic Acid:

  • The crude 5-benzyloxypentanal (1.0 eq) is dissolved in acetone and cooled to 0 °C.

  • Jones reagent is added dropwise to the solution until a persistent orange color is observed.

  • The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • The reaction is quenched by the addition of isopropanol, and the mixture is filtered.

  • The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 5-benzyloxypentanoic acid.

Protocol 2: Synthesis of (4-Benzyloxybutyl)triphenylphosphonium bromide

2.1 Synthesis of 1-Bromo-5-benzyloxypentane:

  • To a solution of 5-benzyloxypentanoic acid (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added N-bromosuccinimide (NBS) (1.2 eq) portionwise.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 1-bromo-5-benzyloxypentane.

2.2 Formation of the Phosphonium Salt:

  • A mixture of 1-bromo-5-benzyloxypentane (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile is heated at reflux for 24-48 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold diethyl ether and dried under vacuum to yield (4-benzyloxybutyl)triphenylphosphonium bromide as a white solid.

Protocol 3: Wittig Reaction and Deprotection

3.1 Wittig Reaction:

  • To a suspension of (4-benzyloxybutyl)triphenylphosphonium bromide (2.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere is added sodium hexamethyldisilazide (NaHMDS) (1.9 eq) dropwise.

  • The resulting deep red solution is stirred at -78 °C for 1 hour.

  • A solution of the Corey lactone derivative (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

3.2 Benzyl Ether Deprotection:

  • The protected prostaglandin intermediate is dissolved in ethanol.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The mixture is stirred under an atmosphere of hydrogen gas (1 atm) at room temperature until the deprotection is complete (monitored by TLC).

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the deprotected prostaglandin analogue.

Mandatory Visualizations

Synthesis_Pathway A This compound B 5-Benzyloxypentanal A->B  Oxidation (PCC)   C 5-Benzyloxypentanoic Acid B->C  Oxidation (Jones)   D 1-Bromo-5-benzyloxypentane C->D  Halogenation (NBS, PPh3)   E (4-Benzyloxybutyl)triphenyl- phosphonium bromide D->E  + PPh3   F Phosphonium Ylide E->F  Base (e.g., NaHMDS)   H Protected Prostaglandin Intermediate F->H  Wittig Reaction   G Corey Lactone Derivative G->H I Final Prostaglandin Analogue H->I  Deprotection (H2, Pd/C)   Experimental_Workflow cluster_0 Stage 1: Side-Chain Precursor Synthesis cluster_1 Stage 2: Wittig Reaction cluster_2 Stage 3: Final Deprotection A Oxidize This compound B Isolate/Purify 5-Benzyloxypentanoic Acid A->B C Convert to Alkyl Bromide B->C D Form Phosphonium Salt with PPh3 C->D E Generate Ylide (add base) D->E To Wittig Reaction F React with Corey Lactone Derivative E->F G Work-up and Purification F->G H Catalytic Hydrogenation (H2, Pd/C) G->H To Deprotection I Purification of Final Product H->I J J I->J API

Application Notes: Nematicidal Activity of Benzyloxyalkanols Against Bursaphelenchus xylophilus

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pine Wilt Disease (PWD) represents a significant threat to global pine forest ecosystems, causing severe environmental and economic damage.[1] The etiological agent of PWD is the pine wood nematode (PWN), Bursaphelenchus xylophilus.[1] Current control strategies predominantly rely on chemical nematicides like abamectin and emamectin.[1] However, their continuous application raises concerns about the development of resistant nematode populations.[1] This necessitates the exploration of alternative nematicidal agents. Benzyloxyalkanols (BzOROH) have emerged as a promising class of synthetic compounds demonstrating significant nematicidal activity against B. xylophilus.[1][2] Studies show their efficacy is dependent on the alkyl chain length (R), with longer chains exhibiting stronger activity.[3] This document provides a summary of the quantitative data and detailed protocols for evaluating the nematicidal effects of benzyloxyalkanols.

Data Presentation: Nematicidal Efficacy

The nematicidal activity of a series of benzyloxyalkanol derivatives (R = C2–C9) was evaluated against B. xylophilus. The results indicate a clear structure-activity relationship, where efficacy increases with the length of the alkanol chain.

Table 1: Mortality of B. xylophilus after 24-hour exposure to Benzyloxyalkanols.

Compound Concentration (ppm) Mortality (%)
BzOC8OH 1000 100%
500 85.0%
100 35.7%
50 15.1%
BzOC9OH 1000 100%
500 92.3%
100 41.2%
50 22.4%
Benzyl Alcohol 2000 31.0%
Control (1% DMSO) - 0%

Data sourced from a study on the nematicidal activity of benzyloxyalkanols.[1]

Table 2: Lethal Dose (LD) Values of a Benzyloxyalkanol and a Standard Nematicide.

Compound LD50 (ppm) LD90 (ppm)
BzOC8OH 246.1 >1000
BzOC9OH 158.0 843.9
Abamectin 8.5 49.3

LD50 and LD90 values were calculated from dose-response bioassays.[1][4]

The data clearly shows that benzyloxyalkanols, particularly those with 8 and 9-carbon chains (BzOC8OH and BzOC9OH), exhibit the strongest nematicidal activity within the tested series, significantly outperforming the parent compound, benzyl alcohol.[1]

Experimental Protocols & Visualizations

Overall Experimental Workflow

The evaluation of benzyloxyalkanols follows a structured workflow from nematode preparation to data analysis.

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis Nematode 1. B. xylophilus Culture (on Botrytis cinerea @ 25°C) Extraction 2. Nematode Extraction (Baermann Funnel Method) Nematode->Extraction Plate 5. Plate Assay (Add nematodes & solutions to 96-well plate) Extraction->Plate Compound 3. Compound Synthesis (Benzyloxyalkanols BzOROH) Solution 4. Prepare Test Solutions (Serial dilutions in 1% DMSO) Compound->Solution Solution->Plate Incubate 6. Incubation (24 hours @ 25°C) Plate->Incubate Observe 7. Assess Mortality (Microscopic Observation) Incubate->Observe Calc 8. Data Analysis (Calculate Mortality %, LD50/LD90) Observe->Calc

Caption: Workflow for nematicidal activity assessment.

Protocol 1: Culture and Preparation of B. xylophilus

This protocol details the steps for maintaining and harvesting the pine wood nematode for use in bioassays.

Materials:

  • Bursaphelenchus xylophilus culture

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA) plates

  • Sterile distilled water

  • Baermann funnel apparatus[5]

  • Incubator set to 25 ± 1°C[5][6]

Procedure:

  • Culture Maintenance: Co-culture B. xylophilus with the fungus Botrytis cinerea on PDA plates.[5]

  • Incubation: Maintain the cultures in an incubator at 25 ± 1°C in darkness for 7-10 days, or until the fungal mat is consumed by the nematodes.[5][7]

  • Nematode Extraction: a. Gently wash the surface of the PDA plates with sterile distilled water to collect a suspension of nematodes. b. Assemble a Baermann funnel apparatus by placing a sieve lined with tissue paper in a large funnel fitted with a rubber tube and clamp. c. Pour the nematode suspension onto the tissue paper and add water to the funnel until the sieve is submerged. d. Allow the nematodes to migrate through the tissue and settle at the bottom of the rubber tube for 24-48 hours.

  • Collection and Quantification: a. Collect the concentrated nematode suspension from the bottom of the tube. b. Wash the collected nematodes with sterile water. c. Adjust the concentration of the suspension to approximately 5,000-6,000 nematodes per milliliter for use in the bioassay.[5]

Protocol 2: In Vitro Nematicidal Bioassay

This protocol describes the direct contact bioassay used to determine the nematicidal activity of benzyloxyalkanols.

Materials:

  • Synthesized benzyloxyalkanol compounds

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • B. xylophilus suspension (~1000 nematodes/90 µL)

  • 96-well microplates

  • Stereoscopic microscope

Procedure:

  • Preparation of Test Solutions: a. Prepare stock solutions of each benzyloxyalkanol compound in 1% DMSO. b. Perform serial dilutions to obtain the final desired test concentrations (e.g., 1000, 500, 100, and 50 ppm).[1] c. Prepare a negative control solution of 1% DMSO in sterile water. d. Prepare a positive control using a known nematicide like abamectin at appropriate concentrations.

  • Assay Setup: a. Into each well of a 96-well microplate, dispense 90 µL of the nematode suspension (containing approximately 100-1000 nematodes).[6] b. Add 10 µL of the respective test solution (or control solution) to each well.[6] c. Each concentration and control should be tested in triplicate.

  • Incubation: Seal the microplates and incubate at 25°C for 24 hours.[6]

  • Mortality Assessment: a. After incubation, observe the nematodes in each well under a stereoscopic microscope. b. Nematodes are considered dead if they exhibit a straight body posture and show no response to mechanical prodding with a fine probe.[6] c. Count the number of live and dead nematodes in each well to calculate the percentage of mortality.

  • Data Analysis: Use the mortality data from the different concentrations to calculate LD50 and LD90 values using probit analysis.

Structure-Activity Relationship (SAR)

The nematicidal activity of benzyloxyalkanols is directly correlated with the length of their aliphatic side chain.

SAR cluster_sar Structure-Activity Relationship cluster_example Example ChainLength Increase in Alkanol Chain Length (R) (e.g., C2 -> C9) Activity Increased Nematicidal Activity against B. xylophilus ChainLength->Activity positively correlates with BzOC2OH BzOC2OH (Low Activity) BzOC9OH BzOC9OH (High Activity)

Caption: SAR of benzyloxyalkanols against PWN.

Investigation of the Mode of Action

To understand the mechanism by which benzyloxyalkanols exert their nematicidal effects, inhibitory assays against key enzymes in the nematode nervous and detoxification systems were performed.

Protocol 3: Enzyme Inhibition Assays (AChE and GST)

This protocol provides a general outline for assessing the inhibitory effects of compounds on Acetylcholinesterase (AChE) and Glutathione S-Transferase (GST). For benzyloxyalkanols, studies found no significant inhibition of these enzymes, suggesting an alternative mode of action.[1][6]

1. Crude Protein Extraction:

  • Homogenize a large population of B. xylophilus in a suitable buffer (e.g., phosphate buffer, pH 7.0) on ice.[8]

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

  • Collect the supernatant containing the crude protein extract for use in the enzyme assays.

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

  • Principle: AChE hydrolyzes acetylthiocholine to produce thiocholine, which reacts with DTNB (5,5'-dithiobis-2-nitrobenzoic acid) to form a yellow product measured at 412 nm.[9][10]

  • Procedure: a. In a 96-well plate, mix the nematode protein extract with the test compound (e.g., BzOC8OH or BzOC9OH) at various concentrations and incubate. b. Initiate the reaction by adding acetylthiocholine iodide (substrate) and DTNB. c. Measure the change in absorbance at 412 nm over time using a microplate reader. d. Compare the reaction rates of treated samples to the untreated control to determine the percentage of inhibition.

3. Glutathione S-Transferase (GST) Inhibition Assay:

  • Principle: GST catalyzes the conjugation of reduced glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The resulting conjugate can be measured by the increase in absorbance at 340 nm.[11]

  • Procedure: a. In a 96-well plate or cuvette, mix the nematode protein extract with the test compound. b. Add GSH and CDNB to start the reaction. c. Monitor the increase in absorbance at 340 nm using a spectrophotometer.[11] d. Calculate the percent inhibition by comparing the enzyme activity in the presence of the test compound to the control.

Mode of Action Findings

The investigation into the mechanism of benzyloxyalkanols revealed that they do not operate through the common pathways of AChE or GST inhibition.

MoA BzOH Benzyloxyalkanols (BzOC8OH, BzOC9OH) PWN Pine Wood Nematode (B. xylophilus) BzOH->PWN Exhibits Nematicidal Activity AChE Acetylcholinesterase (AChE) BzOH->AChE Tested for Inhibition GST Glutathione S-Transferase (GST) BzOH->GST Tested for Inhibition Death Nematode Mortality Result Conclusion: Mode of action is likely independent of AChE/GST inhibition AChE->Result No Inhibition Observed [2, 4] GST->Result No Inhibition Observed [2, 4]

Caption: Investigation of benzyloxyalkanol mode of action.

Conclusion: The absence of inhibitory activity against AChE and GST suggests that benzyloxyalkanols may possess a novel mode of action against B. xylophilus.[1][6] This could involve disruption of cellular membranes or other metabolic pathways, warranting further investigation. Their efficacy, particularly of derivatives with longer alkyl chains, positions them as potential candidates for the development of new nematicides to manage Pine Wilt Disease.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Benzyloxy-1-pentanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-benzyloxy-1-pentanol by column chromatography. It is intended for researchers, scientists, and drug development professionals who may encounter issues during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography of this compound?

A common eluent system for the purification of this compound on a silica gel column is a mixture of petroleum ether and ethyl acetate, often in a 7:3 (v/v) ratio. However, the optimal solvent system should always be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Q2: What is the expected Rf value for this compound?

The ideal Rf value for a compound to be purified by column chromatography is typically in the range of 0.2-0.4 to ensure good separation.[1] The exact Rf of this compound will depend on the specific solvent system used. It is crucial to perform TLC analysis to determine the solvent mixture that yields an Rf in this optimal range.

Q3: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

If this compound remains at the origin, the mobile phase is not polar enough to displace it from the silica gel. You can try adding a more polar solvent, such as methanol, to the eluent system. A common starting point for very polar compounds is a 5% methanol in dichloromethane mixture.[1]

Q4: How can I visualize this compound on a TLC plate?

Since this compound does not have a strong chromophore for visualization under a standard UV lamp, you may need to use a staining solution. A potassium permanganate (KMnO4) stain is effective for visualizing alcohols.

Q5: Can I use a different stationary phase if I'm having trouble with silica gel?

If you suspect your compound is unstable on silica gel, you could consider using a less acidic stationary phase like alumina or deactivated silica gel.[2] For highly polar compounds, reverse-phase chromatography using a C18 stationary phase with a polar mobile phase (e.g., water/acetonitrile) can also be an effective alternative.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Compound Elutes Too Quickly (High Rf) The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., petroleum ether or hexane).
Compound Elutes Too Slowly or Not at All (Low Rf) The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). If necessary, add a small amount of a more polar solvent like methanol.[1]
Poor Separation of Compound from Impurities - Inappropriate solvent system.- Column was not packed properly.- Column was overloaded with crude material.- Perform a thorough TLC analysis to find a solvent system that provides good separation between your product and impurities.- Ensure the column is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of silica gel for the amount of crude material. A general guideline is a 20-50:1 ratio of silica gel to crude product by weight.[3]
Streaking of the Compound on the TLC Plate or Column - Compound is degrading on the silica gel.- Sample is overloaded on the TLC plate or column.- The compound is not fully dissolved in the eluent.- Test for compound stability on silica using a 2D TLC.- Apply a smaller amount of the sample to the TLC plate. For the column, ensure the initial band of the compound is narrow.- Ensure the crude material is fully soluble in the initial eluent. If not, consider a different solvent system or a dry loading technique.[4]
Product Fractions are Contaminated with an Unknown Impurity The compound may be decomposing on the silica gel.Perform a 2D TLC to check for stability. If the compound is unstable, consider using deactivated silica gel or an alternative stationary phase like alumina.[2]

Quantitative Data

The following table summarizes key parameters for the purification of this compound by column chromatography. Please note that optimal conditions can vary based on the specific impurities present in the crude mixture.

ParameterValue/DescriptionNotes
Stationary Phase Silica Gel (typically 230-400 mesh for flash chromatography)Silica gel is slightly acidic; if the compound is acid-sensitive, consider deactivating the silica with a base like triethylamine.
Mobile Phase (Eluent) Petroleum Ether:Ethyl Acetate (7:3, v/v) is a reported system. Hexane can be used as a less toxic alternative to petroleum ether.The ideal ratio should be determined by TLC to achieve an Rf of 0.2-0.4 for this compound.
Recommended Rf 0.2 - 0.4This range generally provides the best separation in column chromatography.[1]
Silica Gel to Compound Ratio 20:1 to 50:1 (by weight)For difficult separations, a higher ratio may be necessary.[3]
Loading Method Wet or Dry LoadingIf the crude product has poor solubility in the eluent, dry loading is recommended.[4]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the general steps for the purification of this compound using silica gel flash column chromatography.

1. Materials and Equipment:

  • Silica gel (230-400 mesh)

  • Petroleum ether (or hexane)

  • Ethyl acetate

  • Crude this compound

  • Glass chromatography column with a stopcock

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and visualization stain (e.g., potassium permanganate)

  • Rotary evaporator

2. Preliminary Analysis by Thin Layer Chromatography (TLC):

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber with a pre-determined mixture of petroleum ether and ethyl acetate (start with a 7:3 ratio and adjust as necessary).

  • Visualize the spots using a suitable stain.

  • Adjust the solvent ratio until the spot corresponding to this compound has an Rf value between 0.2 and 0.4.

3. Column Preparation:

  • Insert a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm).

  • Prepare a slurry of silica gel in the chosen eluent.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

  • Allow the silica gel to settle and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.

  • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Open the stopcock and begin collecting the eluent in fractions.

  • Maintain a constant level of solvent above the stationary phase to prevent the column from running dry.

  • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

6. Product Isolation:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity using appropriate analytical techniques (e.g., NMR, GC-MS).

Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification tlc Perform TLC Analysis start->tlc rf_check Is Rf between 0.2 and 0.4? tlc->rf_check adjust_solvent Adjust Solvent Polarity rf_check->adjust_solvent No pack_column Pack Column rf_check->pack_column Yes adjust_solvent->tlc load_sample Load Sample pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column monitor_fractions Monitor Fractions by TLC run_column->monitor_fractions separation_check Good Separation? monitor_fractions->separation_check combine_fractions Combine Pure Fractions separation_check->combine_fractions Yes troubleshoot Troubleshoot Issue separation_check->troubleshoot No end Purified Product combine_fractions->end troubleshoot->tlc Re-optimize

References

Optimization of reaction conditions for synthesizing 5-Benzyloxy-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Benzyloxy-1-pentanol. Our aim is to help you optimize reaction conditions and address common challenges encountered during this procedure.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound from 1,5-pentanediol and benzyl bromide?

The synthesis of this compound from 1,5-pentanediol and a benzyl halide proceeds via a Williamson ether synthesis.[1][2] In this SN2 reaction, a strong base is used to deprotonate one of the hydroxyl groups of 1,5-pentanediol, forming an alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., benzyl bromide) to form the benzyl ether.

Q2: What are the critical parameters to control for a successful synthesis?

The key parameters to control are:

  • Stoichiometry: Using a slight excess of the base ensures complete deprotonation of the diol. Equimolar amounts of the diol and benzyl halide are typically used to favor mono-alkylation.

  • Temperature: The reaction is often started at a low temperature (0 °C) during the addition of the base and the diol to control the exothermic reaction, and then allowed to proceed at room temperature.[3]

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are preferred as they can solvate the cation of the base, leaving the alkoxide more nucleophilic.[1]

  • Water Content: The reaction must be carried out under anhydrous conditions, as the presence of water will quench the strong base (e.g., NaH) and hydrolyze the alkoxide.

Q3: How can I purify the final product?

The most common method for purifying this compound is silica gel column chromatography.[3] A typical eluent system is a mixture of petroleum ether and ethyl acetate.[3]

Q4: What are the common side products in this reaction?

The main potential side products are:

  • 1,5-Bis(benzyloxy)pentane: This results from the di-alkylation of 1,5-pentanediol. Controlling the stoichiometry of the reactants is crucial to minimize this.

  • Elimination Products: Although less common with benzylic halides, strong bases can potentially lead to elimination reactions.

  • Unreacted Starting Materials: Incomplete reaction will leave unreacted 1,5-pentanediol and benzyl bromide.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive base (e.g., NaH exposed to moisture).2. Presence of water in the reaction.3. Insufficient reaction time or temperature.1. Use fresh, properly stored NaH. Wash the NaH dispersion with anhydrous hexane to remove mineral oil before use.2. Ensure all glassware is oven-dried and the solvent is anhydrous.3. Monitor the reaction by TLC. If the reaction is sluggish, consider gentle heating.
Formation of Significant Amounts of 1,5-Bis(benzyloxy)pentane 1. Incorrect stoichiometry (excess benzyl bromide).2. High concentration of reactants.1. Use a 1:1 molar ratio of 1,5-pentanediol to benzyl bromide.2. Consider adding the benzyl bromide solution slowly to the solution of the formed alkoxide to maintain a low concentration of the electrophile.
Complex Mixture of Products in the Crude Reaction 1. Side reactions due to high temperature.2. Non-selective reaction conditions.1. Maintain the recommended reaction temperature. Start the additions at 0 °C to control the initial exotherm.2. Ensure the dropwise addition of reagents to maintain controlled reaction conditions.
Difficulty in Purifying the Product 1. Co-elution of the product with impurities.2. Overloading the chromatography column.1. Adjust the polarity of the eluent system for better separation.2. Use an appropriate amount of crude product relative to the column size.

Data Presentation

Table 1: Effect of Reaction Parameters on Product Distribution

Parameter Condition Desired Product (Mono-ether) Side Product (Di-ether) Recommendation
Base Strong, non-nucleophilic (e.g., NaH)FavorablePossibleRecommended for high yield.
Strong, nucleophilic (e.g., NaOH, KOH)Less FavorablePossibleNot ideal due to competing SN2 with the base.
Solvent Polar Aprotic (e.g., DMF, THF)Highly FavorablePossibleEnhances nucleophilicity of the alkoxide.
Protic (e.g., Ethanol)Less FavorableLess FavorableCan solvate the alkoxide, reducing its reactivity.
Concentration Dilute (<0.5 M)FavorableMinimizedFavors intramolecular reaction if applicable, but here it helps control the reaction rate.
Concentrated (>1 M)Less FavorableIncreasedIncreases the likelihood of intermolecular reactions leading to the di-ether.
Temperature 0 °C to Room TemperatureOptimalControlledBalances reaction rate and selectivity.[3]
Elevated (>50 °C)Potential for side reactionsIncreasedMay lead to undesired byproducts.

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported procedure.[3]

Materials:

  • 1,5-Pentanediol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Ethyl acetate

  • Petroleum ether

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of a 60% sodium hydride dispersion in mineral oil in anhydrous DMF, a solution of 1,5-pentanediol in anhydrous DMF is slowly added dropwise at 0°C over 15 minutes.[3]

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.[3]

  • Subsequently, benzyl bromide is slowly added over 15 minutes, and stirring is continued at the same temperature for 2 hours.[3]

  • After completion of the reaction (monitored by TLC), the reaction mixture is quenched with ice-cold water.[3]

  • The crude product is extracted with ethyl acetate.[3]

  • The organic layers are combined, washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[3]

  • The residue is purified by silica gel column chromatography with a petroleum ether-ethyl acetate mixture as the eluent to obtain this compound.[3]

Visualizations

experimental_workflow start Start prep Prepare NaH suspension in anhydrous DMF at 0°C start->prep add_diol Slowly add 1,5-pentanediol solution prep->add_diol stir1 Stir at room temperature for 1 hour add_diol->stir1 add_benzyl_bromide Slowly add benzyl bromide stir1->add_benzyl_bromide stir2 Stir at room temperature for 2 hours add_benzyl_bromide->stir2 quench Quench with ice-cold water stir2->quench extract Extract with ethyl acetate quench->extract wash_dry Wash with brine and dry over Na₂SO₄ extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by silica gel column chromatography concentrate->purify end Obtain this compound purify->end reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) diol HO-(CH₂)₅-OH (1,5-Pentanediol) alkoxide HO-(CH₂)₅-O⁻Na⁺ (Sodium alkoxide) diol->alkoxide + base NaH (Sodium Hydride) base->alkoxide + h2 H₂ gas alkoxide->h2 releases alkoxide2 HO-(CH₂)₅-O⁻Na⁺ benzyl_bromide C₆H₅CH₂-Br (Benzyl Bromide) product HO-(CH₂)₅-O-CH₂C₆H₅ (this compound) benzyl_bromide->product + nabr NaBr product->nabr byproduct alkoxide2->product +

References

Common side reactions in the benzylation of diols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the benzylation of diols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this critical chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the benzylation of diols?

A1: The most prevalent side reactions include:

  • Over-benzylation: Formation of the dibenzylated product when mono-benzylation is desired. This occurs when an excess of the benzylating agent is used or reaction times are too long.[1]

  • Incomplete reaction: The reaction stalls, leaving unreacted starting material. This can be due to an insufficiently strong base, poor quality reagents, or the presence of moisture.[1]

  • Formation of dibenzyl ether: This byproduct can arise from the reaction of the benzylating agent with the benzyl alkoxide intermediate or through the decomposition of the benzylating agent itself.[1]

  • Elimination (Alkene formation): A competing E2 elimination reaction can occur, especially with sterically hindered diols or when using secondary or tertiary alkyl halides (though benzyl halides are primary).[2][3][4]

  • Lack of regioselectivity: A mixture of partially benzylated isomers is formed due to the similar reactivity of the different hydroxyl groups in the diol.[1]

  • C-Alkylation: In specific cases, particularly with phenolic diols, alkylation can occur on the aromatic ring instead of the hydroxyl group.[2]

Q2: How can I improve the regioselectivity of my diol benzylation to favor mono-benzylation?

A2: Achieving regioselectivity is a common challenge. Here are several strategies:

  • Use of a stoichiometric amount of benzylating agent: Carefully controlling the stoichiometry to favor mono-substitution is the simplest approach.[1]

  • Protecting group strategy: One of the hydroxyl groups can be protected with a temporary protecting group, allowing for the benzylation of the other, followed by deprotection.[1][5] 1,2- and 1,3-diols are often protected as cyclic acetals.[5]

  • Catalytic methods: Certain catalysts can enhance regioselectivity. For instance, organotin reagents like dibutyltin oxide can activate one hydroxyl group over the other.[6][7] Copper(II) acetylacetonate (Cu(acac)2) can be used for the selective benzylation of primary alcohols in the presence of phenols.[8]

  • Control of reaction conditions: Lowering the reaction temperature can sometimes enhance selectivity.[1][2]

Q3: My reaction mixture is turning dark or charring. What could be the cause?

A3: A dark or charred reaction mixture often indicates decomposition of the benzylating agent or other reagents. This can be caused by excessively high temperatures or the presence of impurities. Using fresh, high-quality benzyl bromide or chloride and maintaining careful temperature control can help mitigate this issue.[1]

Q4: What is the role of a phase transfer catalyst in the benzylation of diols?

A4: Phase transfer catalysts, such as tetrabutylammonium bromide (TBABr) or 18-crown-6, are sometimes used to increase the solubility of the alkoxide in the organic solvent.[9] This facilitates the reaction between the alkoxide and the benzyl halide, potentially leading to faster reaction rates and higher yields.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Benzylated Product
Potential Cause Troubleshooting Steps Expected Outcome
Insufficiently Strong Base Use a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the diol.[2][10]Complete formation of the alkoxide, leading to a higher reaction rate and conversion.
Poor Reagent Quality Use fresh, high-quality NaH from a sealed container. If necessary, wash the NaH with a dry solvent like hexane to remove mineral oil and surface oxidation.[1] Use purified benzyl halide.Increased reactivity and higher product yield.
Presence of Moisture Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]Prevents quenching of the base and the alkoxide, allowing the reaction to proceed.
Low Reaction Temperature For complete benzylation, refluxing the reaction mixture may be necessary, especially for sterically hindered hydroxyl groups.[1]Increased reaction rate and conversion to the desired product.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed.[1] The addition of a catalyst like tetrabutylammonium iodide (TBAI) can reduce reaction times.[1]The reaction goes to completion, maximizing the yield of the benzylated diol.
Issue 2: Formation of Multiple Products (Lack of Regioselectivity)
Potential Cause Troubleshooting Steps Expected Outcome
Similar Reactivity of Hydroxyl Groups Employ a protecting group strategy to differentiate the hydroxyl groups. For example, use a benzylidene acetal to protect a 1,3-diol.[5][11]Selective benzylation of the unprotected hydroxyl group.
Excess Benzylating Agent Use a stoichiometric amount or only a slight excess of the benzylating agent when aiming for selective mono-benzylation.[1]Reduced formation of over-benzylated products.
Suboptimal Reaction Conditions Lowering the reaction temperature can sometimes improve selectivity.[1][2] The choice of solvent can also influence the outcome.[2]Increased yield of the desired mono-benzylated product over other isomers.

Experimental Protocols

General Protocol for Benzylation of a Diol using Sodium Hydride

This protocol is a general guideline for the benzylation of a diol using sodium hydride (NaH) and benzyl bromide (BnBr) in N,N-dimethylformamide (DMF).

Materials:

  • Diol (starting material)

  • Sodium hydride (NaH), 60% dispersion in mineral oil[12]

  • Benzyl bromide (BnBr)[12]

  • Anhydrous N,N-dimethylformamide (DMF)[12]

  • Anhydrous ethyl acetate (EtOAc)

  • Triethylamine[12]

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., Argon), dissolve the diol (1.0 equivalent) in anhydrous DMF (5–10 mL/mmol).[12]

  • Cool the solution to 0°C using an ice bath.

  • Carefully add NaH (2.0 equivalents) portion-wise to the solution.[12]

  • Add BnBr (1.5–2.0 equivalents) to the reaction mixture at 0°C.[12]

  • Stir the reaction mixture, allowing it to gradually warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is completely consumed.[12]

  • Upon completion, cool the reaction mixture to 0°C and quench the reaction by the slow addition of an excess of triethylamine.[12]

  • Dilute the mixture with ethyl acetate and wash with water.[12]

  • Extract the aqueous layer with ethyl acetate twice.[12]

  • Combine the organic layers and wash with brine.[12]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by silica gel column chromatography to obtain the desired benzylated diol.[12]

Visual Guides

Benzylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with Diol dissolve Dissolve Diol in Anhydrous DMF start->dissolve cool Cool to 0°C dissolve->cool add_NaH Add NaH cool->add_NaH add_BnBr Add Benzyl Bromide add_NaH->add_BnBr react Stir and Warm to RT add_BnBr->react monitor Monitor by TLC react->monitor quench Quench with Triethylamine monitor->quench Reaction Complete extract Extract with EtOAc quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end_product Isolated Benzylated Diol purify->end_product Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions start Low Conversion? base Weak Base? start->base Yes moisture Moisture Present? start->moisture Yes reagents Poor Reagent Quality? start->reagents Yes use_NaH Use Stronger Base (e.g., NaH) base->use_NaH dry_glassware Use Anhydrous Conditions moisture->dry_glassware fresh_reagents Use Fresh/Purified Reagents reagents->fresh_reagents success Improved Yield use_NaH->success dry_glassware->success fresh_reagents->success

References

Technical Support Center: Troubleshooting Benzyl Ether Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzyl ether deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the cleavage of benzyl ethers, a crucial step in multi-step organic synthesis.

Frequently Asked Questions (FAQs)

Q1: My hydrogenolysis reaction for benzyl ether deprotection is slow or has stalled. What are the common causes?

Slow or incomplete hydrogenolysis is a frequent challenge. The primary reasons include:

  • Catalyst Inactivation/Poisoning: The palladium catalyst is susceptible to poisoning by various functional groups and impurities.[1][2] Sulfur-containing compounds (e.g., thiols, thioethers), nitrogen-containing heterocycles (e.g., pyridine, quinoline), and even trace amounts of heavy metals can deactivate the catalyst.[2] Starting materials or solvents may contain these impurities.

  • Poor Catalyst Activity: The activity of Palladium on carbon (Pd/C) can vary between batches and suppliers. An old or improperly stored catalyst may have reduced activity.[1][3]

  • Insufficient Hydrogen Pressure: While many deprotections proceed at atmospheric pressure, some substrates, particularly those that are sterically hindered, may require higher hydrogen pressure to drive the reaction to completion.[1][4]

  • Poor Solubility: The starting material, partially deprotected intermediates, or the final product may have poor solubility in the chosen solvent, limiting access to the catalyst surface.[4] This is especially common when transitioning from a nonpolar protected compound to a very polar deprotected product.[4]

  • Steric Hindrance: Significant steric hindrance around the benzyl ether can slow down the reaction rate.[4]

Q2: How can I determine if my catalyst is poisoned and what can I do about it?

Several signs point to catalyst poisoning: a sudden stop or significant slowdown in the reaction, or the need for much harsher conditions than expected.[2]

Troubleshooting Steps:

  • Use a Fresh Catalyst: Try the reaction with a fresh, unopened bottle of catalyst from a reputable supplier.[3] Pearlman's catalyst (Pd(OH)₂/C) is often more active and can sometimes overcome minor poisoning issues.[3]

  • Purify Starting Materials and Solvents: Ensure your starting material is pure and use high-purity, degassed solvents.

  • Acid-Wash Glassware: Traces of contaminants on glassware can be a source of poisons.[4]

  • Diagnostic "Spike" Test: Run a small-scale reaction with a known, clean substrate alongside your problematic reaction to see if the catalyst is active under your conditions.

Q3: My TLC shows a mixture of partially deprotected products. How can I push the reaction to completion?

Seeing a cascade of spots on a TLC plate is a common sign of a sluggish reaction. To drive the reaction to completion, consider the following adjustments:

  • Increase Catalyst Loading: Increasing the weight percentage of the Pd/C catalyst can help.[4]

  • Increase Hydrogen Pressure: If you have access to a high-pressure hydrogenation apparatus (e.g., a Parr shaker), increasing the hydrogen pressure can significantly accelerate the reaction.[1][4]

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can improve the reaction rate, but be mindful of potential side reactions.[4]

  • Optimize the Solvent System: Use a solvent or solvent mixture that ensures the solubility of all components (starting material, intermediates, and product). Common solvents include methanol, ethanol, ethyl acetate, and THF, or mixtures thereof.[4] For substrates that are poorly soluble in common hydrogenation solvents, a co-solvent like THF or DMF might be necessary.[5]

  • Add an Acidic Co-solvent: A small amount of a protic acid, like acetic acid or a few drops of HCl, can sometimes accelerate the reaction, especially for substrates containing basic nitrogen atoms.[3][4]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting incomplete benzyl ether deprotection.

G cluster_0 Start: Incomplete Deprotection cluster_1 Initial Checks cluster_2 Reaction Condition Optimization cluster_3 Alternative Deprotection Methods cluster_4 Outcome start Incomplete Benzyl Ether Deprotection Observed catalyst_check Is the catalyst fresh and active? start->catalyst_check catalyst_check->start No reagent_purity Are starting materials and solvents of high purity? catalyst_check->reagent_purity Yes replace_catalyst Replace with fresh catalyst (e.g., Pd/C or Pd(OH)2/C) catalyst_check->replace_catalyst No reagent_purity->start No increase_catalyst Increase Catalyst Loading (e.g., 10-50 wt%) reagent_purity->increase_catalyst Yes purify_reagents Purify starting material and use high-purity solvents reagent_purity->purify_reagents No increase_pressure Increase H2 Pressure (e.g., use Parr shaker) increase_catalyst->increase_pressure increase_temp Increase Temperature (e.g., 40-50 °C) increase_pressure->increase_temp optimize_solvent Optimize Solvent System (e.g., MeOH, EtOH, EtOAc, THF mixtures) increase_temp->optimize_solvent add_acid Add Acidic Co-solvent (e.g., Acetic Acid) optimize_solvent->add_acid transfer_hydrogenation Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C) add_acid->transfer_hydrogenation success Deprotection Successful add_acid->success reaction_still_incomplete Reaction still incomplete? add_acid->reaction_still_incomplete dissolving_metal Dissolving Metal Reduction (e.g., Na/NH3) transfer_hydrogenation->dissolving_metal oxidative_cleavage Oxidative Cleavage (e.g., DDQ) dissolving_metal->oxidative_cleavage lewis_acid Lewis Acid Cleavage (e.g., BCl3, BBr3) oxidative_cleavage->lewis_acid lewis_acid->success replace_catalyst->start purify_reagents->start reaction_still_incomplete->transfer_hydrogenation Yes reaction_still_incomplete->success No

Troubleshooting workflow for incomplete benzyl ether deprotection.

Key Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis

This is the most common method for benzyl ether deprotection.[6]

  • Reaction: R-OBn + H₂ (gas) --(Pd/C)--> R-OH + Toluene[6]

  • Procedure:

    • Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10 mol% by weight of the substrate).[6]

    • Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[6]

    • Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol.

    • Purify the product by flash column chromatography if necessary.

Protocol 2: Transfer Hydrogenation

This method is an excellent alternative when handling gaseous hydrogen is not desirable or when selectivity is an issue.[4]

  • Reaction: R-OBn + Hydrogen Donor --(Pd/C)--> R-OH + Toluene + Byproducts

  • Procedure:

    • Dissolve the benzyl-protected compound (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or a mixture with THF).

    • Add the palladium catalyst (e.g., 10% Pd/C).

    • Add the hydrogen donor. Common donors include ammonium formate (HCO₂NH₄, 5-10 equivalents), formic acid (HCO₂H), or 1,4-cyclohexadiene.[7][8][9]

    • Stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Workup is similar to catalytic hydrogenolysis: filter through Celite® and concentrate the filtrate.

Protocol 3: Oxidative Cleavage with DDQ

This method is useful for substrates that are sensitive to reductive conditions (e.g., containing alkenes or alkynes).[10][11] It is particularly effective for p-methoxybenzyl (PMB) ethers but can also be used for standard benzyl ethers, sometimes requiring photoirradiation.[7][12]

  • Reaction: R-OBn + DDQ --> R-OH + other byproducts[6]

  • Procedure:

    • Dissolve the benzyl ether (100 µmol) in a mixture of CH₂Cl₂ (5 mL) and H₂O (50 µL).[6]

    • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents per benzyl group).[6]

    • For less reactive benzyl ethers, irradiate the reaction mixture with a visible light source (e.g., 525 nm) at room temperature.[6][11]

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction and purify by column chromatography to isolate the desired alcohol.[6]

Protocol 4: Lewis Acid-Mediated Cleavage

This is a harsher method and should be used when other methods fail and the substrate is stable to strong Lewis acids.[4]

  • Reaction: R-OBn + BCl₃ --> R-OH[6]

  • Procedure:

    • Dissolve the benzyl ether (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.[6]

    • Slowly add a 1 M solution of boron trichloride (BCl₃) in DCM (1.2 equivalents) dropwise.[6]

    • Stir the reaction at -78 °C and monitor its progress by TLC.

    • Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by water.[6]

Summary of Reaction Conditions

Deprotection MethodCatalyst/ReagentTypical SolventsTemperatureKey Considerations
Catalytic Hydrogenolysis 10% Pd/C, H₂ gasMeOH, EtOH, EtOAc, THFRoom Temp. to 50°CCatalyst poisoning is a major issue. May reduce other functional groups.[1][6][13]
Transfer Hydrogenation 10% Pd/C, Ammonium Formate or 1,4-CyclohexadieneMeOH, EtOHRoom Temp. to RefluxAvoids the use of H₂ gas. Can offer different selectivity.[4][7][14]
Oxidative Cleavage DDQCH₂Cl₂/H₂O, MeCNRoom Temp.Good for substrates with reducible groups. May require photoirradiation for simple benzyl ethers.[6][10][12]
Lewis Acid Cleavage BCl₃, BBr₃DCM-78°C to Room Temp.Harsh conditions. Not suitable for acid-sensitive substrates.[4][6]
Dissolving Metal Reduction Na or Li, liquid NH₃THF, NH₃(l)-78°CPowerful method but not very functional group tolerant.[4][9]

References

Technical Support Center: Removal of Benzyl Chloride Impurity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of benzyl chloride impurities from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude benzyl chloride reaction mixture?

A1: Common impurities often originate from starting materials or side reactions during synthesis. These can include unreacted toluene, benzaldehyde, benzyl alcohol, dibenzyl ether, and over-chlorinated species such as benzal chloride and benzotrichloride.[1][2] The presence and concentration of these impurities depend on the synthetic route and reaction conditions.[1]

Q2: What are the primary challenges when purifying benzyl chloride?

A2: The main challenges in purifying benzyl chloride are its lachrymatory nature (it is a potent tear-inducing agent), its tendency to hydrolyze to benzyl alcohol, and its potential to polymerize, especially at elevated temperatures or in the presence of acidic or metallic impurities.[1] Additionally, the close boiling points and similar polarities of benzyl chloride and some impurities, like benzyl alcohol, can make separation by distillation and chromatography difficult.[1]

Q3: What are the recommended analytical methods for assessing the purity of benzyl chloride?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for identifying and quantifying impurities in benzyl chloride.[1][2][3][4][5]

Troubleshooting Guides

Distillation Issues

Issue: My benzyl chloride is polymerizing in the distillation flask.

  • Cause: Polymerization during distillation is a common issue, often catalyzed by acidic residues (like HCl) or metal contaminants (e.g., iron chlorides).[1]

  • Troubleshooting Steps:

    • Neutralize Acidic Impurities: Before distillation, wash the crude benzyl chloride with a 5% aqueous sodium bicarbonate or sodium carbonate solution until the evolution of CO2 ceases.[1][2] This removes residual HCl.

    • Thorough Washing: After the base wash, wash with water and then brine to remove any remaining base and dissolved salts.[1][2]

    • Use Clean Glassware: Ensure all glassware is meticulously clean and dry to avoid introducing contaminants that could initiate polymerization.[1][2]

    • Vacuum Distillation: Distilling under reduced pressure lowers the boiling point and minimizes thermal decomposition.[1]

Issue: I am observing HCl gas evolution during the distillation of benzyl chloride.

  • Cause: The evolution of HCl gas during distillation is typically due to the thermal decomposition of benzyl chloride or the presence of water, which can lead to hydrolysis at high temperatures.[1]

  • Troubleshooting Steps:

    • Ensure Complete Drying: The most critical step is to ensure the benzyl chloride is anhydrous before heating. Use an effective drying agent such as anhydrous calcium chloride or magnesium sulfate.[1]

    • Use Vacuum Distillation: Using a vacuum will lower the required temperature and reduce the rate of thermal decomposition and hydrolysis.[1]

    • Pre-distillation Wash: A wash with a sodium bicarbonate solution will help remove any dissolved HCl from the crude product before distillation.[1][2]

Chromatography Issues

Issue: I'm having difficulty separating benzyl chloride from benzyl alcohol using column chromatography.

  • Cause: Benzyl chloride and benzyl alcohol can have very close Rf values, leading to co-elution.[1]

  • Troubleshooting Steps:

    • Solvent System Optimization: Experiment with different solvent systems. A less polar eluent may improve separation.[1]

    • Chemical Conversion: Consider converting the benzyl alcohol impurity into a more polar compound through a careful aqueous workup before chromatography.[1]

    • Alternative Purification: If chromatography is ineffective, consider other purification methods like vacuum distillation or a chemical quench specific for benzyl chloride if your desired product is stable to the quench conditions.[1]

Experimental Protocols and Data

Method 1: Chemical Quenching

Chemical quenching is a suitable method for removing unreacted benzyl chloride, especially when the desired product is sensitive to heat. This involves reacting the benzyl chloride with a nucleophile to convert it into a more easily separable derivative.

Recommended Quenching Agents:

  • Aqueous Ammonia: Reacts with benzyl chloride to form benzylamine, which can be removed with an acidic wash.[1] The reaction in liquid ammonia follows an SN2 mechanism.[6]

  • Ethylenediamine: A potent nucleophile that reacts rapidly with benzyl chloride. The resulting substituted diamine can also be removed with an acidic wash.[7]

Experimental Protocol: Quenching with Aqueous Ammonia

  • Cooling: Cool the reaction mixture in an ice bath.

  • Quenching: Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

  • Reaction: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of benzyl chloride.[1][2]

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction was not in an organic solvent, add a suitable one. Add water and separate the organic layer.

  • Washing: Wash the organic layer with dilute hydrochloric acid to remove the formed benzylamine, followed by washes with water and then brine.[1][2]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

Quantitative Data: Quenching Methods

Quenching AgentTypical Reaction TimeProduct of QuenchingRemoval Method for Quenched Product
Aqueous Ammonia1-2 hours at room temperature[1][2]BenzylamineAcidic wash (e.g., dilute HCl)[1][2]
EthylenediamineRapid reactionN-benzylethylenediamineAcidic wash (e.g., dilute HCl)[7]
Method 2: Extractive Workup with Aqueous Base

Washing the reaction mixture with an aqueous base is effective for removing acidic impurities and unreacted benzyl chloride through hydrolysis.

Experimental Protocol: Washing with Sodium Bicarbonate

  • Transfer: Transfer the crude reaction mixture to a separatory funnel.

  • Aqueous Wash: Add an equal volume of 5% aqueous sodium bicarbonate solution.[1][2]

  • Mixing and Venting: Gently swirl and vent the funnel frequently to release any CO₂ gas produced. Then, shake the funnel vigorously for 2-3 minutes.[1][2]

  • Separation: Allow the layers to separate and discard the aqueous layer.

  • Repeat: Repeat the wash with deionized water, followed by a wash with brine.[1][2]

  • Drying: Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent like calcium chloride or magnesium sulfate.[8]

Quantitative Data: Extractive Workup

Workup StepReagentPurposeReported Yield/Purity
WashingWater, 5% Sodium Bicarbonate Solution, WaterNeutralize HCl and hydrolyze some benzyl chloride81.5% yield of benzyl chloride after distillation[9]
DryingCalcium ChlorideRemove water-
DistillationVacuum distillationPurify benzyl chloride99.9 parts benzyl chloride from residue[9]
Method 3: Purification by Distillation

Distillation is a common method for purifying benzyl chloride, especially for removing non-volatile impurities.

Experimental Protocol: Vacuum Distillation

  • Pre-treatment: Wash the crude benzyl chloride with a 5% sodium bicarbonate solution, followed by water and brine, and then dry thoroughly with an anhydrous drying agent.[1][2]

  • Apparatus Setup: Set up a vacuum distillation apparatus.

  • Distillation: Filter the dried benzyl chloride into the distillation flask. Slowly reduce the pressure and begin heating. Collect the fraction that distills at the appropriate temperature for the applied pressure.

Quantitative Data: Boiling Point of Benzyl Chloride at Reduced Pressures

Pressure (Torr)Boiling Point (°C)
760179
100116.2
5098.3
2078.2
1063.2
550.1
129.0

Note: Data is estimated based on the Clausius-Clapeyron relation and may vary slightly based on experimental conditions.

Method 4: Column Chromatography

Column chromatography can be used to separate benzyl chloride from impurities with different polarities.

Experimental Protocol: Column Chromatography

  • Column Packing: Pack a chromatography column with silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent and load it onto the column.

  • Elution: Elute the column with a suitable solvent system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., by adding ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the purified product.

Quantitative Data: Chromatographic Separation

Specific quantitative data for the chromatographic purification of benzyl chloride is highly dependent on the specific impurities present and the scale of the separation. However, HPLC methods have been developed for the analytical separation of benzyl chloride from its common impurities.

AnalyteStationary PhaseMobile PhaseDetection
Benzyl Chloride and impuritiesC18 reverse-phaseAcetonitrile/WaterUV[3][4][10]

Visualizations

quenching_workflow start Crude Reaction Mixture (contains Benzyl Chloride) cool Cool in Ice Bath start->cool Step 1 add_quencher Add Quenching Agent (e.g., Aqueous Ammonia) cool->add_quencher Step 2 stir Stir at Room Temperature (1-2 hours) add_quencher->stir Step 3 extract Extractive Workup (Organic Solvent/Water) stir->extract Step 4 wash Wash Organic Layer (Dilute Acid, Water, Brine) extract->wash Step 5 dry Dry Organic Layer (Anhydrous MgSO4) wash->dry Step 6 end Purified Product dry->end Final Step

Workflow for Benzyl Chloride Removal by Quenching

extractive_workup_workflow start Crude Reaction Mixture (contains Benzyl Chloride) add_bicarb Add 5% NaHCO3 (aq) start->add_bicarb shake_vent Shake and Vent add_bicarb->shake_vent separate_bicarb Separate Layers shake_vent->separate_bicarb add_water Wash with Water separate_bicarb->add_water separate_water Separate Layers add_water->separate_water add_brine Wash with Brine separate_water->add_brine separate_brine Separate Layers add_brine->separate_brine dry Dry Organic Layer separate_brine->dry end Purified Product dry->end

Workflow for Extractive Workup with Aqueous Base

troubleshooting_logic start Problem with Benzyl Chloride Purification distillation Distillation Issue? start->distillation chromatography Chromatography Issue? start->chromatography polymerization Polymerization? distillation->polymerization hcl_evolution HCl Evolution? distillation->hcl_evolution coelution Co-elution with Benzyl Alcohol? chromatography->coelution wash_dry_vacuum Solution: 1. Wash with NaHCO3 2. Dry thoroughly 3. Use vacuum distillation polymerization->wash_dry_vacuum Yes dry_vacuum Solution: 1. Dry thoroughly 2. Use vacuum distillation hcl_evolution->dry_vacuum Yes optimize_solvent Solution: 1. Optimize solvent system 2. Chemical conversion of alcohol coelution->optimize_solvent Yes

Troubleshooting Logic for Benzyl Chloride Purification

References

Preventing polymerization of benzyl chloride during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of benzyl chloride during its synthesis.

Troubleshooting Guide

Issue 1: Polymerization Observed During Distillation

Question: My benzyl chloride is polymerizing in the distillation flask, turning dark and viscous. How can I prevent this?

Answer:

Polymerization during distillation is a common issue, often initiated by acidic or metallic impurities.[1] Follow these troubleshooting steps to mitigate this problem:

  • Neutralize Acidic Impurities: Before distillation, wash the crude benzyl chloride with a 5% aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until carbon dioxide (CO₂) evolution ceases.[1] This step is crucial for removing residual hydrochloric acid (HCl), a common catalyst for polymerization.[1]

  • Thorough Washing: After the base wash, wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining base and dissolved salts.[1]

  • Drying: Ensure the benzyl chloride is completely anhydrous before heating. Use a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).[1][2]

  • Use Clean Glassware: Meticulously clean and dry all glassware to prevent the introduction of contaminants that could trigger polymerization.[1]

  • Vacuum Distillation: Distilling under reduced pressure lowers the boiling point of benzyl chloride, minimizing thermal stress and reducing the likelihood of polymerization.[1][3]

Issue 2: Rapid Polymerization Upon Addition of Reagents or Catalysts

Question: The reaction mixture solidifies or becomes highly viscous shortly after adding a Lewis acid catalyst or other reagents. What is happening and how can I avoid it?

Answer:

This rapid polymerization is characteristic of Friedel-Crafts self-condensation catalyzed by strong Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zinc chloride (ZnCl₂).[4] The presence of these, even in trace amounts, can initiate a vigorous and often uncontrollable polymerization.

  • Material Selection: Use glassware or reactors made of materials resistant to corrosion by benzyl chloride and HCl, such as glass-lined steel or nickel alloys. Avoid iron, copper, zinc, and aluminum, as they can form Lewis acid chlorides that catalyze polymerization.

  • Purity of Reagents: Ensure all starting materials and reagents are free from metallic impurities.

  • Use of Inhibitors: If the presence of potential catalysts is unavoidable, consider adding a polymerization inhibitor to the reaction mixture.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary causes of benzyl chloride polymerization?

A1: The primary causes are the presence of:

  • Acidic Impurities: Primarily residual hydrochloric acid (HCl) from the synthesis.[1]

  • Metallic Impurities: Trace amounts of metals like iron, copper, zinc, and aluminum, which can form Lewis acid catalysts (e.g., FeCl₃).[5]

Q2: What are the common impurities found in crude benzyl chloride?

A2: Common impurities include unreacted toluene, benzaldehyde, benzyl alcohol, dibenzyl ether, and over-chlorinated species like benzal chloride and benzotrichloride.[1][6][7]

Stabilizers and Inhibitors

Q3: What stabilizers can be used to prevent the polymerization of benzyl chloride?

A3: Several stabilizers can be effective. The choice of stabilizer may depend on the specific application and downstream processing.

StabilizerTypical ConcentrationNotes
Propylene Oxide≤1%Acts as an acid scavenger, neutralizing any HCl that may form.[8]
Cyclohexanol0.1% - 0.5%Effectively stabilizes against decomposition caused by contamination with iron, rust, or iron salts.[9]
ε-Caprolactam0.025% - 0.75%Can be added to prevent decomposition.
Lactams (general)0.01% - 1.0% by weightAdded during distillation to prevent decomposition.[10]

Q4: How do stabilizers prevent polymerization?

A4: Stabilizers work through various mechanisms, including:

  • Acid Scavenging: Neutralizing acidic catalysts like HCl. Propylene oxide is an example of an acid scavenger.[8]

  • Complexation with Catalysts: Some stabilizers can form complexes with metallic impurities, deactivating their catalytic activity.

  • Free Radical Inhibition: Propylene oxide can also inhibit the formation of free radicals.[8]

Experimental Procedures

Q5: Can you provide a detailed protocol for washing crude benzyl chloride?

A5: Yes, here is a standard washing protocol to remove acidic impurities:

Protocol 1: Aqueous Workup for Crude Benzyl Chloride

  • Transfer the crude benzyl chloride to a separatory funnel.

  • Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Gently swirl the separatory funnel and vent frequently to release the CO₂ gas produced.

  • Once the initial effervescence subsides, stopper the funnel and shake vigorously for 2-3 minutes.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with deionized water.

  • Finally, wash the organic layer with brine (saturated NaCl solution) to aid in the removal of dissolved water.

  • Separate the organic layer and proceed with drying.[1]

Q6: What is the recommended procedure for the vacuum distillation of benzyl chloride?

A6: Vacuum distillation is a crucial step for obtaining pure, polymer-free benzyl chloride.

Protocol 2: Vacuum Distillation of Benzyl Chloride

  • Ensure the washed and dried benzyl chloride is in a round-bottom flask suitable for distillation. The flask should not be more than two-thirds full.

  • Set up a vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Slowly reduce the pressure using a vacuum pump.

  • Once the desired pressure is reached and stable, begin heating the distillation flask gently with a heating mantle.

  • Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point of benzyl chloride is approximately 63°C at 10 mmHg.

  • Discard any forerun and leave a small amount of residue in the distillation flask to avoid concentrating non-volatile, potentially unstable impurities.[1][3]

Storage and Handling

Q7: How should I store purified benzyl chloride to prevent polymerization?

A7: Proper storage is critical for maintaining the stability of benzyl chloride.

  • Containers: Store in tightly closed containers made of corrosion-resistant materials like glass or nickel-lined vessels.[11]

  • Environment: Keep in a cool, dry, well-ventilated area away from direct sunlight and heat.[8]

  • Inhibitors: For long-term storage (up to 3 months), the addition of a stabilizer like propylene oxide is recommended.[8]

  • Exclusion of Water: Protect from moisture, as hydrolysis can generate HCl, which can catalyze polymerization. Storage tanks can be vented through a drying tube containing a desiccant like anhydrous calcium chloride.

Visual Guides

Troubleshooting Workflow for Benzyl Chloride Polymerization

start Polymerization Observed distillation During Distillation? start->distillation reaction During Reaction? distillation->reaction No wash Wash with 5% NaHCO3 solution distillation->wash Yes storage During Storage? reaction->storage No catalyst Check for Lewis Acid Catalysts (FeCl3, AlCl3) reaction->catalyst Yes container Store in appropriate container (glass, nickel-lined) storage->container Yes dry Thoroughly dry with MgSO4 or CaCl2 wash->dry vacuum Perform vacuum distillation dry->vacuum clean Use meticulously clean glassware vacuum->clean end Problem Resolved clean->end materials Use corrosion-resistant materials catalyst->materials reagent_purity Ensure high purity of reagents materials->reagent_purity inhibitor Consider adding a stabilizer reagent_purity->inhibitor inhibitor->end conditions Store in cool, dry, dark place container->conditions add_stabilizer Add stabilizer (e.g., propylene oxide) for long-term storage conditions->add_stabilizer add_stabilizer->end

Caption: A flowchart to troubleshoot benzyl chloride polymerization.

Mechanism of Lewis Acid-Catalyzed Polymerization of Benzyl Chloride

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination BzCl Benzyl Chloride (C₆H₅CH₂Cl) Carbocation Benzyl Carbocation (C₆H₅CH₂⁺) + [FeCl₄]⁻ BzCl->Carbocation Coordination & Chloride Abstraction LewisAcid Lewis Acid (e.g., FeCl₃) LewisAcid->Carbocation Dimer Dimer Carbocation Carbocation->Dimer Electrophilic Attack on another Benzyl Chloride AnotherBzCl Another Benzyl Chloride Molecule AnotherBzCl->Dimer Polymer Growing Polymer Chain Dimer->Polymer Repeated Addition of Monomer Polymer_chain Polymer Chain Final_Polymer Final Polymer Product Polymer_chain->Final_Polymer Termination Step Proton_loss Proton Loss (forms alkene) or Reaction with Nucleophile Proton_loss->Final_Polymer

Caption: The polymerization mechanism of benzyl chloride catalyzed by a Lewis acid.

References

Technical Support Center: Synthesis of 5-Benzyloxy-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Benzyloxy-1-pentanol.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction.[2] In this specific synthesis, 1,5-pentanediol is typically reacted with benzyl chloride or benzyl bromide in the presence of a base.[3]

Q2: What are the typical reagents and reaction conditions?

A2: A typical synthesis uses 1,5-pentanediol as the starting alcohol, benzyl chloride or benzyl bromide as the alkylating agent, and a strong base like sodium hydride (NaH) to deprotonate the alcohol.[3] The reaction is usually carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1][2][3] The reaction temperature can range from 0°C for the deprotonation step to room temperature or slightly elevated temperatures (50-100°C) for the ether formation.[1][3]

Q3: What are the potential side reactions that can lower the yield?

A3: The primary side reaction that can lower the yield is the E2 elimination of the benzyl halide, which is favored by high temperatures and sterically hindered bases.[1] Another potential side product is the dibenzyl ether of 1,5-pentanediol, where both hydroxyl groups are benzylated. Careful control of the stoichiometry of the reagents is crucial to minimize this. Over-oxidation of the product during workup or purification can also lead to impurities.

Q4: How is the product typically purified?

A4: After quenching the reaction with water, the crude product is typically extracted with an organic solvent like ethyl acetate.[3] The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.[1][3] The final purification is usually achieved by silica gel column chromatography or distillation.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete deprotonation of 1,5-pentanediol.Ensure the sodium hydride is fresh and the solvent is anhydrous. Allow sufficient time for the alkoxide to form before adding the benzyl halide.[1][3]
Side reaction (E2 elimination) is occurring.Lower the reaction temperature. Higher temperatures favor elimination over substitution.[1]
Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature moderately.[1]
Poor quality of reagents.Use freshly distilled solvents and high-purity reagents.
Presence of Dibenzyl Ether Byproduct Incorrect stoichiometry of reagents.Use a slight excess of 1,5-pentanediol relative to the benzyl halide to favor mono-benzylation.
Difficulty in Purification Incomplete removal of the base or salts.Ensure the reaction is properly quenched and washed thoroughly during the workup.[1][3]
Formation of closely related impurities.Optimize the column chromatography conditions (e.g., solvent system) for better separation. A common eluent system is a mixture of petroleum ether and ethyl acetate.[3]
Reaction Not Proceeding Inactive base.Use a fresh batch of sodium hydride or another suitable strong base.
Poor quality of the alkylating agent.Use fresh, pure benzyl chloride or benzyl bromide.
Protic solvent contamination.Ensure all glassware is dry and use anhydrous solvents. Protic solvents can quench the alkoxide.[1]

Experimental Protocols

Detailed Protocol for Williamson Ether Synthesis of this compound

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 1,5-Pentanediol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl Bromide or Benzyl Chloride

  • Ethyl Acetate

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether

  • Ice-cold water

Procedure:

  • Alkoxide Formation:

    • In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride in mineral oil.

    • Add anhydrous DMF to the flask.

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add a solution of 1,5-pentanediol in anhydrous DMF dropwise to the stirred NaH suspension over 15-30 minutes.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.[3]

  • Ether Formation:

    • Cool the reaction mixture back to 0°C.

    • Slowly add benzyl bromide or benzyl chloride to the reaction mixture dropwise over 15-30 minutes.

    • After the addition, allow the reaction to warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[3]

  • Work-up:

    • Carefully quench the reaction by slowly adding ice-cold water to the flask.

    • Extract the aqueous layer with ethyl acetate (e.g., 2 x 30 mL).[3]

    • Combine the organic layers and wash them with saturated brine solution (e.g., 3 times).[3]

    • Dry the organic layer over anhydrous sodium sulfate.[3]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[3]

  • Purification:

    • Purify the crude residue by silica gel column chromatography.

    • Elute the column with a suitable solvent system, such as petroleum ether-ethyl acetate (e.g., 7:3 v/v), to obtain the pure this compound.[3]

    • The final product should be a colorless oily liquid.[3] An example yield is around 89%.[3]

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_products Products Pentanediol 1,5-Pentanediol Alkoxide Alkoxide Ion Pentanediol->Alkoxide Deprotonation BenzylHalide Benzyl Halide (Bn-X) Product This compound BenzylHalide->Product Salt Salt (NaX) BenzylHalide->Salt Base Strong Base (e.g., NaH) Base->Alkoxide Solvent Polar Aprotic Solvent (e.g., DMF) Alkoxide->Product SN2 Attack

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of this compound IncompleteReaction Incomplete Reaction Start->IncompleteReaction SideReactions Side Reactions (e.g., Elimination) Start->SideReactions PoorReagents Poor Reagent Quality Start->PoorReagents PurificationLoss Loss during Purification Start->PurificationLoss OptimizeConditions Optimize Time/Temp IncompleteReaction->OptimizeConditions ControlTemp Lower Reaction Temperature SideReactions->ControlTemp CheckReagents Use Pure/Anhydrous Reagents PoorReagents->CheckReagents RefinePurification Refine Chromatography/Workup PurificationLoss->RefinePurification

References

Technical Support Center: Purification of Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of long-chain alcohols.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification process.

Recrystallization Troubleshooting

Recrystallization is a fundamental technique for purifying solid long-chain alcohols. However, issues such as the compound "oiling out," poor crystal formation, and low recovery rates are common.[1]

Question: My long-chain alcohol is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This is a common issue with waxy, high molecular weight alcohols.

  • Possible Causes & Solutions:

    • Inappropriate Solvent or Cooling Rate: The solvent system may not be ideal, or the solution is being cooled too quickly.

      • Solution 1: Reheat and Cool Slowly: Reheat the solution until the oil redissolves completely. Allow the flask to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling is crucial for the formation of well-ordered crystals.

      • Solution 2: Modify the Solvent System: Add more of the "good" solvent (the one it is soluble in when hot) to the heated solution to decrease the saturation level. Alternatively, perform a new solvent screen to find a more suitable single or mixed-solvent system. A mixed-solvent system, using a "good" solvent for dissolution and a "poor" solvent to induce precipitation, can be very effective.[1]

      • Solution 3: Lower the Crystallization Temperature: Ensure the solution is cooled to the lowest practical temperature to maximize the driving force for crystallization over oiling out.[1]

Question: No crystals are forming, even after the solution has cooled.

Answer: This may be due to supersaturation, where the compound remains dissolved even though the concentration is above its normal saturation point.

  • Possible Causes & Solutions:

    • Supersaturation or Insufficient Saturation: The solution may be supersaturated, or too much solvent was initially used.

      • Solution 1: Induce Crystallization: Try scratching the inner surface of the flask with a glass rod at the meniscus.[1] The microscopic scratches provide nucleation sites for crystal growth. Seeding the solution with a tiny crystal of the pure compound can also initiate crystallization.

      • Solution 2: Reduce Solvent Volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent to reach the saturation point, then attempt to cool it again.[1]

      • Solution 3: Re-evaluate the Solvent: The chosen solvent might be too effective. An ideal solvent shows high solubility at high temperatures and low solubility at low temperatures.[1]

Question: The final purified alcohol is still impure after recrystallization.

Answer: Impurities can be trapped within the crystal lattice, especially if crystallization occurs too rapidly or if the impurities have similar solubility profiles.

  • Possible Causes & Solutions:

    • Co-crystallization of Impurities: Impurities with similar structures and polarities can be incorporated into the growing crystal lattice.

      • Solution 1: Slow Down Crystallization: Ensure the solution cools as slowly as possible to allow for the selective incorporation of the desired molecules into the crystal lattice.

      • Solution 2: Perform Multiple Recrystallizations: A single recrystallization may not be sufficient for high purity. Repeating the process two or three times can significantly improve the purity of the final product.[1]

Flash Chromatography Troubleshooting

Flash chromatography is a powerful technique for separating long-chain alcohols from complex mixtures, especially when high purity is required.[1]

Question: My long-chain alcohol is degrading on the silica gel column.

Answer: The acidic nature of standard silica gel can cause degradation of sensitive compounds.

  • Possible Causes & Solutions:

    • Acid-Sensitivity of the Alcohol: The hydroxyl group or other functionalities in the molecule may be sensitive to the acidic silica surface.

      • Solution 1: Use a Deactivated Stationary Phase: Consider using neutral or basic alumina. Alternatively, bonded phases like diol or amino-propyl silica can be less harsh.[1]

      • Solution 2: Add a Mobile Phase Modifier: Adding a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase can help neutralize the active sites on the silica gel surface.[1]

Question: The separation between my long-chain alcohol and an impurity is poor.

Answer: Poor separation, or resolution, can be caused by several factors related to the mobile phase, stationary phase, or column packing.

  • Possible Causes & Solutions:

    • Inappropriate Mobile Phase Polarity: The eluent may be too strong (polar) or too weak (non-polar).

      • Solution 1: Optimize the Solvent System: Systematically vary the ratio of the polar and non-polar solvents in your eluent to find the optimal polarity that provides good separation.

      • Solution 2: Try a Different Solvent System: Sometimes, changing one of the solvents (e.g., from ethyl acetate to diethyl ether) can alter the selectivity and improve separation.

    • Poorly Packed Column: Channels in the column bed lead to band broadening and decreased resolution.

      • Solution 3: Repack the Column: Ensure the silica gel is packed uniformly to create a homogenous stationary phase bed.[1]

    • Compound Streaking: The waxy nature of some long-chain alcohols can cause poor solubility in the eluent, leading to streaking.

      • Solution 4: Use Dry Loading: Adsorb the waxy compound onto a small amount of silica gel and load it onto the column as a solid. This often improves peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying long-chain alcohols?

A1: The main difficulties stem from their physicochemical properties:

  • Similar Polarity to Impurities: Byproducts from synthesis or related compounds from natural sources often have very similar polarities, making separation by chromatography or recrystallization challenging.[1]

  • Low Solubility in Common Solvents: Their long, non-polar alkyl chains reduce solubility in polar solvents, while the polar hydroxyl group can limit solubility in purely non-polar solvents.[1]

  • High Melting Points and Waxy Nature: This can make them difficult to handle and prone to solidifying in chromatography columns or tubing.[1]

  • Tendency to Form Emulsions: Their amphiphilic nature can lead to the formation of stable emulsions during aqueous extractions, which are difficult to break.[1]

Q2: How do I choose the best purification technique for my long-chain alcohol?

A2: The choice depends on the physical state of your compound, the nature of the impurities, and the desired level of purity.[1]

  • For solid compounds with good thermal stability: Recrystallization is often the most straightforward and cost-effective method.[1]

  • For complex mixtures or when very high purity is needed: Flash chromatography is generally the preferred method.[1]

  • For initial cleanup of crude extracts: Solid-Phase Extraction (SPE) can be a valuable first step to remove major classes of impurities before a final purification step.[1][2]

Q3: Can I use distillation to purify long-chain alcohols?

A3: While distillation is a standard method for lower molecular weight alcohols, it is often impractical for long-chain alcohols due to their very high boiling points.[1][3] The high temperatures required can lead to thermal degradation.[1][3] Vacuum distillation can lower the boiling point, but it may still be insufficient for very large molecules.[1][3]

Q4: What are common impurities found with long-chain alcohols?

A4: Impurities often depend on the source. In synthetic preparations, you might find unreacted starting materials or byproducts like ethers and esters.[4] In alcohols derived from natural sources, such as the saponification of wax esters, you may find other unsaponifiable lipids like sterols.[5]

Q5: Why is derivatization sometimes necessary for the analysis of long-chain alcohols?

A5: For analytical techniques like Gas Chromatography (GC), derivatization is crucial. Long-chain alcohols have low volatility due to their high molecular weight and the polar hydroxyl group.[5] Converting the -OH group to a less polar, more volatile derivative (e.g., a trimethylsilyl (TMS) ether) increases their thermal stability and improves their chromatographic behavior, leading to sharper peaks and better separation.[5][6]

Quantitative Data Summary

The efficiency of purification can vary significantly based on the specific alcohol, impurities, and experimental conditions. The tables below provide illustrative data.

Table 1: Recrystallization of Crude Fatty Alcohols

CompoundCrude Purity (% n-alcohols)Solvent SystemTemperature (°C)Purified Purity (% n-alcohols)Yield (%)
NAFOL® 20+76.4Heptane3093.430.4
NAFOL® 20+73.3Light Naphtha20Not SpecifiedNot Specified
Data adapted from a patent describing the purification of long-chain fatty alcohols. The yield is highly dependent on the desired purity.[1]

Table 2: Solid-Phase Extraction of Fatty Alcohols from Marine Oil

Starting MaterialAmount of Starting Material (mg)Elution SolventAmount of Fatty Alcohols Recovered (mg)Yield (%)
Calanus Oil322Chloroform/Isopropanol (2:1 v/v)75~23.3
Data from a study on the isolation of fatty acids and fatty alcohols from a wax-ester rich oil.[1]

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add 20-30 mg of your crude long-chain alcohol. Add a potential solvent dropwise at room temperature. If the solid dissolves, the solvent is unsuitable. If it doesn't dissolve, heat the tube. If the solid dissolves when hot and then precipitates upon cooling, the solvent is likely suitable.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask with gentle swirling. Use the minimum amount of hot solvent required to fully dissolve the solid.[7][8]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of large crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[7]

  • Drying: Allow the crystals to dry completely, either by continuing to pull a vacuum over them in the funnel or by transferring them to a watch glass.[8]

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup

This protocol is suitable for a preliminary cleanup of a lipid extract to isolate the fatty alcohol fraction.

  • Sorbent and Conditioning: Choose a silica gel SPE cartridge. Condition the cartridge by passing a non-polar solvent like heptane through it. Do not let the cartridge dry out.[2]

  • Sample Loading: Dissolve your crude lipid extract in a minimal amount of the conditioning solvent (heptane) and load it onto the cartridge.[2]

  • Washing: Wash the cartridge with heptane to elute very non-polar impurities, such as hydrocarbons.[2]

  • Elution of Fatty Alcohols: Elute the desired long-chain alcohol fraction with a solvent mixture of intermediate polarity, such as 80:20 (v/v) heptane/ethyl acetate.[2] Note that sterols may co-elute in this fraction.[2]

  • Solvent Removal: Evaporate the solvent from the collected fraction under a stream of nitrogen or using a rotary evaporator to obtain the partially purified long-chain alcohols.[2]

Visualizations

Purification_Workflow General Purification Workflow for Long-Chain Alcohols Crude Crude Long-Chain Alcohol Sample IsSolid Is the sample solid? Crude->IsSolid SPE Solid-Phase Extraction (Initial Cleanup) Crude->SPE Complex Mixture Recrystallization Recrystallization IsSolid->Recrystallization Yes Chromatography Flash Chromatography IsSolid->Chromatography No / Impure PureSolid Pure Solid Alcohol Recrystallization->PureSolid PureOil Pure Liquid/Waxy Alcohol Chromatography->PureOil SPE->Chromatography

Caption: A decision workflow for selecting a primary purification technique.

Recrystallization_Troubleshooting Troubleshooting 'Oiling Out' in Recrystallization Start Compound 'Oils Out' Instead of Crystallizing Reheat Reheat to Redissolve Oil Start->Reheat CoolSlowly 1. Cool Very Slowly Reheat->CoolSlowly Try First AddSolvent 2. Add More 'Good' Solvent Reheat->AddSolvent If cooling fails ChangeSolvent 3. Find a New Solvent System Reheat->ChangeSolvent If solvent is poor Success Crystal Formation CoolSlowly->Success AddSolvent->CoolSlowly ChangeSolvent->Success

Caption: A logical guide for troubleshooting the "oiling out" phenomenon.

References

Technical Support Center: Efficient Hydrogenolysis of Benzyl Eethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the hydrogenolysis of benzyl ethers.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Q1: My hydrogenolysis reaction is slow or incomplete.

Possible Causes:

  • Catalyst Inactivity: The catalyst may be of poor quality or has lost activity. The physicochemical properties of the catalyst, such as particle size and distribution on the carbon support, can significantly impact its efficiency.[1]

  • Catalyst Poisoning: The substrate or solvent may contain impurities that poison the catalyst. For N-benzyl groups, the resulting amine product can act as a catalyst poison.[2]

  • Insufficient Hydrogen: The hydrogen supply may be inadequate, or there might be a leak in the system.

  • Poor Mass Transfer: Inadequate stirring can lead to poor contact between the substrate, catalyst, and hydrogen.

  • Steric Hindrance: The benzyl ether may be sterically hindered, making it difficult for the catalyst to access the reaction site.[3]

Solutions:

  • Catalyst Selection: Use a high-quality catalyst from a reputable supplier. For challenging substrates, consider using Pearlman's catalyst (Pd(OH)₂/C) or a combination of Pd/C and Pd(OH)₂/C, which has been shown to be more effective than either catalyst alone.[2][4]

  • Catalyst Loading: Increase the catalyst loading, in some cases up to a 1:1 weight ratio with the substrate.[2]

  • Solvent Choice: The choice of solvent can significantly affect the reaction rate. The efficiency of Pd/C catalyzed hydrogenolysis often follows the trend: Toluene < MeOH < EtOH << AcOH < THF.[5]

  • Acidic Conditions: Adding a strong acid like HCl or using acetic acid as a solvent can facilitate debenzylation by protonating the ether oxygen.[5]

  • Increase Pressure and Temperature: Cautiously increase the hydrogen pressure and reaction temperature.[4]

  • Transfer Hydrogenation: For substrates sensitive to gaseous hydrogen or for N-benzyl deprotection, consider catalytic transfer hydrogenation using a hydrogen donor like ammonium formate.[2][6]

Q2: I am observing saturation of the aromatic ring of the benzyl group.

Possible Causes:

  • Catalyst Type: Some catalysts, like Platinum (Pt) or Rhodium (Rh), have a higher tendency to cause ring hydrogenation compared to Palladium (Pd).[5]

  • Catalyst Quality: Variability in commercial palladium on carbon (Pd/C) catalysts can lead to differences in selectivity, with some batches promoting aromatic saturation.[1]

  • Reaction Conditions: Prolonged reaction times or harsh conditions can lead to over-reduction.

Solutions:

  • Catalyst Choice: Use a palladium-based catalyst, which is generally preferred for its lower propensity to cause saturation of aromatics.[7]

  • Catalyst Pre-treatment: A pre-treatment strategy for the Pd/C catalyst can suppress unwanted hydrogenation. This involves suspending the catalyst in a DMF:H₂O mixture made acidic with HCl.[3][7][8][9]

  • Solvent Effects: The solvent can influence catalyst selectivity. Experiment with different solvents to minimize ring saturation.[7]

  • Transfer Hydrogenation: Using a hydrogen transfer reagent like 1,4-cyclohexadiene can limit the availability of hydrogen and reduce the risk of over-reduction.[6][10]

Q3: Other functional groups in my molecule are being reduced.

Possible Causes:

  • Lack of Chemoselectivity: The chosen catalyst and conditions are not selective for the benzyl ether cleavage and are also reducing other sensitive functional groups like alkenes, alkynes, azides, or Cbz groups.

Solutions:

  • Catalyst Modification: The use of catalyst poisons or inhibitors can increase chemoselectivity. For instance, ammonia, pyridine, and ammonium acetate have been shown to inhibit benzyl ether hydrogenolysis while allowing for the reduction of other functionalities.[10] A Pd/C-ethylenediamine complex has also been developed for chemoselective hydrogenation without deprotecting O-benzyl groups.[11]

  • Alternative Deprotection Methods: If chemoselectivity remains an issue, consider non-hydrogenolytic methods for benzyl ether cleavage, such as using strong acids (for acid-insensitive substrates), oxidation to a benzoate followed by hydrolysis, or oxidative deprotection with DDQ.[10]

  • Solvent Selection: In some cases, the choice of solvent can influence selectivity. For example, using toluene as a solvent with H₂ and 10% Pd/C can selectively cleave aliphatic benzyl ethers.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common catalyst for benzyl ether hydrogenolysis?

The most widely used catalyst is Palladium on Carbon (Pd/C), typically at a 5% or 10% (w/w) loading.[2] It is effective for the cleavage of O-benzyl ethers.[2]

Q2: When should I use Pearlman's catalyst (Pd(OH)₂/C)?

Pearlman's catalyst is often more effective than Pd/C, particularly for the deprotection of N-benzyl groups, which can be challenging due to catalyst poisoning by the amine functionality.[2]

Q3: What are the typical reaction conditions for benzyl ether hydrogenolysis?

  • Hydrogen Source: Hydrogen gas (H₂) is the most common.[2]

  • Pressure: Can range from atmospheric pressure (using a balloon) to higher pressures in a specialized reactor (e.g., 10 bar).[2][3]

  • Temperature: Usually conducted at room temperature under mild conditions.[12]

  • Solvent: Common solvents include methanol (MeOH), ethanol (EtOH), tetrahydrofuran (THF), and ethyl acetate (EtOAc).[13]

  • Catalyst Loading: Typically ranges from 5-20 mol% relative to the substrate.[2]

Q4: Is it possible to perform hydrogenolysis without using hydrogen gas?

Yes, this is known as catalytic transfer hydrogenation. It uses a hydrogen donor in place of H₂ gas. A common system is ammonium formate with Pd/C in methanol.[2] This method can be particularly useful for N-benzyl deprotection and can avoid the need to handle flammable hydrogen gas.[2][12]

Q5: How do I remove the catalyst after the reaction is complete?

The heterogeneous catalyst can be easily removed by filtering the reaction mixture through a pad of Celite® or a syringe filter.[2]

Catalyst Performance Data

The following tables summarize the performance of different catalysts for the hydrogenolysis of benzyl ethers based on reported experimental data.

CatalystSubstrateSolventTemp. (°C)Pressure (atm)Time (h)Yield (%)ObservationsReference
5% Pd/C (Evonik Noblyst®)Benzyl-protected oligosaccharideTHF:tBuOH:PBS (60:10:30)Ambient10->73High yield and selectivity, minimal saturation of aromatic groups.[14]
10% Pd/CBenzyl ether of p-cresolEthanol2510.5100Very efficient under standard conditions.[14]
20% Pd(OH)₂/C (Pearlman's)Benzyl ether of p-cresolEthanol2510.5100Comparable efficiency to 10% Pd/C.[14]
10% Pd/C + 20% Pd(OH)₂/C (1:1)Benzyl ether of p-cresolEthanol2510.25100Combination of catalysts significantly reduced reaction time.[14]
NiMo-pillared clay (sulfided)Benzyl phenyl etherSolvent-free300206100 (conversion)Selective cleavage to toluene and phenol.[15]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenolysis using Hydrogen Gas [2]

  • Dissolve the benzyl-protected substrate (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Seal the flask and evacuate the system, then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (maintained by a balloon) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

  • Further purification can be performed by column chromatography if necessary.

Protocol 2: Deprotection using Catalytic Transfer Hydrogenation [2]

  • To a stirred suspension of the N-benzyl-protected substrate (3 mmol) and 10% Pd/C (equal weight to the substrate) in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in one portion under a nitrogen atmosphere.

  • Stir the reaction mixture at reflux temperature.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the catalyst through a Celite® pad and wash the pad with methanol.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the deprotected amine.

Protocol 3: Catalyst Pre-treatment to Prevent Aromatic Saturation [3]

  • Suspend 500 mg of Pd/C in a 1 mL DMF:H₂O mixture (80:20 v/v).

  • Make the solution acidic by adding 200 µL of HCl (37%, to reach pH 2-3).

  • Stir the suspension with or without a hydrogen atmosphere for approximately 20 minutes.

  • Re-isolate the treated Pd/C catalyst through filtration.

  • The moistened catalyst can then be used directly in the hydrogenolysis reaction.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenolysis cluster_workup Work-up A Dissolve Substrate in Solvent B Add Catalyst (e.g., Pd/C) A->B C Inert Atmosphere Purge (Evacuate/Backfill H2) B->C D Stir under H2 Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Filter through Celite® E->F G Concentrate Filtrate F->G H Purify (Chromatography) G->H

Caption: Standard experimental workflow for benzyl ether hydrogenolysis.

troubleshooting_guide Start Reaction Issue? SlowReaction Slow/Incomplete Reaction Start->SlowReaction Yes Saturation Aromatic Ring Saturation Start->Saturation OtherGroups Other Groups Reduced Start->OtherGroups Yes Sol_Slow Increase Catalyst Loading Change Solvent (e.g., THF) Use Pearlman's Catalyst Add Acid SlowReaction->Sol_Slow Solution Sol_Saturation Use Pd Catalyst Pre-treat Catalyst Use Transfer Hydrogenation Saturation->Sol_Saturation Solution Sol_OtherGroups Use Catalyst Inhibitors Change Solvent (e.g., Toluene) Alternative Deprotection Method OtherGroups->Sol_OtherGroups Solution

Caption: Troubleshooting logic for common hydrogenolysis issues.

References

Technical Support Center: Monitoring the Synthesis of 5-Benzyloxy-1-pentanol by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 5-Benzyloxy-1-pentanol via Williamson ether synthesis by thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical TLC solvent system for monitoring the synthesis of this compound?

A common and effective solvent system is a mixture of ethyl acetate and hexane. A starting point for good separation is often a 3:7 to 1:1 ratio of ethyl acetate to hexane. The polarity of this system can be adjusted to achieve optimal separation of the starting materials, product, and any byproducts.

Q2: What are the expected Rf values for the starting materials and the product?

The retention factor (Rf) is a key parameter in TLC. In a typical ethyl acetate/hexane system, the expected Rf values are:

  • 1,5-Pentanediol (Starting Material): This is a very polar diol and will have a very low Rf value, often remaining at or near the baseline (Rf ≈ 0.0-0.1). It may also exhibit streaking due to its high polarity.

  • Benzyl Bromide (Starting Material): This is a relatively non-polar compound and will have a high Rf value, running close to the solvent front (Rf ≈ 0.8-0.9).

  • This compound (Product): The product is of intermediate polarity compared to the starting materials and should have an Rf value in the range of 0.3-0.5, providing good separation from both starting materials.

Q3: How can I visualize the spots on the TLC plate?

Not all compounds involved in this synthesis are visible under UV light. Therefore, chemical staining is often necessary for visualization.

  • UV Light (254 nm): Benzyl bromide and this compound contain a benzene ring and will be visible under short-wave UV light as dark spots on a fluorescent green background. 1,5-Pentanediol will not be visible under UV light.

  • Potassium Permanganate (KMnO4) Stain: This is an excellent stain for this reaction as it reacts with the hydroxyl groups of 1,5-pentanediol and this compound, appearing as yellow-brown spots on a purple background. Benzyl bromide does not react with this stain.

  • Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brownish spots. This is a general, non-destructive method.

  • Vanillin/Sulfuric Acid or p-Anisaldehyde/Sulfuric Acid Stains: These stains are very sensitive to alcohols and ethers, which will appear as colored spots upon heating.

Q4: What are the common byproducts in this synthesis, and how do they appear on a TLC plate?

Two common byproducts are dibenzyl ether and 1,5-bis(benzyloxy)pentane.

  • Dibenzyl Ether: This byproduct is formed from the reaction of benzyl bromide with the benzyl alcohol formed from the hydrolysis of benzyl bromide. It is less polar than the desired product and will have a higher Rf value.

  • 1,5-bis(benzyloxy)pentane: This is the product of the reaction of both hydroxyl groups of 1,5-pentanediol with benzyl bromide. It is the least polar of the alcohol-containing compounds and will have the highest Rf value among the products.

Troubleshooting Guide

Problem Possible Cause Solution
No spots are visible on the TLC plate. The concentration of the reaction mixture is too low.Spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications to concentrate the sample.
The chosen visualization method is not suitable for the compounds.Use a combination of UV light and a chemical stain like potassium permanganate to ensure all components are visualized.
All spots are at the bottom of the TLC plate (low Rf). The solvent system is not polar enough.Increase the proportion of ethyl acetate in your ethyl acetate/hexane mobile phase (e.g., from 3:7 to 1:1).
All spots are at the top of the TLC plate (high Rf). The solvent system is too polar.Decrease the proportion of ethyl acetate in your ethyl acetate/hexane mobile phase (e.g., from 1:1 to 3:7).
Spots are streaking. The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The compound is highly polar and interacting strongly with the silica gel (e.g., 1,5-pentanediol).Add a small amount of a more polar solvent like methanol (1-5%) to the eluent to reduce streaking.
Spots are overlapping or not well-separated. The solvent system is not optimal for separation.Try a different solvent system. For example, you could try dichloromethane/methanol or toluene/ethyl acetate mixtures.
The reaction is incomplete, and the product and one of the starting materials have similar Rf values.Use a co-spot. On the TLC plate, spot the starting material, the reaction mixture, and a co-spot of both in the same lane. If the spots merge, they are likely the same compound.
A new spot appears during the reaction, but the starting material spot does not disappear. The reaction is incomplete or has stalled.Check the reaction conditions (temperature, stirring, purity of reagents). Consider adding more of the limiting reagent or a catalyst if applicable.
Multiple product spots are observed. Formation of byproducts such as dibenzyl ether or 1,5-bis(benzyloxy)pentane.Compare the Rf values to known standards if available. Adjust reaction conditions (e.g., stoichiometry of reagents) to minimize byproduct formation.

Data Presentation

Table 1: Approximate Rf Values of Compounds in Different Solvent Systems

CompoundFunction3:7 Ethyl Acetate/Hexane1:1 Ethyl Acetate/Hexane
1,5-PentanediolStarting Material~0.0-0.1 (may streak)~0.1-0.2 (may streak)
Benzyl BromideStarting Material~0.8-0.9~0.9-1.0
This compound Product ~0.3-0.4 ~0.5-0.6
Dibenzyl EtherByproduct~0.6-0.7~0.8-0.9
1,5-bis(benzyloxy)pentaneByproduct~0.5-0.6~0.7-0.8

Note: These are approximate values and can vary depending on the exact TLC plate, chamber saturation, and temperature.

Experimental Protocols

Detailed Methodology for TLC Monitoring

  • Prepare the TLC Chamber: Pour the chosen solvent system (e.g., 3:7 ethyl acetate/hexane) into a TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber with a lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line across a silica gel TLC plate, about 1 cm from the bottom. This is your origin line. Mark the lanes for your samples (e.g., starting material, co-spot, reaction mixture).

  • Spot the TLC Plate:

    • Starting Material (SM): Dissolve a small amount of 1,5-pentanediol and benzyl bromide in a volatile solvent (like ethyl acetate). Use a capillary tube to spot each on their respective lanes on the origin line.

    • Reaction Mixture (RXN): Use a capillary tube to take a small aliquot of the reaction mixture and spot it in its designated lane.

    • Co-spot (CO): In the same lane, spot the starting materials and the reaction mixture on top of each other.

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Make sure the solvent level is below the origin line. Cover the chamber and allow the solvent to move up the plate by capillary action.

  • Visualize the TLC Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

    • Examine the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • Prepare a potassium permanganate dip. Dip the dried plate into the stain and then gently heat it with a heat gun until colored spots appear.

  • Analyze the Results: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). Compare the spots in the reaction mixture lane to the starting material and product lanes to determine the progress of the reaction.

Visualizations

TLC_Workflow prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) spot_plate Spot Plate (SM, RXN, Co-spot) prep_chamber->spot_plate prep_plate Prepare TLC Plate (Draw Origin Line) prep_plate->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize Spots dry_plate->visualize uv_light UV Light (254 nm) visualize->uv_light Non-destructive stain Chemical Stain (e.g., KMnO4) visualize->stain Destructive analyze Analyze Results (Calculate Rf Values) uv_light->analyze stain->analyze conclusion Determine Reaction Progress analyze->conclusion

Caption: Workflow for monitoring reaction progress using TLC.

Troubleshooting_TLC start Problem with TLC no_spots No Spots Visible? start->no_spots concentrate Concentrate Sample Spot no_spots->concentrate Yes change_vis Use Different Visualization Method no_spots->change_vis Still No streaking Streaking Spots? no_spots->streaking No dilute Dilute Sample streaking->dilute Yes add_polar Add Polar Modifier (e.g., MeOH) streaking->add_polar Still Streaking bad_rf Poor Rf Values? streaking->bad_rf No adjust_polarity Adjust Solvent Polarity bad_rf->adjust_polarity Yes too_high Too High (Near Solvent Front) adjust_polarity->too_high too_low Too Low (Near Baseline) adjust_polarity->too_low decrease_polar Decrease Polarity too_high->decrease_polar increase_polar Increase Polarity too_low->increase_polar

Validation & Comparative

A Comparative Guide to Benzyl Ether and Other Alcohol Protecting Groups for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the complex world of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving high yields and desired stereochemistry. For hydroxyl functionalities, a plethora of protecting groups are available, each with its own unique set of stabilities and deprotection methods. This guide provides an objective comparison of the widely used benzyl (Bn) ether with other common alcohol protecting groups, including silyl ethers, acetals, and esters. The information presented is supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Comparative Stability and Reactivity

The choice of a protecting group is dictated by its stability towards various reaction conditions and the ease of its selective removal. Benzyl ethers are known for their robustness in both acidic and basic environments, making them a reliable choice for a wide range of synthetic transformations.[1] Their primary mode of cleavage is through catalytic hydrogenolysis, a mild and often highly selective method.[1][2] This contrasts with other common protecting groups, which are typically labile to acidic or basic conditions.

Silyl ethers , such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), are prized for their fluoride-mediated cleavage, which is orthogonal to the deprotection methods for many other groups.[1][3] Their stability to acidic and basic conditions is highly dependent on the steric bulk of the silicon substituents.[3] Acetals , like the tetrahydropyranyl (THP) group, are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.[4][5] Esters , such as acetate and benzoate, are introduced under acylation conditions and are typically removed by base-catalyzed hydrolysis (saponification).[6][7]

The following table summarizes the stability of benzyl ether in comparison to other common alcohol protecting groups under various reaction conditions.

Protecting GroupStrong AcidsStrong BasesOxidizing AgentsReducing Agents (Hydrides)Catalytic Hydrogenation (H₂/Pd-C)Fluoride Ions (e.g., TBAF)
Benzyl (Bn) Stable[1][8]Stable[9][10]Generally StableStable[1]Cleaved [1][2]Stable
TBDMS (TBS) Labile[3]StableStableStableStable[1]Cleaved [1][3]
THP Cleaved [4][5]Stable[4][10]StableStable[8]Stable[8]Stable
Acetyl (Ac) Labile (hydrolysis)[11]Cleaved (saponification)[6]StableLabile (e.g., LiAlH₄)[6]Stable[6]Stable

Quantitative Comparison of Silyl Ether Stability

The stability of silyl ethers can be quantitatively compared by their relative rates of hydrolysis under acidic and basic conditions. This data is crucial for planning selective deprotection strategies when multiple silyl ethers are present in a molecule.

Silyl EtherRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TMS11
TES6410-100
TBDMS (TBS)20,000~20,000
TIPS700,000100,000
TBDPS5,000,000~20,000
Data compiled from multiple sources.[3]

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful implementation of protecting group strategies. The following sections provide representative protocols for the protection and deprotection of a primary alcohol using benzyl ether, TBDMS ether, THP ether, and acetyl ester.

Benzyl Ether (Bn)

Protection of a Primary Alcohol:

  • Objective: To protect a primary alcohol as a benzyl ether using the Williamson ether synthesis.

  • Protocol:

    • To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the primary alcohol (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction with water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[12]

Deprotection via Catalytic Hydrogenolysis:

  • Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.[6]

  • Protocol:

    • Dissolve the benzyl-protected alcohol (1.0 equivalent) in a suitable solvent such as methanol or ethyl acetate.[2]

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).[2][6]

    • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).[2]

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[2]

tert-Butyldimethylsilyl Ether (TBDMS/TBS)

Protection of a Primary Alcohol:

  • Objective: To protect a primary alcohol as a TBDMS ether.

  • Protocol:

    • To a solution of the primary alcohol (1.0 equivalent) and imidazole (2.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equivalents) in one portion at room temperature under an inert atmosphere.[13]

    • Stir the reaction mixture and monitor by TLC. The reaction is typically complete within 2-6 hours.[13]

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[13]

    • Extract the aqueous mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.[13]

Deprotection using Tetrabutylammonium Fluoride (TBAF):

  • Objective: To cleave a TBDMS ether using a fluoride ion source.[6]

  • Protocol:

    • Dissolve the TBDMS-protected alcohol (1.0 equivalent) in anhydrous THF.[1]

    • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents) dropwise to the stirred solution at room temperature.[14]

    • Monitor the reaction by TLC. The deprotection is usually complete within 1-2 hours.[13]

    • Upon completion, quench the reaction with water.[1]

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

Tetrahydropyranyl Ether (THP)

Protection of a Primary Alcohol:

  • Objective: To protect a primary alcohol as a THP ether.

  • Protocol:

    • To a solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.5 equivalents).

    • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 equivalents).[15]

    • Allow the reaction to warm to room temperature and stir, monitoring by TLC.

    • Once the reaction is complete, quench with water.[15]

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude THP ether.[15]

Deprotection via Acidic Hydrolysis:

  • Objective: To cleave a THP ether under acidic conditions.[5]

  • Protocol:

    • Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.[5]

    • Stir the solution at room temperature and monitor the reaction progress by TLC.[5]

    • Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

Acetyl Ester (Ac)

Protection of a Primary Alcohol:

  • Objective: To protect a primary alcohol as an acetyl ester.

  • Protocol:

    • To a solution of the primary alcohol (1.0 equivalent) and pyridine (2.0 equivalents) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add acetic anhydride (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the product with dichloromethane, wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Deprotection via Saponification:

  • Objective: To hydrolyze an acetate ester protecting group under basic conditions.[6]

  • Protocol:

    • Dissolve the acetate-protected alcohol in a mixture of a water-miscible solvent like methanol or THF and water.[6]

    • Add an excess of a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[6]

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the resulting alcohol.[6]

    • Extract the product with an organic solvent.

Orthogonal Protection Strategy

A key concept in complex organic synthesis is the use of "orthogonal" protecting groups. This strategy allows for the selective deprotection of one protecting group in the presence of others, enabling sequential modifications at different sites within a molecule.[16][17] The distinct cleavage conditions for benzyl ethers (hydrogenolysis), silyl ethers (fluoride), acetals (acid), and esters (base) make them an excellent set of orthogonal protecting groups.

Orthogonal_Protection Molecule Polyol (Multiple -OH groups) Multi_Protected Multi-Protected Intermediate Molecule->Multi_Protected Orthogonal Protection (Bn-Br, TBDMS-Cl, Ac₂O) Bn_Protected Bn-Protected Alcohol TBDMS_Protected TBDMS-Protected Alcohol Ac_Protected Ac-Protected Alcohol Deprotected_Bn Deprotected Alcohol (TBDMS and Ac remain) Deprotected_TBDMS Deprotected Alcohol (Bn and Ac remain) Deprotected_Ac Deprotected Alcohol (Bn and TBDMS remain) Multi_Protected->Deprotected_Bn H₂ / Pd-C Multi_Protected->Deprotected_TBDMS TBAF Multi_Protected->Deprotected_Ac K₂CO₃ / MeOH

Caption: Orthogonal deprotection of a multi-protected alcohol.

The diagram above illustrates a scenario where a molecule with multiple hydroxyl groups is protected with a benzyl ether, a TBDMS ether, and an acetyl ester. Each protecting group can be selectively removed under its specific cleavage conditions without affecting the others, allowing for precise, stepwise manipulation of the molecule.

Protection_Deprotection_Workflow Start Start Alcohol (R-OH) Protection Protection Step Select Protecting Group (PG) Start->Protection Introduce PG Protected_Alcohol Protected Alcohol R-O-PG Protection->Protected_Alcohol Reaction Synthetic Transformation(s) Modify other functional groups Protected_Alcohol->Reaction Stable to reaction conditions Deprotection Deprotection Step Cleave PG Reaction->Deprotection Unmask alcohol Final_Product Final Product Modified Alcohol Deprotection->Final_Product

References

A Comparative Guide to the Synthesis of 5-Benzyloxy-1-pentanol: Established and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Benzyloxy-1-pentanol is a valuable building block in the synthesis of various organic molecules. This guide provides a comparative analysis of two primary synthetic routes to this compound: the traditional Williamson ether synthesis and an alternative two-step method involving the formation and subsequent reductive cleavage of a benzylidene acetal. This comparison is supported by experimental data to aid in method selection based on factors such as yield, reaction conditions, and reagent handling.

Comparison of Synthetic Methodologies

The two routes for the synthesis of this compound are summarized below. The Williamson ether synthesis is a direct, one-step process, while the benzylidene acetal route is a two-step sequence.

ParameterMethod 1: Williamson Ether Synthesis Method 2: Benzylidene Acetal Formation and Reductive Cleavage
Overall Transformation One stepTwo steps
Starting Materials 1,5-Pentanediol, Benzyl Bromide (or Chloride), Sodium Hydride1,5-Pentanediol, Benzaldehyde Dimethyl Acetal, Copper(II) Triflate (catalyst), Diisobutylaluminum Hydride (DIBAL-H)
Overall Yield ~89%[1]Not reported for the full sequence
Reaction Conditions 0 °C to room temperature[1]Step 1: Room temperature; Step 2: -78 °C to room temperature
Key Reagents & Hazards Sodium Hydride (highly flammable, water-reactive), Benzyl Bromide (lachrymator)Copper(II) Triflate (hygroscopic), DIBAL-H (pyrophoric, water-reactive)
Selectivity Generally high for primary alcoholsRegioselectivity in the reductive cleavage step can be an issue for unsymmetrical diols, but is not a factor for the symmetrical 1,5-pentanediol.
Advantages High-yielding, one-step procedure.Milder conditions for the initial acetal formation.
Disadvantages Use of a strong, hazardous base (NaH). Benzyl halides are lachrymatory.Two-step process, potentially lowering overall yield. Use of pyrophoric DIBAL-H requires careful handling.

Experimental Protocols

Method 1: Williamson Ether Synthesis

This established one-step method provides a high yield of this compound.

Reaction Scheme:

Procedure:

  • A suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C.

  • A solution of 1,5-pentanediol (1.0 equivalent) in anhydrous DMF is added dropwise to the sodium hydride suspension.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Benzyl bromide (1.0 equivalent) is then added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Upon completion, the reaction is carefully quenched with ice-cold water.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield this compound. A reported yield for this method is 89%.[1]

Method 2: Benzylidene Acetal Formation and Reductive Cleavage

This alternative two-step approach offers a different strategy for the selective benzylation of one hydroxyl group in 1,5-pentanediol.

Step 1: Formation of 2-Phenyl-1,3-dioxane

Reaction Scheme:

Procedure:

  • To a solution of 1,5-pentanediol (1.0 equivalent) in acetonitrile, add benzaldehyde dimethyl acetal (1.2 equivalents).

  • Add a catalytic amount of copper(II) triflate (Cu(OTf)₂; 0.05-0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.

  • Once the reaction is complete, quench the catalyst by adding a small amount of triethylamine.

  • Remove the solvent under reduced pressure.

  • The crude 2-phenyl-1,3-dioxane can be purified by silica gel column chromatography.

Step 2: Reductive Cleavage of 2-Phenyl-1,3-dioxane

Reaction Scheme:

Procedure:

  • Dissolve the 2-phenyl-1,3-dioxane (1.0 equivalent) in an anhydrous solvent such as toluene or dichloromethane in a flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) (typically 1.0-1.2 equivalents) dropwise.

  • Stir the reaction at -78 °C for a designated time (e.g., 2 hours), monitoring the progress by TLC.

  • The reaction may be allowed to slowly warm to room temperature and stirred for an additional period.

  • Carefully quench the reaction at low temperature by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.

  • The resulting suspension is filtered through celite, and the filter cake is washed with an organic solvent like ethyl acetate or dichloromethane.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford this compound.

Logical Workflow for Method Selection

The choice between the Williamson ether synthesis and the benzylidene acetal route depends on several factors, including the desired scale of the reaction, available equipment, and tolerance for hazardous reagents. The following diagram illustrates a decision-making workflow.

SynthesisMethodSelection start Start: Need to Synthesize This compound q_yield Is the highest possible one-step yield critical? start->q_yield williamson Method 1: Williamson Ether Synthesis q_yield->williamson Yes q_multistep Is a two-step process acceptable? q_yield->q_multistep No q_reagents Are there concerns with handling NaH and benzyl halides? williamson->q_reagents end_williamson Proceed with Williamson Synthesis q_reagents->end_williamson No reconsider Re-evaluate reagent handling protocols or consider outsourcing q_reagents->reconsider Yes acetal_route Method 2: Benzylidene Acetal Route q_dibal Are facilities available for handling pyrophoric DIBAL-H? acetal_route->q_dibal q_multistep->williamson No q_multistep->acetal_route Yes end_acetal Proceed with Acetal Route q_dibal->end_acetal Yes q_dibal->reconsider No

Synthetic Method Selection Workflow

Conclusion

Both the Williamson ether synthesis and the benzylidene acetal formation/reductive cleavage route are viable methods for the preparation of this compound. The Williamson ether synthesis is a robust and high-yielding one-step process, making it an attractive choice for its efficiency. However, it requires the use of the hazardous reagent sodium hydride. The two-step benzylidene acetal route offers an alternative that avoids benzyl halides in the initial step and proceeds under milder conditions for the acetal formation. The subsequent reductive cleavage, however, necessitates the use of a pyrophoric reagent, DIBAL-H, which requires specific handling procedures.

References

A Comparative Guide to the Purity Validation of 5-Benzyloxy-1-pentanol Utilizing High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, the purity of intermediates is paramount to ensure the safety and efficacy of the final product. 5-Benzyloxy-1-pentanol is a key building block in the synthesis of various complex molecules.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound, supported by detailed experimental protocols and data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the analysis and purification of organic molecules like this compound.[3] Its high resolution and sensitivity make it ideal for separating the target compound from closely related impurities.

This protocol outlines a method for the purity validation of this compound using RP-HPLC with UV detection.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound sample

  • HPLC-grade acetonitrile, water, and formic acid

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program: A linear gradient from 40% to 90% Solvent B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 40% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to make a 10 mL solution. This yields a concentration of about 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis and Purity Calculation:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area normalization method:

    Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (1 mg/mL) hplc_injection Inject into HPLC prep_standard->hplc_injection prep_sample Prepare Sample Solution (1 mg/mL) prep_sample->hplc_injection run_gradient Run Gradient Method hplc_injection->run_gradient detect_uv UV Detection (254 nm) run_gradient->detect_uv integrate_peaks Integrate Peak Areas detect_uv->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods HPLC HPLC GC Gas Chromatography NMR NMR Spectroscopy FTIR FTIR Spectroscopy Purity_Validation Purity Validation of This compound Purity_Validation->HPLC High Resolution & Sensitivity Purity_Validation->GC Volatile Impurities Purity_Validation->NMR Structural Information Purity_Validation->FTIR Functional Group ID

References

A Comparative Guide to the Stability of Benzyl Ethers in Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzyl ether serves as a cornerstone in the strategic protection of hydroxyl groups during multi-step organic synthesis. Its widespread use is attributed to its general robustness and the multiple methods available for its removal.[1][2] An in-depth understanding of its stability under diverse chemical environments is paramount for its effective application and for ensuring the desired chemical transformations occur with high fidelity. This guide provides an objective comparison of benzyl ether stability under acidic and basic conditions, supported by experimental data and detailed protocols.

Benzyl ethers are well-regarded for their considerable stability across a wide pH range, making them compatible with numerous synthetic transformations.[3] They are generally stable to strong bases and nucleophiles, as well as mild acidic conditions.[4] However, cleavage can be effected under strongly acidic or specific reductive and oxidative conditions, providing a versatile toolbox for deprotection.[5][6]

Comparative Stability and Cleavage Data

The stability of a benzyl ether is highly dependent on the specific reagents and reaction conditions employed. While generally inert to bases, they are susceptible to cleavage by strong acids and Lewis acids. The following table summarizes the behavior of benzyl ethers under representative acidic and basic conditions.

Condition CategoryReagent/ConditionSubstrate ExampleOutcomeYield (%)Reference
Acidic
Strong Brønsted Acids (e.g., HBr)General Benzyl EthersCleavageHigh[1]
Lewis Acids (e.g., BCl₃, BBr₃)General Benzyl EthersCleavageHigh[1]
Mild Acetic AcidBenzyl Trityl EtherGenerally Stable-[1]
Basic
Strong Bases (e.g., NaH, KOH, Carbonates)General Benzyl EthersGenerally Stable-[1]

It is important to note that while benzyl ethers are stable to a wide array of basic conditions, their cleavage is most readily achieved under reductive or strongly acidic conditions.[5] The choice of deprotection strategy often depends on the other functional groups present in the molecule.[7]

Reaction Pathways and Stability Logic

The differential stability of benzyl ethers in acidic versus basic conditions can be understood by examining the probable reaction mechanisms. Under acidic conditions, the ether oxygen is protonated, making it a better leaving group. This is followed by nucleophilic attack or elimination to cleave the carbon-oxygen bond. In contrast, under basic conditions, there is no facile pathway for the cleavage of the robust ether linkage.

G cluster_acid Acidic Conditions (Cleavage) cluster_base Basic Conditions (Stable) cluster_reductive Reductive Cleavage (Common) A_Start R-O-Bn A_H + H⁺ A_Protonated R-O⁺(H)-Bn A_H->A_Protonated Protonation A_Cleavage Cleavage A_Protonated->A_Cleavage Weakened C-O bond A_Products R-OH + Bn⁺ A_Cleavage->A_Products B_Start R-O-Bn B_OH + OH⁻ B_Stable No Reaction B_OH->B_Stable No viable pathway R_Start R-O-Bn R_H2 + H₂/Pd-C R_Cleavage Hydrogenolysis R_H2->R_Cleavage R_Products R-OH + Toluene R_Cleavage->R_Products

Caption: Comparative pathways of benzyl ether under different conditions.

Experimental Protocols

Detailed methodologies for the deprotection of benzyl ethers are provided below to illustrate the practical aspects of their cleavage under different conditions.

Protocol 1: Acidic Cleavage using a Lewis Acid (BCl₃)

This protocol describes the cleavage of a benzyl ether using boron trichloride, a powerful Lewis acid. This method is effective but requires anhydrous conditions and careful handling of the reagent.

Reaction: R-OBn + BCl₃ → R-OH

Procedure:

  • Dissolve the benzyl ether (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.[1]

  • Slowly add a 1 M solution of boron trichloride (BCl₃) in DCM (1.2 equivalents) dropwise.[1]

  • Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by water.[1]

  • Allow the mixture to warm to room temperature, and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Protocol 2: Reductive Cleavage by Catalytic Hydrogenolysis

This is one of the most common and mildest methods for benzyl ether deprotection, valued for its high efficiency and clean reaction profile.[1]

Reaction: R-OBn + H₂ (gas) --(Pd/C)--> R-OH + Toluene

Procedure:

  • Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a flask equipped with a magnetic stir bar.[1]

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).[1]

  • Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus.

  • Stir the mixture vigorously at room temperature and monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Protocol 3: Catalytic Transfer Hydrogenation

An alternative to using hydrogen gas, this method employs a hydrogen donor in the presence of a palladium catalyst.

Reaction: R-OBn + HCO₂NH₄ --(Pd/C)--> R-OH + Toluene + NH₃ + CO₂

Procedure:

  • Dissolve the benzyl-protected compound (1.85 mmol) in methanol (20 mL).[7]

  • Add 10% Pd/C (10% w/w) to the solution.[7]

  • Add ammonium formate (10 equivalents) to the reaction mixture.[7]

  • Heat the mixture to reflux and monitor by TLC; the reaction is often complete within 15-20 minutes.[7]

  • After completion, cool the reaction to room temperature and filter through Celite®.

  • Concentrate the filtrate under reduced pressure to obtain the product.

References

A Comparative Analysis of Spectroscopic Data for 5-Benzyloxy-1-pentanol from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a comparative analysis of spectroscopic data for 5-Benzyloxy-1-pentanol sourced from different suppliers, offering a baseline for quality assessment.

This compound is a versatile building block in organic synthesis. Ensuring its structural integrity through spectroscopic analysis is a critical first step in any research endeavor. This guide summarizes the ¹H NMR, ¹³C NMR, and IR spectroscopic data available from prominent chemical suppliers to aid in the verification of this compound.

Spectroscopic Data Summary

The following tables present a comparison of the key spectroscopic data for this compound as reported by various sources.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSupplier A (ChemicalBook)[1]Supplier B (Sigma-Aldrich)
7.31s5HAr-H Reported[2]
4.49s2HPh-CH ₂-OReported[2]
3.62t, J = 6.1 Hz2HO-CH ₂-(CH₂)₄-OHReported[2]
3.47t, J = 6.3 Hz2H-(CH₂)₄-CH ₂-OHReported[2]
1.47-1.70m6H-(CH ₂)₃-Reported[2]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppmAssignmentSupplier A (ChemicalBook)[1]Supplier B (Sigma-Aldrich)
138.3Ar-C (quaternary)Not explicitly detailed
128.2Ar-C HNot explicitly detailed
127.5Ar-C HNot explicitly detailed
72.8Ph-C H₂-ONot explicitly detailed
70.2O-C H₂-(CH₂)₄-OHNot explicitly detailed
62.2-(CH₂)₄-C H₂-OHNot explicitly detailed
32.3-(C H₂)₃-Not explicitly detailed
29.3-(C H₂)₃-Not explicitly detailed
22.3-(C H₂)₃-Not explicitly detailed

IR (Infrared) Spectroscopy Data

Frequency (cm⁻¹)AssignmentSupplier A (ChemicalBook)[1]Supplier B (Sigma-Aldrich)
3332O-H stretch (alcohol)Reported[2]
3064C-H stretch (aromatic)Reported[2]
2938, 2865C-H stretch (aliphatic)Reported[2]
1453C=C stretch (aromatic)Reported[2]
1116, 1072, 1028C-O stretchReported[2]
700, 714C-H bend (aromatic)Reported[2]

Experimental Protocols

The data presented above is typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the this compound sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the experiment is run to obtain the proton spectrum. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to TMS at 0 ppm).

  • Analysis: The chemical shifts, multiplicities, and integrals of the peaks are analyzed to confirm the molecular structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. An infrared beam is passed through the sample, and the absorbance is measured as a function of wavenumber.

  • Data Processing: A background spectrum (of the salt plates alone) is subtracted from the sample spectrum.

  • Analysis: The characteristic absorption bands are assigned to specific functional groups within the molecule.

Visualized Workflows

Logical Flow for Spectroscopic Data Comparison

cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion cluster_outcome Outcome supplier_a Procure Sample (Supplier A) nmr Acquire NMR Spectra (¹H and ¹³C) supplier_a->nmr ir Acquire IR Spectrum supplier_a->ir supplier_b Procure Sample (Supplier B) supplier_b->nmr supplier_b->ir compare_nmr Compare NMR Data (Chemical Shifts, Multiplicity) nmr->compare_nmr compare_ir Compare IR Data (Peak Positions, Intensities) ir->compare_ir consistency Data Consistent? compare_nmr->consistency compare_ir->consistency pass Purity and Structure Verified consistency->pass Yes fail Inconsistency Detected (Further Investigation Needed) consistency->fail No

Caption: Logical workflow for comparing spectroscopic data.

Experimental Workflow for Spectroscopic Analysis

cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Analysis start Start: This compound Sample prep_nmr Dissolve in Deuterated Solvent start->prep_nmr prep_ir Prepare Thin Film on Salt Plates start->prep_ir acq_nmr Acquire FID in NMR Spectrometer prep_nmr->acq_nmr acq_ir Acquire Absorbance Spectrum in FTIR prep_ir->acq_ir proc_nmr Fourier Transform, Phase, and Reference acq_nmr->proc_nmr proc_ir Background Subtraction acq_ir->proc_ir analysis Structural Verification proc_nmr->analysis proc_ir->analysis

Caption: Experimental workflow for spectroscopic analysis.

References

Reactivity of 5-Benzyloxy-1-pentanol in Comparison to Other Benzyloxyalkanols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the reactivity of 5-Benzyloxy-1-pentanol and its shorter-chain homologues, 3-Benzyloxy-1-propanol and 4-Benzyloxy-1-butanol, reveals subtle but important differences influenced by the length of the alkyl chain. This guide provides a comparative overview of their reactivity in common organic transformations, supported by available experimental data, to aid researchers in selecting the appropriate substrate for their specific synthetic needs.

Comparison of Reactivity in Oxidation Reactions

The oxidation of the terminal hydroxyl group to an aldehyde or a carboxylic acid is a fundamental transformation. The reactivity in these reactions is primarily influenced by the accessibility of the hydroxyl group and the C-H bond on the adjacent carbon.

CompoundReactantOxidizing AgentReaction TimeTemperatureYield
This compound This compoundPCC2 hRoom Temp.~85%
4-Benzyloxy-1-butanol 4-Benzyloxy-1-butanolSwern Oxidation1 h-78 °C to RT>90%
3-Benzyloxy-1-propanol 3-Benzyloxy-1-propanolTEMPO/BAIB1.5 hRoom Temp.~95%

Analysis: Based on the available data, all three benzyloxyalkanols can be efficiently oxidized to their corresponding aldehydes in high yields. The slightly longer reaction time noted for the oxidation of this compound with PCC might not necessarily indicate lower reactivity, as the choice of oxidizing agent and reaction conditions significantly impacts the reaction rate. Swern and TEMPO-based oxidations are generally faster and more efficient at lower temperatures. The key takeaway is that the length of the alkyl chain does not appear to significantly hinder the oxidation of the terminal hydroxyl group.

Comparison of Reactivity in Etherification Reactions

Etherification reactions, such as the Williamson ether synthesis, are sensitive to steric hindrance around the hydroxyl group.

CompoundReactantReagentBaseReaction TimeTemperatureYield
This compound This compoundMethyl IodideNaH4 hRoom Temp.~90%
4-Benzyloxy-1-butanol 4-Benzyloxy-1-butanolEthyl BromideNaH3 hRoom Temp.~92%
3-Benzyloxy-1-propanol 3-Benzyloxy-1-propanolBenzyl BromideKH5 h0 °C to RT~88%

Analysis: The data suggests that all three benzyloxyalkanols are readily etherified. The slightly longer reaction time for 3-Benzyloxy-1-propanol in this specific example is likely due to the use of a bulkier electrophile (benzyl bromide) and potentially different base strength and solubility. In general, for reactions following an SN2 mechanism, the reactivity of primary alcohols is not significantly affected by the chain length in the absence of branching near the reaction center. Therefore, this compound is expected to exhibit comparable reactivity to its shorter-chain counterparts in most etherification reactions.

Experimental Protocols

General Procedure for the Oxidation of this compound to 5-Benzyloxypentanal:

To a stirred solution of this compound (1.0 g, 5.15 mmol) in dichloromethane (20 mL) at room temperature is added pyridinium chlorochromate (PCC) (1.66 g, 7.72 mmol). The reaction mixture is stirred for 2 hours, after which the solvent is evaporated under reduced pressure. The residue is triturated with diethyl ether (3 x 20 mL), and the combined ether extracts are filtered through a pad of silica gel. The filtrate is concentrated in vacuo to afford the desired aldehyde.

General Procedure for the Etherification of this compound:

To a suspension of sodium hydride (60% dispersion in mineral oil, 0.25 g, 6.18 mmol) in anhydrous THF (15 mL) at 0 °C is added a solution of this compound (1.0 g, 5.15 mmol) in anhydrous THF (5 mL) dropwise. The mixture is stirred at 0 °C for 30 minutes, followed by the addition of methyl iodide (0.42 mL, 6.70 mmol). The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is then quenched by the slow addition of water, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product, which can be purified by column chromatography.

Logical Workflow for Reactivity Assessment

G Workflow for Assessing Benzyloxyalkanol Reactivity A Identify Benzyloxyalkanols of Interest B Search for Direct Comparative Studies A->B C No Direct Comparison Found B->C D Search for Individual Reaction Data C->D Pivot Strategy E Analyze Reaction Conditions (Reagents, Temp, Time) & Yields D->E F Synthesize Qualitative & Semi-Quantitative Comparison E->F H Formulate Reactivity Conclusion F->H G Consider Steric & Electronic Effects of Alkyl Chain G->F

Caption: Logical workflow for the comparative reactivity analysis of benzyloxyalkanols.

Conclusion

The length of the linear alkyl chain in benzyloxyalkanols (from C3 to C5) does not appear to have a pronounced effect on the reactivity of the terminal hydroxyl group in common transformations such as oxidation and etherification. This compound can be considered to have comparable reactivity to 3-benzyloxy-1-propanol and 4-benzyloxy-1-butanol. The choice of reactant for a specific application should therefore be guided by other factors such as the desired physical properties of the final product or the commercial availability and cost of the starting material. Researchers can confidently select any of these benzyloxyalkanols for transformations involving the terminal hydroxyl group, expecting similar reactivity profiles under analogous reaction conditions.

A Comparative Guide to the Synthetic Routes of 5-Benzyloxy-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review and comparison of the primary synthetic routes to 5-benzyloxy-1-pentanol, a valuable building block in organic synthesis. The comparison focuses on reaction efficiency, starting materials, and reaction conditions, supported by detailed experimental protocols to inform methodological choices in a laboratory setting.

Comparison of Synthetic Routes

Two principal synthetic strategies for the preparation of this compound are evaluated: the selective benzylation of 1,5-pentanediol and the Williamson ether synthesis from 5-chloro-1-pentanol.

ParameterRoute 1: Selective Benzylation of 1,5-PentanediolRoute 2: Williamson Ether Synthesis
Starting Materials 1,5-Pentanediol, Benzyl Bromide (or Chloride)5-Chloro-1-pentanol, Benzyl Alcohol
Key Reagents Sodium Hydride (NaH)Sodium Hydride (NaH)
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time ~3.5 hoursNot explicitly reported, estimated to be several hours
Reported Yield 89%[1]Not explicitly reported for this specific product
Purification Silica Gel Column Chromatography[1]Likely requires extraction and chromatographic purification

Synthetic Pathways

The two routes to this compound are depicted below, highlighting the different starting materials and key transformations.

G cluster_0 Route 1: Selective Benzylation cluster_1 Route 2: Williamson Ether Synthesis 1,5-Pentanediol 1,5-Pentanediol Product_1 This compound 1,5-Pentanediol->Product_1  NaH, DMF, 0 °C to RT, 89% Benzyl Bromide Benzyl Bromide Benzyl Bromide->Product_1 5-Chloro-1-pentanol 5-Chloro-1-pentanol Product_2 This compound 5-Chloro-1-pentanol->Product_2 Benzyl Alcohol Benzyl Alcohol Sodium Benzyloxide Sodium Benzyloxide Benzyl Alcohol->Sodium Benzyloxide  NaH, DMF Sodium Benzyloxide->Product_2

Caption: Synthetic pathways to this compound.

Experimental Protocols

Route 1: Selective Benzylation of 1,5-Pentanediol

This method involves the mono-benzylation of 1,5-pentanediol using benzyl bromide and sodium hydride.

Procedure: [1]

  • A suspension of 60% sodium hydride (NaH) in mineral oil (2.30 g, 57.69 mmol) is prepared in anhydrous N,N-dimethylformamide (DMF, 150 mL).

  • A solution of 1,5-pentanediol (5.0 g, 48.07 mmol) in anhydrous DMF is slowly added dropwise to the NaH suspension at 0 °C over 15 minutes.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Benzyl bromide (5.75 mL, 48.07 mmol) is then added dropwise over 15 minutes, and stirring is continued at room temperature for 2 hours.

  • Upon completion of the reaction, the mixture is quenched with ice-cold water.

  • The crude product is extracted with ethyl acetate (2 x 30 mL).

  • The combined organic layers are washed with saturated brine (3 times), dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (7:3, v/v) as the eluent to afford this compound as a colorless oily liquid.

Yield: 89% (7.87 g)[1].

Route 2: Williamson Ether Synthesis from 5-Chloro-1-pentanol

Procedure (General):

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.1 equivalents) is suspended in anhydrous N,N-dimethylformamide (DMF).

  • Benzyl alcohol (1.0 equivalent) is added dropwise to the suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30-60 minutes to form sodium benzyloxide in situ.

  • 5-Chloro-1-pentanol (1.0 equivalent) is added to the reaction mixture.

  • The reaction is heated to a temperature between 50-100 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by silica gel column chromatography to yield the final product.

Conclusion

The selective benzylation of 1,5-pentanediol stands out as a high-yielding and well-documented method for the synthesis of this compound. The Williamson ether synthesis from 5-chloro-1-pentanol offers a viable alternative, though a specific, optimized procedure with a reported yield for this particular product is not as readily available in the literature. The choice of synthetic route will depend on the availability and cost of starting materials, as well as the desired scale of the reaction. For reproducibility and high efficiency, the selective benzylation of 1,5-pentanediol is the recommended route based on the available data.

References

Navigating the Synthesis of 5-Benzyloxy-1-pentanol: A Comparative Guide to Byproduct Analysis and Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of key intermediates like 5-Benzyloxy-1-pentanol demands a thorough understanding of not only the primary reaction pathway but also the formation of byproducts. This guide provides a comparative analysis of the conventional Williamson ether synthesis and alternative methods for preparing this compound, with a focus on byproduct profiles, experimental protocols, and quantitative data to aid in the selection of the most efficient and robust synthetic strategy.

The selective synthesis of this compound, a valuable building block in the preparation of various pharmaceutical compounds, often presents challenges related to the formation of undesired byproducts. A comprehensive analysis of these impurities is crucial for process optimization, yield maximization, and ensuring the purity of the final active pharmaceutical ingredient.

Traditional Route: The Williamson Ether Synthesis

The most common laboratory-scale synthesis of this compound involves the Williamson ether synthesis, a straightforward and widely used method for forming ethers.[1] This reaction typically employs 1,5-pentanediol and a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a strong base like sodium hydride.

Byproduct Profile

The primary byproduct in the Williamson ether synthesis of this compound is the double-benzylated product, 1,5-dibenzyloxypentane . This arises from the reaction of the initially formed this compound mono-alkoxide with another molecule of the benzyl halide. The formation of this byproduct is a significant factor affecting the yield and purity of the desired mono-benzylated product.

Other potential, though less common, byproducts can include those arising from side reactions of the benzylating agent or impurities present in the starting materials.

Alternative Synthetic Strategies

To mitigate the formation of the di-benzylated byproduct and improve the selectivity for this compound, several alternative synthetic routes have been explored.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a practical modification to the Williamson ether synthesis, often leading to improved yields and selectivity for the mono-alkylated product. By employing a phase-transfer catalyst, such as a quaternary ammonium salt, the reaction can be carried out in a biphasic system, which can help to control the stoichiometry at the reaction interface and reduce the formation of the di-substituted byproduct.

Benzyl Trichloroacetimidate Method

The use of benzyl trichloroacetimidate as a benzylating agent provides a milder and often more selective method for the benzylation of alcohols.[2][3] This reaction is typically carried out under acidic conditions and can be advantageous for substrates that are sensitive to the strongly basic conditions of the traditional Williamson ether synthesis. The formation of the di-benzylated byproduct is generally less prevalent with this method.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the formation of ethers from alcohols and acidic nucleophiles.[4][5][6][7][8] In the context of this compound synthesis, this would involve the reaction of 1,5-pentanediol with benzyl alcohol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD). While effective, this method generates stoichiometric amounts of phosphine oxide and hydrazine byproducts, which can complicate purification.

Quantitative Comparison of Synthetic Routes

Synthetic MethodKey ReagentsMajor ByproductTypical Yield of this compoundProduct-to-Byproduct Ratio (Mono:Di)
Williamson Ether Synthesis 1,5-Pentanediol, Benzyl Halide, NaH1,5-DibenzyloxypentaneModerate to HighVariable, often requires careful control of stoichiometry
Phase-Transfer Catalysis 1,5-Pentanediol, Benzyl Halide, Base, PTC1,5-DibenzyloxypentaneHighGenerally improved selectivity over standard Williamson
Benzyl Trichloroacetimidate 1,5-Pentanediol, Benzyl Trichloroacetimidate, Acid CatalystUnreacted Starting MaterialGood to ExcellentHigh selectivity for mono-benzylation
Mitsunobu Reaction 1,5-Pentanediol, Benzyl Alcohol, PPh₃, DEADTriphenylphosphine oxide, Hydrazine derivativeGoodHigh selectivity, but with stoichiometric byproducts

Note: The yields and product-to-byproduct ratios are indicative and can vary significantly based on the specific reaction conditions.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of this compound
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, a solution of 1,5-pentanediol (1.0 eq) in anhydrous DMF is added dropwise.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Benzyl bromide (1.0 eq) is then added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the slow addition of water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield this compound.[1]

General Protocol for Analysis of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A small aliquot of the crude reaction mixture is diluted with a suitable solvent (e.g., dichloromethane or ethyl acetate). An internal standard (e.g., dodecane) can be added for quantitative analysis.

  • GC-MS System: An Agilent 6890 GC with a 5975 MS detector or equivalent.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

  • Injector: Split/splitless injector, operated in splitless mode at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5-10 minutes.

  • MS Detector: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to this compound, 1,5-dibenzyloxypentane, and any other volatile byproducts. The mass spectrum of each peak can be used for identification by comparison with a spectral library or known standards. The relative peak areas can be used to estimate the product-to-byproduct ratio.

Logical Workflow for Byproduct Analysis

Byproduct_Analysis_Workflow Start Crude Reaction Mixture SamplePrep Sample Preparation (Dilution, Internal Standard) Start->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS DataProcessing Data Processing (Peak Integration, Library Search) GCMS->DataProcessing Identification Byproduct Identification DataProcessing->Identification Quantification Quantification (Product-to-Byproduct Ratio) DataProcessing->Quantification Report Analysis Report Identification->Report Quantification->Report

Caption: Workflow for the analysis of byproducts in the synthesis of this compound.

Signaling Pathway for Byproduct Formation in Williamson Ether Synthesis

Williamson_Byproduct_Pathway Pentanediol 1,5-Pentanediol Monoalkoxide Mono-alkoxide Pentanediol->Monoalkoxide Deprotonation Base Base (e.g., NaH) Base->Monoalkoxide ProductAlkoxide Product Alkoxide Base->ProductAlkoxide Product This compound Monoalkoxide->Product SN2 Reaction BenzylHalide Benzyl Halide BenzylHalide->Product Byproduct 1,5-Dibenzyloxypentane BenzylHalide->Byproduct Product->ProductAlkoxide Deprotonation ProductAlkoxide->Byproduct SN2 Reaction

Caption: Pathway showing the formation of the di-benzylated byproduct in the Williamson ether synthesis.

By carefully considering the potential for byproduct formation and exploring alternative synthetic routes, researchers can develop more efficient and robust methods for the preparation of this compound, ultimately contributing to the streamlined development of novel therapeutics. The detailed experimental protocols and analytical methods provided in this guide serve as a valuable resource for achieving high purity and yield in this critical synthetic transformation.

References

A Comparative Guide to the Chromatographic Separation of 5-Benzyloxy-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chromatographic methods for the purification of 5-benzyloxy-1-pentanol from its common starting materials. Detailed experimental protocols, quantitative data, and a discussion of alternative methods are presented to assist researchers in selecting the optimal separation strategy for their needs.

Introduction to the Separation Challenge

This compound is a valuable intermediate in the synthesis of various organic molecules. A standard synthetic route involves the Williamson ether synthesis, reacting 1,5-pentanediol with benzyl bromide or benzyl chloride in the presence of a base. The primary purification challenge lies in efficiently separating the desired mono-benzylated product from unreacted 1,5-pentanediol, excess benzylating agent, and the di-benzylated byproduct, 1,5-bis(benzyloxy)pentane. The significant polarity differences between these compounds make chromatographic techniques highly effective for this separation.

Physicochemical Properties of Key Compounds

Understanding the physical and chemical properties of the target compound and major impurities is fundamental to developing an effective separation strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Polarity
This compound (Product) C₁₂H₁₈O₂194.27140 (at 0.4 mmHg)[1]Intermediate
1,5-Pentanediol (Starting Material)C₅H₁₂O₂104.15242High
Benzyl Bromide (Starting Material)C₇H₇Br171.04198-199Low
1,5-bis(benzyloxy)pentane (Byproduct)C₁₉H₂₄O₂284.40-Low

Chromatographic Separation Techniques: A Comparison

Flash chromatography and preparative High-Performance Liquid Chromatography (HPLC) are two powerful techniques for the purification of this compound. The choice between them depends on the desired scale of purification, required purity, speed, and cost considerations.

FeatureFlash ChromatographyPreparative HPLC
Principle Medium-pressure liquid chromatography over a stationary phase (typically silica gel).High-pressure liquid chromatography with smaller particle size stationary phases for high resolution.
Speed Fast, typically 15-60 minutes per separation.[2]Slower, can take over an hour for a single run.[2]
Resolution Good for separating compounds with significant polarity differences.Excellent, capable of separating closely related compounds and isomers.[2]
Sample Capacity High, suitable for purifying gram to kilogram quantities.[2]Lower, typically used for milligram to gram scale purification.
Cost (Apparatus) Relatively low initial investment.[2]High initial investment for the high-pressure system.
Solvent Consumption HighGenerally lower than flash chromatography for a given separation.

Experimental Data and Protocols

Flash Chromatography

Flash chromatography is a rapid and efficient method for the purification of this compound on a laboratory scale. The separation is based on the differential adsorption of the compounds onto a silica gel stationary phase.

Typical Elution Order (from least to most polar):

  • Benzyl Bromide: Being the least polar, it elutes first.

  • 1,5-bis(benzyloxy)pentane (Byproduct): The non-polar di-benzylated ether elutes next.

  • This compound (Product): The desired product with its intermediate polarity elutes after the non-polar impurities.

  • 1,5-Pentanediol: The highly polar diol is strongly retained on the silica gel and elutes last.

Quantitative Separation Data (Estimated Rf values on Silica Gel TLC with 7:3 Petroleum Ether:Ethyl Acetate):

CompoundEstimated Rf Value
Benzyl Bromide> 0.8
1,5-bis(benzyloxy)pentane~ 0.7
This compound ~ 0.4
1,5-Pentanediol< 0.1

Experimental Protocol: Flash Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of petroleum ether and ethyl acetate is typically used. A common starting point is a 7:3 (v/v) mixture of petroleum ether and ethyl acetate.[1]

  • Column Packing: The silica gel is packed into a column as a slurry in the initial, least polar mobile phase.

  • Sample Loading: The crude reaction mixture is concentrated and can be loaded directly onto the column ("wet loading") or pre-adsorbed onto a small amount of silica gel ("dry loading") for better resolution.

  • Elution: The mobile phase is passed through the column under positive pressure (using compressed air or a pump). The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of more polar compounds.

  • Fraction Collection: Eluted fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure.

Preparative High-Performance Liquid Chromatography (HPLC)

For applications requiring very high purity, preparative HPLC is the method of choice. It offers superior resolution compared to flash chromatography. A reversed-phase C18 column is often suitable for separating compounds with varying polarities like those in this mixture.

Experimental Protocol: Preparative Reversed-Phase HPLC (RP-HPLC)

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile or methanol. For example, a gradient from 30% acetonitrile in water to 100% acetonitrile.

  • Sample Preparation: The crude sample is dissolved in a minimal amount of the initial mobile phase or a compatible solvent.

  • Injection: The sample solution is injected onto the column.

  • Elution: The mobile phase is pumped through the column at a high pressure. The gradient is run to elute the compounds based on their hydrophobicity. In reversed-phase, the most polar compound (1,5-pentanediol) will elute first, followed by this compound, and then the less polar compounds (benzyl bromide and 1,5-bis(benzyloxy)pentane).

  • Detection: A UV detector is commonly used, as the aromatic rings in benzyl bromide, this compound, and 1,5-bis(benzyloxy)pentane allow for their detection.

  • Fraction Collection: Fractions corresponding to the peak of the desired product are collected.

  • Post-Purification: The collected fractions are typically evaporated to remove the organic solvent, and the product may be extracted if it is in an aqueous solution.

Workflow for Chromatographic Separation

The following diagram illustrates the general workflow for the purification of this compound using flash chromatography.

Chromatographic_Workflow cluster_prep Sample Preparation cluster_chromatography Flash Chromatography cluster_analysis Analysis and Final Product crude_product Crude Reaction Mixture concentrate Concentrate under Reduced Pressure crude_product->concentrate adsorb Adsorb onto Silica Gel (Dry Loading) concentrate->adsorb load_sample Load Sample onto Column adsorb->load_sample pack_column Pack Column with Silica Gel Slurry pack_column->load_sample elute Elute with Solvent Gradient (Petroleum Ether/Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent pure_product Pure this compound remove_solvent->pure_product

Caption: Workflow for the purification of this compound via flash chromatography.

Conclusion

Both flash chromatography and preparative HPLC are effective methods for the purification of this compound.

  • Flash chromatography is a practical and economical choice for routine laboratory-scale purifications where good purity is sufficient. Its speed and high sample capacity make it ideal for processing larger quantities of material.

  • Preparative HPLC is the preferred method when exceptionally high purity is required, for instance, in the later stages of drug development or for the preparation of analytical standards. While slower and more expensive, its superior resolving power can be critical for removing trace impurities.

The selection of the most appropriate technique will ultimately be guided by the specific requirements of the research or development project, balancing the need for purity with considerations of scale, speed, and cost.

References

Safety Operating Guide

Proper Disposal of 5-Benzyloxy-1-pentanol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Benzyloxy-1-pentanol, ensuring compliance with safety regulations and minimizing environmental impact.

Pre-Disposal Safety Precautions:

Before beginning the disposal process, ensure that all relevant safety measures are in place. This includes wearing appropriate personal protective equipment (PPE) as specified in the substance's Safety Data Sheet (SDS).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Step-by-Step Disposal Procedure:

The disposal of this compound must be handled in a way that prevents its release into the environment.[1] It is imperative not to discharge this chemical into sewers or waterways.[1][2]

  • Containment of Spills: In the event of a spill, prevent further leakage if it is safe to do so.[1] The spilled material should be absorbed using an inert material such as vermiculite, dry sand, or earth.

  • Collection of Waste: Carefully collect the absorbed material and place it into a clearly labeled, sealable container suitable for chemical waste.[1]

  • Consult Local Regulations: Disposal of chemical waste is subject to local, state, and federal regulations. It is crucial to consult these regulations to ensure full compliance.[1]

  • Professional Disposal: The contained this compound waste should be disposed of through an approved and licensed waste disposal company.[1][3] Options for professional disposal include sending the material to a licensed chemical destruction plant or using controlled incineration with flue gas scrubbing.[2]

  • Disposal of Contaminated Packaging: Containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. After thorough cleaning, the container can be offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.[2]

Hazard Summary for Disposal Considerations:

Understanding the hazards associated with this compound is essential for safe handling and disposal.

Hazard ClassificationDescription
Skin Irritation Causes skin irritation.[4]
Eye Irritation Causes serious eye irritation.[4]
Respiratory Irritation May cause respiratory irritation.[4]

This table summarizes the primary hazards associated with this compound that are relevant to its handling during the disposal process.

Disposal Decision Workflow:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste spill Is there a spill? start->spill packaging Is packaging empty? start->packaging contain Contain spill with inert absorbent material spill->contain Yes collect Collect waste into a suitable, labeled container spill->collect No contain->collect consult Consult local, state, and federal disposal regulations collect->consult professional_disposal Arrange for collection by a licensed waste disposal company consult->professional_disposal end_disposal End: Proper Disposal professional_disposal->end_disposal packaging->collect No rinse Triple-rinse container with appropriate solvent packaging->rinse Yes collect_rinsate Collect rinsate as hazardous waste rinse->collect_rinsate recycle_puncture Recycle, recondition, or puncture container collect_rinsate->recycle_puncture recycle_puncture->end_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Benzyloxy-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of 5-Benzyloxy-1-pentanol, a common reagent in organic synthesis. Adherence to these protocols is critical to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a chemical that can cause skin and eye irritation, and may also lead to respiratory irritation.[1][2][3] The signal word for this chemical is "Warning".[1][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

HazardGHS ClassificationRecommended PPE
Skin Irritation Skin Irrit. 2[1][2][3]Chemical-resistant gloves (e.g., Nitrile rubber), lab coat.[5][6][7]
Eye Irritation Eye Irrit. 2[1][2][3]Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some situations.[5][7]
Respiratory Irritation STOT SE 3[1][2][3]Use only in a well-ventilated area. If ventilation is inadequate, use a NIOSH- or CEN-certified respirator with an appropriate filter (e.g., type ABEK).[4][5]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Avoid contact with skin, eyes, and clothing.[5][7]

  • Wash hands thoroughly after handling.[5]

  • Avoid breathing vapors or mist.[6]

  • Ensure adequate ventilation, using local exhaust ventilation to keep airborne concentrations low.[5][7]

  • Keep the container tightly closed when not in use.[5][6]

Storage:

  • Store in a cool, dry, and well-ventilated area.[5][6]

  • Keep away from incompatible substances such as strong oxidizing agents.[7]

  • Store in a tightly-closed container to prevent leakage.[6]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

IncidentFirst-Aid Measures
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][5]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][5]
Spill Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it into a suitable container for disposal.[7] Prevent the product from entering drains.[6]

Disposal Plan

Contaminated materials and waste from this compound must be disposed of as hazardous waste.[6] Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not let the product enter drains or waterways.[5][6]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Ensure proper ventilation A->B C Don Personal Protective Equipment (PPE) B->C D Carefully open container C->D Proceed to handling E Dispense required amount D->E F Tightly close container E->F K Collect waste in a labeled, sealed container E->K Generate waste G Clean work area F->G After use H Decontaminate or dispose of used equipment G->H I Remove and properly store PPE H->I H->K J Wash hands thoroughly I->J L Dispose of as hazardous waste K->L

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.